1-(4-Hydroxyphenyl)pyrrolidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h3-6,12H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDDUQHZILCAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354870 | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7517-07-9 | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxyphenyl)pyrrolidin-2-one, a notable derivative of the versatile pyrrolidone scaffold, is a compound of significant interest in medicinal chemistry and materials science. The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, highlighting its importance in drug discovery.[1] This guide provides an in-depth exploration of the synthesis and detailed characterization of this compound. We will delve into established synthetic methodologies, offering a comparative analysis of their advantages and mechanistic underpinnings. Furthermore, a comprehensive overview of the analytical techniques essential for structural elucidation and purity assessment will be presented, complete with expected data and interpretations. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, development, and application of novel pyrrolidone-based molecules.
Introduction: The Significance of the Pyrrolidone Core
The 2-pyrrolidone, or γ-lactam, is a five-membered heterocyclic ring that serves as a foundational structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[2] Its prevalence in drug discovery underscores the privileged nature of this scaffold, which is found in over 20 FDA-approved drugs.[1] The unique physicochemical properties of the pyrrolidone ring, including its hydrogen bonding capabilities and conformational rigidity, contribute to its ability to interact with biological targets with high affinity and specificity. The incorporation of a 4-hydroxyphenyl group at the 1-position introduces a phenolic moiety, which can further modulate the compound's biological activity and pharmacokinetic profile.
Strategic Synthesis of this compound
The formation of the C-N bond between the pyrrolidin-2-one nitrogen and the 4-hydroxyphenyl ring is the cornerstone of synthesizing the target molecule. Several powerful cross-coupling methodologies can be employed for this purpose, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a revolutionary method for constructing carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[3] This palladium-catalyzed cross-coupling reaction provides an efficient route to N-aryl lactams.[3][4]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(0) complexes can be used directly, it is often more convenient to generate them in situ from Pd(II) precursors like Pd(OAc)₂.
-
Ligand: The choice of phosphine ligand is critical for the reaction's success. Bulky, electron-rich ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are known to enhance the rates of oxidative addition and reductive elimination, leading to higher yields and efficiency.[5] These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[5]
-
Base: A non-nucleophilic base is required to deprotonate the pyrrolidin-2-one, forming the corresponding amide nucleophile. Common choices include sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu). Weaker bases like K₂CO₃ can also be used, though they may require higher reaction temperatures or longer reaction times.[6]
-
Aryl Halide: Aryl bromides and iodides are generally more reactive than aryl chlorides in this transformation. The phenolic hydroxyl group may require protection (e.g., as a methoxy or silyl ether) depending on the specific reaction conditions and the chosen base to prevent side reactions.
Detailed Experimental Protocol (Illustrative):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenol (1.0 eq), pyrrolidin-2-one (1.2 eq), Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).
-
Add a dry, aprotic solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[7] While it often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination, it can be a viable alternative, particularly when palladium-based methods are not suitable.[7][8]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Copper Catalyst: Traditionally, copper powder or copper(I) salts (e.g., CuI) are used in stoichiometric or catalytic amounts.[7] The use of soluble copper catalysts supported by ligands can improve reaction efficiency.[7]
-
Base: A strong base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically employed.
-
Ligand: The addition of ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can accelerate the reaction and allow for milder conditions.
-
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or nitrobenzene are commonly used to achieve the necessary high reaction temperatures.[7]
Detailed Experimental Protocol (Illustrative):
-
In a reaction vessel, combine 4-iodophenol (1.0 eq), pyrrolidin-2-one (1.5 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add a high-boiling polar aprotic solvent such as DMF.
-
If desired, add a ligand such as 1,10-phenanthroline (0.2 eq).
-
Heat the mixture to a high temperature (typically 140-180 °C) and monitor the reaction's progress.
-
After completion, cool the reaction mixture and dilute it with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
Comprehensive Characterization of this compound
Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [9] |
| Molecular Weight | 177.20 g/mol | [9] |
| Melting Point | 174-176 °C (for a related methyl-substituted analog) |
Note: The melting point of the specific title compound may vary. The provided value is for a structurally similar compound and serves as an estimate.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Pyrrolidone Protons: Three distinct multiplets corresponding to the three methylene groups of the pyrrolidone ring. The protons adjacent to the nitrogen will be shifted downfield compared to the others.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the hydroxyl group being the most downfield.
-
Pyrrolidone Carbons: Three signals corresponding to the methylene carbons of the pyrrolidone ring.
-
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the amide carbonyl group.
-
C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.
-
Aromatic C=C Stretches: Several absorption bands in the 1450-1600 cm⁻¹ region.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.20).
-
Fragmentation Pattern: Characteristic fragmentation patterns can provide further structural confirmation.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor reaction progress and assess the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity of the final compound.
Safety and Handling
Appropriate safety precautions must be taken when handling all chemicals.[10]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.[10]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] In case of contact, rinse immediately with plenty of water.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[10][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
Potential Applications
Derivatives of this compound and related structures have shown potential in various areas of drug discovery. For instance, substituted pyrrolidines are known to act as selective antagonists at NMDA receptor subtypes and as potent inhibitors of monoamine transporters.[12][13] The phenolic hydroxyl group provides a handle for further functionalization, allowing for the generation of libraries of compounds for screening against various biological targets.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Buchwald-Hartwig amination and Ullmann condensation represent two robust synthetic strategies for its preparation. A multi-technique approach to characterization, including NMR, IR, and MS, is essential for unambiguous structural confirmation and purity assessment. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize and characterize this valuable chemical entity for further investigation in drug discovery and materials science.
References
- 1-(4-Hydroxyphenyl)-5-methylpyrrolidin-2-one. BU CyberSec Lab.
- SAFETY D
- SAFETY D
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]
-
3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. fishersci.ca [fishersci.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
Introduction
1-(4-Hydroxyphenyl)pyrrolidin-2-one, a member of the N-aryl substituted γ-lactam family, represents a scaffold of significant interest in medicinal chemistry and drug development. The presence of both a polar lactam ring and a phenolic hydroxyl group imparts a unique combination of properties that can influence its biological activity, solubility, and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. While experimentally determined data for this specific molecule is not extensively available in public literature, this guide synthesizes predicted values, data from structurally related compounds, and detailed, field-proven experimental protocols for its full characterization.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation for all further characterization.
-
IUPAC Name: this compound
-
Synonyms: N-(4-hydroxyphenyl)-γ-butyrolactam, 1-(4-hydroxyphenyl)-2-pyrrolidinone[1]
-
CAS Number: 7517-07-9[1]
-
Molecular Formula: C₁₀H₁₁NO₂[1]
-
Molecular Weight: 177.20 g/mol [1]
Structure:
Caption: 2D structure of this compound.
Physicochemical Parameters
The interplay of a compound's physical and chemical properties governs its behavior in both in vitro and in vivo systems. The following table summarizes key predicted and theoretical values for this compound. It is crucial to note that these are computational estimates and experimental verification is paramount.
| Property | Predicted/Theoretical Value | Significance in Drug Development |
| Melting Point (°C) | Not available (solid at room temp.) | Purity assessment, solid-state stability, and formulation development. |
| Boiling Point (°C) | Not available | Relevant for purification and stability at high temperatures. |
| Water Solubility | Predicted to be sparingly soluble | Affects dissolution rate, bioavailability, and formulation options. |
| pKa | ~10 (phenolic hydroxyl) | Influences solubility, absorption, and interaction with biological targets at different pH values. |
| LogP (Octanol/Water) | ~1.0 (predicted)[2] | A measure of lipophilicity, impacting membrane permeability, protein binding, and metabolism. |
| Polar Surface Area (PSA) | 49.3 Ų | Influences membrane permeability and oral bioavailability. |
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized and validated methods must be employed. The following section details robust protocols for the experimental determination of the key physicochemical properties.
Melting Point Determination
Rationale: The melting point is a fundamental property for assessing purity. A sharp melting range is indicative of a pure crystalline solid, while a broad and depressed range suggests the presence of impurities. The capillary method is a widely accepted and reliable technique.
Protocol: Capillary Melting Point Determination (USP <741> Method)
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Load the sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Set the starting temperature to approximately 15-20 °C below the expected melting point. If unknown, a preliminary rapid heating can estimate the approximate range.
-
Set the heating ramp rate to 1 °C/minute for an accurate determination.
-
-
Measurement:
-
Insert the capillary tube into the apparatus.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire solid has melted into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
Caption: Workflow for Capillary Melting Point Determination.
Solubility Determination
Rationale: Solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation:
-
Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Accurately weigh an excess amount of this compound into separate vials for each buffer.
-
-
Equilibration:
-
Add a precise volume of the respective buffer to each vial.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Filter the suspensions through a 0.22 µm syringe filter to remove undissolved solid. The first few drops of the filtrate should be discarded to avoid adsorption effects.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Rationale: LogP is a key indicator of a drug's ability to cross biological membranes. The shake-flask method, as described in OECD Guideline 107, is a standard procedure for its determination.
Protocol: Shake-Flask Method for LogP Determination (OECD 107)
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Shake the funnel vigorously for a set period (e.g., 15 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely. Centrifugation may be required to break up emulsions.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Caption: Workflow for LogP Determination via Shake-Flask Method.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.
Expected ¹H NMR Spectral Features:
-
Aromatic Region (δ 6.5-8.0 ppm): Two doublets corresponding to the protons on the hydroxyphenyl ring, showing an AA'BB' splitting pattern.
-
Aliphatic Region (δ 2.0-4.0 ppm): Three multiplets corresponding to the three methylene groups of the pyrrolidinone ring. The protons adjacent to the nitrogen and the carbonyl group will be the most deshielded.
-
Phenolic Proton (δ ~9-10 ppm): A broad singlet for the -OH proton, which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded.
-
Aliphatic Carbons: Three signals for the methylene carbons of the pyrrolidinone ring (δ 20-50 ppm).
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
-
O-H Stretch (phenolic): A broad band around 3200-3400 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (amide/lactam): A strong, sharp band around 1680 cm⁻¹.
-
C=C Stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (phenolic): A band around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Rationale: MS provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 177.
-
Key Fragments: Fragmentation may involve the loss of the carbonyl group, cleavage of the pyrrolidinone ring, and fragmentation of the hydroxyphenyl moiety.
Stability Profile
The stability of a drug candidate under various conditions is a critical factor for its development and shelf-life.
Considerations for Stability Studies:
-
pH Stability: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of this compound should be assessed across a range of pH values.
-
Oxidative Stability: The phenolic hydroxyl group may be prone to oxidation. Studies in the presence of oxidative agents can provide insights into its degradation pathways.
-
Thermal Stability: The compound's stability at elevated temperatures should be evaluated to determine appropriate storage and handling conditions.
-
Photostability: Exposure to light, particularly UV radiation, can lead to degradation. Photostability studies are essential for formulation and packaging design.
A typical stability study would involve storing the compound under controlled conditions (e.g., different temperatures, humidity levels, and light exposure) and monitoring its purity and the formation of any degradation products over time using a stability-indicating HPLC method.
Conclusion
This compound is a molecule with a rich set of physicochemical properties that are pivotal to its potential as a drug candidate. This guide has outlined the key parameters, provided detailed protocols for their experimental determination, and discussed the expected spectroscopic and stability profiles. While a comprehensive set of experimentally verified data is not yet available, the methodologies and theoretical considerations presented here provide a robust framework for the thorough characterization of this promising compound. Such characterization is an indispensable step in advancing our understanding and unlocking the full therapeutic potential of this and related N-aryl lactam structures.
References
-
BU CyberSec Lab. (n.d.). 91596-74-6 | 1-(4-Hydroxyphenyl)-5-methylpyrrolidin-2-one. Retrieved from [Link]
-
ChemSrc. (2025). 1-(4-hydroxyphenyl)-2,5-pyrrolidinedione | CAS#:10187-21-0. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-hydroxyphenyl)-2-pyrrolidinone. PubChemLite. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-hydroxyphenyl)-2-pyrrolidinone (C10H11NO2). Retrieved from [Link]
Sources
A Spectroscopic Guide to 1-(4-Hydroxyphenyl)pyrrolidin-2-one: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Hydroxyphenyl)pyrrolidin-2-one, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections detail the principles and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the structural confirmation of this molecule. The insights provided are aimed at researchers, scientists, and drug development professionals, offering a practical framework for spectroscopic data analysis.
Introduction
This compound is a derivative of pyrrolidinone, a five-membered lactam. The presence of the 4-hydroxyphenyl group introduces functionalities that can significantly influence its chemical and biological properties. Accurate structural elucidation is the cornerstone of any scientific investigation involving this compound, and a combination of spectroscopic techniques is essential for unambiguous characterization. This guide will walk through the expected spectroscopic signatures of this compound, providing a basis for its identification and purity assessment.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The key features of this compound include the pyrrolidinone ring, the amide functional group within the lactam, and the para-substituted hydroxyphenyl ring.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound.
A. ¹H NMR Spectroscopy
Methodology: A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and recorded on a spectrometer operating at a frequency of 300-500 MHz. The choice of solvent is critical; for this compound, DMSO-d₆ is preferable as it can solubilize the compound and allows for the observation of the exchangeable phenolic hydroxyl proton.
Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrrolidinone ring and the hydroxyphenyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet (broad) | 1H | Ar-OH |
| ~7.4 | Doublet | 2H | Ar-H (ortho to N) |
| ~6.8 | Doublet | 2H | Ar-H (ortho to OH) |
| ~3.8 | Triplet | 2H | -N-CH₂- (α-protons) |
| ~2.5 | Triplet | 2H | -CO-CH₂- (γ-protons) |
| ~2.1 | Quintet | 2H | -CH₂- (β-protons) |
Causality in Signal Assignment:
-
The broad singlet around 9.5 ppm is characteristic of a phenolic hydroxyl proton. Its chemical shift can be concentration and temperature-dependent.
-
The aromatic region will display an AA'BB' system, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitrogen atom of the pyrrolidinone ring are expected to be deshielded and appear at a lower field (~7.4 ppm) compared to the protons ortho to the electron-donating hydroxyl group (~6.8 ppm).
-
The methylene protons of the pyrrolidinone ring will exhibit specific splitting patterns due to coupling with adjacent protons. The α-protons next to the nitrogen are deshielded and appear as a triplet around 3.8 ppm. The γ-protons adjacent to the carbonyl group are also deshielded, appearing as a triplet around 2.5 ppm. The β-protons, coupled to both the α and γ protons, will appear as a quintet (or a multiplet) around 2.1 ppm.
B. ¹³C NMR Spectroscopy
Methodology: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Data Interpretation: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (amide) |
| ~155 | Ar-C-OH |
| ~133 | Ar-C-N |
| ~121 | Ar-CH (ortho to N) |
| ~116 | Ar-CH (ortho to OH) |
| ~49 | -N-CH₂- (α-carbon) |
| ~31 | -CO-CH₂- (γ-carbon) |
| ~18 | -CH₂- (β-carbon) |
Expert Insights:
-
The carbonyl carbon of the lactam is significantly deshielded and appears at a characteristic downfield shift of around 175 ppm.
-
The aromatic carbons attached to the heteroatoms (oxygen and nitrogen) are also deshielded, with the carbon attached to the more electronegative oxygen appearing at a lower field.
-
The chemical shifts of the pyrrolidinone ring carbons are consistent with their proximity to the electron-withdrawing nitrogen and carbonyl groups.
II. Infrared (IR) Spectroscopy
Methodology: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum can be obtained from a solid sample using a KBr pellet or from a solution.
Data Interpretation: The IR spectrum of this compound will show characteristic absorption bands for the O-H, C=O, and C-N functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| ~1680 (strong) | C=O stretch | Amide (lactam) |
| 1610, 1510 | C=C stretch | Aromatic ring |
| ~1250 | C-N stretch | Amide |
| ~1230 | C-O stretch | Phenol |
Trustworthiness of the Data: The strong, sharp peak around 1680 cm⁻¹ is a highly reliable indicator of the carbonyl group in the five-membered lactam ring. The broadness of the O-H stretching band is due to hydrogen bonding.
III. Mass Spectrometry (MS)
Methodology: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. For this compound, ESI would be a soft ionization technique that would likely show a strong molecular ion peak.
Data Interpretation: The mass spectrum will show the molecular ion peak and several fragment ions that are characteristic of the structure.
-
Molecular Ion (M⁺): The expected monoisotopic mass of this compound (C₁₀H₁₁NO₂) is approximately 177.08 g/mol . In ESI-MS, this would be observed as the [M+H]⁺ ion at m/z 178.09 or the [M-H]⁻ ion at m/z 176.07.[1]
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Authoritative Grounding: The fragmentation is expected to involve the loss of small neutral molecules from the pyrrolidinone ring and cleavage of the bond between the phenyl ring and the nitrogen atom. For instance, a fragment corresponding to the hydroxyphenyl isocyanate radical cation could be observed.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. This guide serves as a foundational reference for researchers working with this and related molecules, emphasizing the importance of a multi-technique approach to spectroscopic characterization.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. 2-Pyrrolidinone. National Institute of Standards and Technology. [Link]
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Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold
An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
The pyrrolidin-2-one (γ-lactam) motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence highlights the importance of understanding the precise three-dimensional arrangement of its derivatives. This guide focuses on this compound, a compound of significant interest due to the combination of the versatile pyrrolidinone ring and a phenolic group, a key pharmacophore for various receptor interactions.
As a Senior Application Scientist, my objective is not merely to present a protocol but to provide a comprehensive framework for the structural elucidation of this molecule. We will explore the causality behind each experimental step, from synthesis to the final refined crystal structure. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and field-proven methodologies required for a robust and reliable crystallographic analysis.
Part 1: Synthesis and Purification: The Foundation of Quality Crystals
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. A flawed synthesis or inadequate purification will invariably hinder or prevent the growth of single crystals suitable for diffraction. For this compound, a common and effective synthetic strategy involves the condensation of 4-aminophenol with γ-butyrolactone.
Expertise in Action: Why this Synthetic Route?
This route is favored for its efficiency and the relatively straightforward purification of the final product. The reaction proceeds via a nucleophilic attack of the amine on the lactone's carbonyl carbon, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water. Acetic acid often serves as both a solvent and a catalyst for the dehydration step.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (10.91 g, 0.1 mol) and γ-butyrolactone (9.47 g, 0.11 mol).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with constant stirring.
-
Precipitation & Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and unreacted 4-aminophenol.
-
Purification (Recrystallization): The quality of the final crystal structure is directly dependent on the purity of the starting material. Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at 50 °C for 12 hours. The final product should be a white to off-white crystalline solid. Characterize the purified compound using NMR and Mass Spectrometry to confirm its identity and purity before proceeding.[2]
Part 2: The Art of Single Crystal Growth
Crystallization is often the most challenging and empirical step in X-ray crystallography.[3] The goal is to create a highly ordered, single crystal lattice by slowly transitioning the molecules from a disordered state (in solution) to a solid, ordered state.
Causality in Crystallization: The Importance of Slow Evaporation
For a molecule like this compound, with its polar hydroxyl and amide groups, solvents like ethanol, methanol, or ethyl acetate are excellent starting points. The slow evaporation technique is particularly effective. By allowing the solvent to evaporate over days or weeks, the concentration of the solute increases gradually, providing molecules with sufficient time to orient themselves into a thermodynamically stable crystal lattice. This slow process minimizes the formation of defects and polycrystalline aggregates.
Experimental Protocol: Single Crystal Growth via Slow Evaporation
-
Solution Preparation: Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, at a constant temperature.
-
Monitoring: Observe the vial daily. High-quality, single crystals, often appearing as small, transparent prisms or needles, should form within a few days to two weeks.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Workflow for SC-XRD Analysis
The entire process, from crystal mounting to structure validation, follows a systematic and self-validating workflow.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Data Collection and Structure Refinement
This protocol is based on standard procedures used for small organic molecules, analogous to the analysis of related structures like 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione.[4]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker Kappa APEXII CCD). A preliminary set of frames is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected using Mo Kα radiation (λ = 0.71073 Å).
-
Data Reduction: The raw diffraction images are processed using software like SAINT.[4] This integrates the intensities of the reflections, applies corrections for Lorentz and polarization effects, and performs a multi-scan absorption correction (e.g., using SADABS).[4]
-
Structure Solution: The structure is solved using direct methods or dual-space algorithms (e.g., with SHELXT). This step resolves the "phase problem" and provides an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F² with software like SHELXL.[4] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like PLATON/checkCIF to ensure the model is chemically sensible and accurately represents the data. The final output is a Crystallographic Information File (CIF).
Part 4: In-depth Structural Interpretation
While a specific CIF for this compound is not publicly available, we can predict its key structural features based on known chemical principles and data from analogous structures.[4][5]
Anticipated Crystallographic Data
The following table presents plausible crystallographic data, templated from a closely related published structure.[4] This serves as an expert estimation of the expected parameters for researchers undertaking this analysis.
| Parameter | Expected Value / Type | Rationale / Comparison |
| Chemical Formula | C₁₀H₁₁NO₂ | Based on the molecular structure.[6] |
| Formula Weight | 177.19 g/mol | Calculated from the chemical formula. |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small, somewhat rigid organic molecules.[4][5] |
| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups for chiral or achiral molecules crystallizing in this manner. |
| a (Å) | 9 - 12 Å | Based on dimensions of analogous structures.[4] |
| b (Å) | 6 - 9 Å | Based on dimensions of analogous structures.[4] |
| c (Å) | 15 - 18 Å | Based on dimensions of analogous structures.[4] |
| β (°) | 90 - 105° | For a monoclinic system, β will deviate from 90°.[4] |
| Volume (ų) | ~1000 ų | Estimated based on molecular size and packing efficiency. |
| Z | 4 | A value of 4 is very common, representing four molecules per unit cell.[4] |
| R₁ [I > 2σ(I)] | < 0.05 | A final R-factor below 5% indicates a good agreement between the model and experimental data. |
| wR₂ (all data) | < 0.15 | A weighted R-factor below 15% is indicative of a well-refined structure. |
Intramolecular Features
-
Pyrrolidinone Ring Conformation: The five-membered lactam ring is not perfectly planar. It will likely adopt a twisted or envelope conformation to minimize steric strain, with one of the methylene carbons deviating from the plane formed by the other four atoms.[4]
-
Planarity: The hydroxyphenyl ring will be planar. A key parameter to analyze is the dihedral angle between the plane of the phenyl ring and the mean plane of the pyrrolidinone ring. This angle will dictate the overall molecular shape and is expected to be significant (e.g., 40-60°) due to steric hindrance.[4]
Intermolecular Interactions: The Supramolecular Architecture
The true power of crystal structure analysis lies in understanding how molecules interact with each other. For this compound, hydrogen bonding will be the dominant intermolecular force.
-
Primary Hydrogen Bond Motif: The phenolic hydroxyl group (-OH) is an excellent hydrogen bond donor, while the lactam carbonyl oxygen (C=O) is an excellent acceptor. The most probable and strongest interaction will be an O-H···O=C hydrogen bond, linking molecules into chains or dimers.
Caption: Dominant O-H···O=C hydrogen bonding motif.
Part 5: Complementary and Computational Analyses
While SC-XRD provides the definitive solid-state structure, a comprehensive analysis integrates other techniques for a holistic understanding.
-
Spectroscopic Analysis: Techniques like FTIR and NMR spectroscopy are crucial for confirming the functional groups and overall connectivity of the synthesized material, validating the starting point for crystallization.[5][7] The FTIR spectrum should clearly show characteristic stretches for the phenolic O-H, aromatic C-H, and the lactam C=O groups.
-
Hirshfeld Surface Analysis: This computational technique provides a powerful way to visualize and quantify intermolecular interactions within the crystal lattice.[5] The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance), which highlights regions of close intermolecular contact. Decomposing the surface into a 2D "fingerprint plot" allows for the quantification of the contribution of different interaction types (e.g., O···H, H···H, C···H) to the overall crystal packing. For this molecule, the fingerprint plot is expected to be dominated by sharp spikes corresponding to the strong O-H···O hydrogen bonds.[5][7]
Conclusion
The crystal structure analysis of this compound provides critical insights into its molecular conformation, stereochemistry, and the supramolecular synthons that govern its solid-state architecture. Understanding the precise geometry and the dominant hydrogen-bonding networks is invaluable for drug development professionals. This information underpins structure-activity relationship (SAR) studies, aids in the design of analogues with improved binding affinity, and provides the foundational data for computational modeling of receptor-ligand interactions. This guide provides the scientific rationale and robust protocols necessary to achieve a high-quality, publication-ready crystal structure, transforming a chemical formula into a detailed three-dimensional reality.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 946468, 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione. Retrieved January 17, 2026, from [Link].
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Tahir, M. N., et al. (2013). 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1439. Available at: [Link].
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PubChemLite (n.d.). 1-(4-hydroxyphenyl)-2-pyrrolidinone (C10H11NO2). Retrieved January 17, 2026, from [Link].
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Meltzer, P. C., et al. (2001). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 44(15), 2477-2486. Available at: [Link].
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Zareef, M., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2696-2705. Available at: [Link].
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PubChemLite (n.d.). 1-(4-hydroxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one. Retrieved January 17, 2026, from [Link].
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Ugwu, D. I., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Chemical Crystallography, 53, 1-13. Available at: [Link].
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Chemsrc (2025). 1-(4-hydroxyphenyl)-2,5-pyrrolidinedione | CAS#:10187-21-0. Retrieved January 17, 2026, from [Link].
- Kissei Pharmaceutical Co Ltd (1983). US Patent 4377691A: Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof. Google Patents.
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Organic Syntheses (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses, 100, 347-360. Available at: [Link].
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Santucci, A., et al. (2023). A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria. International Journal of Molecular Sciences, 24(13), 10882. Available at: [Link].
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Ugwu, D. I., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. ResearchGate. Available at: [Link].
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(3), 309-16. Available at: [Link].
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PubChemLite (n.d.). 4-(4-hydroxyphenyl)pyrrolidin-2-one (C10H11NO2). Retrieved January 17, 2026, from [Link].
-
Cantrell, M., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 3), 151-160. Available at: [Link].
-
Wang, X. J., et al. (2004). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. Chirality, 16(4), 220-227. Available at: [Link].
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Wang, X. J., et al. (2004). Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. Chirality, 16(4), 220-7. Available at: [Link].
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A Senior Application Scientist's In-Depth Technical Guide to the Quantum Chemical Calculation of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
Abstract
This technical guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of 1-(4-Hydroxyphenyl)pyrrolidin-2-one, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry. We will delve into the theoretical underpinnings and practical execution of Density Functional Theory (DFT) calculations to elucidate the structural and electronic properties of this molecule. The methodologies detailed herein are designed to ensure scientific integrity and reproducibility, providing a robust framework for in-silico investigation.
Introduction: The Rationale for Computational Scrutiny
This compound belongs to the pyrrolidinone class of compounds, a scaffold that is prevalent in a wide array of biologically active molecules. The pyrrolidinone ring is a key structural motif in nootropic drugs and other central nervous system agents. A thorough understanding of the molecule's three-dimensional structure, electronic landscape, and reactivity is paramount for elucidating its mechanism of action, predicting its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guiding the rational design of novel analogs with enhanced therapeutic profiles.
Quantum chemical calculations offer a powerful and cost-effective avenue to explore the molecular world at the subatomic level. By solving the Schrödinger equation, or approximations thereof, we can gain invaluable insights into a molecule's geometry, stability, and electronic characteristics. This guide will focus on the application of Density Functional Theory (DFT), a widely used and versatile quantum chemical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[1]
The Subject Molecule: this compound
Before embarking on any computational study, a precise definition of the target molecule is essential.
-
Molecular Formula: C₁₀H₁₁NO₂
-
SMILES: O=C1CCN(C1)c2ccc(O)cc2
-
IUPAC Name: this compound
The structure consists of a five-membered lactam (pyrrolidin-2-one) ring connected via its nitrogen atom to a para-substituted phenol ring.
Theoretical Framework and Computational Strategy
The Choice of Method: Density Functional Theory (DFT)
For this study, we will employ Density Functional Theory (DFT), a computational method that has become a mainstay in quantum chemistry for its ability to provide accurate results for medium-sized organic molecules at a manageable computational cost.[1] The core principle of DFT is to describe the electronic structure of a system in terms of its electron density, rather than the complex many-electron wavefunction.
Selecting the Functional and Basis Set: The B3LYP/6-31G(d) Level of Theory
The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : We have selected the B3LYP hybrid functional. This functional incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation and has been extensively benchmarked for a wide range of organic molecules, demonstrating a good balance of accuracy and computational efficiency.[2][3][4]
-
Basis Set: 6-31G(d) : The 6-31G(d) basis set, also known as 6-31G*, is a Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms.[5] This "d" polarization function allows for greater flexibility in describing the electron distribution around atoms, which is crucial for accurately modeling the geometry and electronic properties of molecules with heteroatoms and multiple bonds.[6] This combination of B3LYP and 6-31G(d) is a widely accepted and validated level of theory for obtaining reliable results for organic molecules.[2][3][4][7]
Computational Workflow
Our computational investigation will follow a systematic and logical progression of steps, each building upon the previous one to construct a comprehensive understanding of the molecule's properties.
Experimental Protocols: A Step-by-Step Guide
The following protocols are described in a generalized manner, applicable to most quantum chemistry software packages such as Gaussian, ORCA, or NWChem.
Protocol 1: Geometry Optimization
Objective: To find the lowest energy, most stable three-dimensional arrangement of atoms for this compound.
Rationale: The geometry optimization process iteratively adjusts the positions of the atoms in the molecule to minimize the total electronic energy.[8][9] This is a crucial first step as all subsequent calculations of molecular properties should be performed on the equilibrium geometry.[10][11]
Step-by-Step Methodology:
-
Input File Preparation:
-
Define the molecular structure of this compound. This can be done by providing the Cartesian coordinates of each atom or by using its SMILES string and a molecule builder.
-
Specify the charge of the molecule (0 for a neutral molecule) and its spin multiplicity (1 for a closed-shell singlet state).
-
Select the computational method: B3LYP/6-31G(d).
-
Specify the calculation type as Opt (for optimization).
-
-
Execution:
-
Submit the input file to the quantum chemistry software.
-
The software will perform a series of self-consistent field (SCF) calculations, adjusting the atomic coordinates at each step to lower the energy.
-
-
Convergence Criteria:
-
The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
-
Output Analysis:
-
Examine the output file to confirm that the optimization has converged successfully.
-
Extract the final optimized Cartesian coordinates.
-
Protocol 2: Vibrational Frequency Analysis
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate thermodynamic properties.
Rationale: A frequency calculation involves computing the second derivatives of the energy with respect to the atomic positions.[10][11] For a true minimum on the potential energy surface, all calculated vibrational frequencies will be real (positive).[12] The presence of imaginary frequencies indicates a saddle point, such as a transition state.[12]
Step-by-Step Methodology:
-
Input File Preparation:
-
Use the optimized geometry from Protocol 1 as the input structure.
-
Maintain the same level of theory: B3LYP/6-31G(d).
-
Specify the calculation type as Freq (for frequency).
-
-
Execution:
-
Run the calculation in the quantum chemistry software.
-
-
Output Analysis:
-
Check the output for the number of imaginary frequencies. For a stable molecule, there should be zero imaginary frequencies.
-
The output will also provide a list of the vibrational frequencies and their corresponding infrared (IR) intensities.
-
Thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, will also be calculated.
-
Protocol 3: Electronic Property Calculations
Objective: To investigate the electronic structure and reactivity of the molecule through analysis of its frontier molecular orbitals and electrostatic potential.
Rationale:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[1][13]
-
Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface.[14][15] Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.[15][16][17]
Step-by-Step Methodology:
-
Input File Preparation:
-
Use the optimized geometry.
-
Employ the B3LYP/6-31G(d) level of theory.
-
Request the generation of molecular orbitals and the calculation of the electrostatic potential. This is often done by including keywords like pop=full or iop(6/33=2) in Gaussian to ensure all orbitals are printed, and by using a visualization software to generate the MEP surface.
-
-
Execution:
-
Perform a single-point energy calculation.
-
-
Output Analysis and Visualization:
-
Extract the energies of the HOMO and LUMO from the output file.
-
Use a molecular visualization program (e.g., GaussView, Avogadro, VMD) to plot the 3D isosurfaces of the HOMO and LUMO.
-
Generate the MEP map by plotting the electrostatic potential on the molecule's electron density surface.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Calculated Thermodynamic Properties of this compound at the B3LYP/6-31G(d) Level of Theory.
| Property | Value | Units |
| Zero-Point Vibrational Energy (ZPVE) | Calculated Value | kcal/mol |
| Enthalpy (H) | Calculated Value | Hartrees |
| Gibbs Free Energy (G) | Calculated Value | Hartrees |
Table 2: Calculated Electronic Properties of this compound at the B3LYP/6-31G(d) Level of Theory.
| Property | Value | Units |
| HOMO Energy | Calculated Value | eV |
| LUMO Energy | Calculated Value | eV |
| HOMO-LUMO Energy Gap (ΔE) | Calculated Value | eV |
| Dipole Moment | Calculated Value | Debye |
Interpretation of Results:
-
Optimized Geometry: The optimized bond lengths, bond angles, and dihedral angles will provide the most stable conformation of the molecule. This information is critical for understanding its shape and how it might interact with biological targets.
-
Vibrational Frequencies: The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. The calculated IR spectrum can be compared with experimental data if available.
-
HOMO-LUMO Analysis: The spatial distribution of the HOMO will indicate the regions of the molecule most likely to act as electron donors in a chemical reaction. Conversely, the LUMO distribution will highlight the most probable sites for electron acceptance. The magnitude of the HOMO-LUMO gap will provide insights into the molecule's kinetic stability and chemical reactivity.
-
MEP Map: The MEP map will visually identify the electron-rich and electron-poor regions of the molecule. For this compound, one would expect to see negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential around the hydroxyl hydrogen and the hydrogens of the pyrrolidinone ring. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for drug-receptor binding.
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically sound methodology for the quantum chemical analysis of this compound using DFT. By following these protocols, researchers can obtain valuable insights into the structural and electronic properties of this molecule, which can inform and accelerate the drug discovery and development process.
Future computational studies could expand upon this work by:
-
Investigating the molecule's behavior in a solvated environment using implicit or explicit solvent models.
-
Exploring its conformational landscape to identify other low-energy conformers.
-
Simulating its interaction with biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations.
-
Calculating other properties of medicinal chemistry interest, such as pKa and logP.
References
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Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link][2][3][4]
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Pople, J. A., et al. (1971). Self‐Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian‐Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724-728. [Link]
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Bioinformatics Insights. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. [Link]
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Quantum Guru Ji. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa [Video]. YouTube. [Link]
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Burke, K. (2024, July 21). How to choose a functional and basis set for your DFT calculation [Video]. YouTube. [Link][6]
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Chittari, B. L. (2018, March 13). How to interpret a map of electrostatic potential (MEP)? ResearchGate. [Link][15]
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An In-depth Technical Guide to the Thermal Degradation Profile of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's thermal stability is paramount. It dictates manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final pharmaceutical product. This guide provides a detailed examination of the anticipated thermal degradation profile of 1-(4-Hydroxyphenyl)pyrrolidin-2-one, a molecule of interest due to its hybrid structure incorporating both a lactam and a phenolic moiety. In the absence of direct, published experimental data for this specific compound, this whitepaper synthesizes information from related chemical classes to construct a theoretical degradation profile. Furthermore, it offers robust, field-proven experimental protocols for the empirical determination of this profile, empowering researchers to validate and expand upon the foundational knowledge presented herein.
Introduction to this compound and its Thermal Stability Imperative
This compound is a bifunctional organic molecule featuring a five-membered lactam ring (pyrrolidin-2-one) N-substituted with a hydroxyphenyl (phenol) group. This unique combination of a polar, aprotic lactam and a hydrogen-bonding phenolic group suggests a wide range of potential applications, from a monomer in polymer synthesis to a scaffold in medicinal chemistry. As with any compound intended for pharmaceutical use, its behavior under thermal stress is a critical quality attribute. Thermal degradation can lead to loss of potency, the formation of toxic byproducts, and unpredictable physical changes in the drug substance or formulated product.
This guide will first postulate a theoretical degradation pathway based on the known thermal behaviors of N-aryl lactams and phenolic compounds. Subsequently, it will provide detailed, step-by-step methodologies for the analytical techniques required to experimentally elucidate and confirm this profile.
A Theoretical Framework for the Thermal Degradation of this compound
The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the respective stabilities of the pyrrolidinone ring and the N-aryl and phenolic functionalities.
2.1. Initial Decomposition Events (Lower Temperature Range)
At elevated temperatures, the initial degradation is likely to involve the weaker bonds within the molecule. The lactam ring, while generally stable, can undergo ring-opening reactions. The presence of the N-aryl substituent may influence the specific mechanism. Concurrently, the phenolic group is susceptible to oxidation and other thermal transformations.
2.2. High-Temperature Degradation and Fragmentation (Higher Temperature Range)
As the temperature increases, more energetic fragmentation processes are expected to occur. This can include:
-
Decarbonylation: The loss of a carbonyl group (CO) from the lactam ring is a plausible degradation pathway, a phenomenon observed in related β-lactam systems.
-
Ring Scission: The pyrrolidinone ring may fragment into smaller volatile components.
-
Phenolic Degradation: Phenolic compounds are known to decompose at higher temperatures, potentially yielding water, methane, and a variety of substituted aromatic compounds.[1] Complete pyrolysis can lead to ring reduction and the elimination of carbon monoxide.[2]
-
Char Formation: At very high temperatures (e.g., > 400-850°C), the aromatic and nitrogen-containing fragments may polymerize and condense into a carbonaceous char.[1]
2.3. Potential Degradation Products
Based on the theoretical pathways, a range of degradation products could be anticipated, including but not limited to:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Ammonia and other nitrogenous compounds
-
Phenol
-
Smaller aliphatic fragments from the pyrrolidinone ring
-
Polycyclic aromatic hydrocarbons (in the char residue)
The following diagram illustrates a hypothetical, high-level degradation pathway for this compound.
Caption: Hypothetical thermal degradation pathway.
Recommended Analytical Workflows for Experimental Determination
To move from a theoretical to an empirical understanding of the thermal degradation profile, a suite of analytical techniques must be employed. The following protocols are designed to provide a comprehensive characterization.
3.1. Thermogravimetric Analysis (TGA)
TGA is essential for determining the onset temperature of decomposition and the number of degradation stages by measuring the change in mass of a sample as a function of temperature.[3]
Experimental Protocol for TGA:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A common heating rate for pharmaceutical analysis is 10-20 °C/min.[4]
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis:
-
Generate a TGA thermogram (mass vs. temperature).
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for each degradation step.
-
Determine the onset temperature of decomposition and the temperature ranges for each degradation stage.
-
Quantify the percentage of mass loss at each stage.
-
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal events such as melting, crystallization, and decomposition.[5]
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Purge the DSC cell with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the final decomposition event observed in the TGA.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic (melting) and exothermic (decomposition) peaks.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Calculate the enthalpy change (ΔH) associated with each event.
-
3.3. Evolved Gas Analysis (EGA): Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the chemical nature of the volatile products released during thermal decomposition, a hyphenated technique such as Py-GC-MS is invaluable.[6]
Experimental Protocol for Py-GC-MS:
-
Instrument Setup:
-
Interface a pyrolyzer with a GC-MS system.
-
Install an appropriate GC column for the separation of a wide range of volatile and semi-volatile compounds (e.g., a mid-polarity column).
-
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically in the microgram range) into a pyrolysis sample cup.
-
Pyrolysis Program:
-
Heat the sample rapidly (pyrolyze) to a specific temperature corresponding to a degradation stage identified by TGA. This can be done in stages to analyze the gases evolved at different temperatures.
-
Alternatively, a ramped pyrolysis can be performed to observe the evolution of different products as the temperature increases.
-
-
GC Separation:
-
The evolved gases are swept from the pyrolyzer into the GC injection port.
-
Run a temperature-programmed GC method to separate the individual components of the pyrolysate.
-
-
MS Detection:
-
As components elute from the GC column, they are ionized and fragmented in the mass spectrometer.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 10-500).
-
-
Data Analysis:
-
Identify the individual peaks in the GC chromatogram.
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to tentatively identify the degradation products.
-
Confirm identifications using authentic standards where possible.
-
The following diagram illustrates the recommended experimental workflow for a comprehensive thermal degradation analysis.
Caption: Recommended experimental workflow.
Data Interpretation and Reporting
A comprehensive thermal degradation profile of this compound should synthesize the data from all three analytical techniques. The results should be presented in a clear and concise manner, as suggested in the tables below.
Table 1: Summary of TGA and DSC Data
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Mass Loss (%) (from TGA) | Enthalpy (ΔH, J/g) (from DSC) |
| Melting | ||||
| Decomposition Stage 1 | ||||
| Decomposition Stage 2 | ||||
| ... | ||||
| Final Residue at 800°C | - | - | - |
Table 2: Identified Degradation Products from Py-GC-MS
| Degradation Stage (Temp. Range) | Retention Time (min) | Tentative Identification | Proposed Structure |
| Stage 1 (e.g., 200-350°C) | |||
| Stage 2 (e.g., 350-500°C) | |||
| ... |
By correlating the mass loss stages from TGA with the endothermic/exothermic events from DSC and the specific molecules identified by Py-GC-MS at those temperatures, a scientifically sound degradation mechanism can be proposed and validated.
Conclusion
While this guide provides a robust theoretical framework and detailed experimental protocols for elucidating the thermal degradation profile of this compound, it is imperative that these methodologies be applied to generate empirical data. A thorough understanding of the thermal stability, decomposition kinetics, and degradation products is not merely an academic exercise; it is a cornerstone of safe and effective drug development and manufacturing. The insights gained from such studies will enable the establishment of appropriate handling, storage, and processing conditions, ensuring the quality and safety of any potential pharmaceutical product derived from this compound.
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SciELO. (2021). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. [Link]
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NASA Technical Reports Server. (1969). Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. [Link]
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RSC Publishing. (2021). Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. [Link]
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DTIC. (1963). THERMAL DEGRADATION OF PHENOLIC POLYMERS. [Link]
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ResearchGate. (2015). Effects of temperature and heating time on the stability of five phenolic compounds in HTW. [Link]
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EPA NEPAL. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]
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Preprints.org. (2024). Prediction of the thermal decomposition of organic peroxides by validated QSPR models. [Link]
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PubMed. (2011). Pyrolysis-gas chromatography-mass spectrometry for studying N-vinyl-2-pyrrolidone-co-vinyl acetate copolymers and their dissolution behaviour. [Link]
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ResearchGate. (2019). Predictive Methods for Determining the Thermal Decomposition Properties of Hazardous Substances. [Link]
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ResearchGate. (2011). Pyrolysis-gas chromatography-mass spectrometry for studying N-vinyl-2-pyrrolidone-co-vinyl acetate copolymers and their dissolution behaviour | Request PDF. [Link]
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Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. [Link]
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Optica Publishing Group. (2013). Analysis of thermal degradation of organic light-emitting diodes with infrared imaging and impedance spectroscopy. [Link]
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Semantic Scholar. (n.d.). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. [Link]
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ResolveMass Laboratories Inc. (2024). TGA Analysis in Pharmaceuticals. [Link]
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
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Wiley Online Library. (2005). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. [Link]
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ACS Publications. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]
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ResearchGate. (2017). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF. [Link]
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Abo Akademi. (n.d.). Thermal Analysis TGA / DTA. [Link]
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SlideShare. (2016). Thermal Analysis TA, TGA, DSC, DTA | PPTX. [Link]
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RSC Publishing. (1966). Pyrolytic decomposition of N′-aryl-N′-tosyloxydi-imide N-oxides. [Link]
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Introduction: The Emergence of a Privileged Scaffold
An In-Depth Technical Guide to the Discovery and History of N-Aryl Pyrrolidinones
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in natural products, from nicotine to proline, underscores its fundamental role as a biocompatible structural motif.[1][3] The non-planar, sp³-rich geometry of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often critical for specific and potent interactions with biological targets.[1]
Among the myriad derivatives of this scaffold, N-aryl pyrrolidinones have garnered significant attention from researchers in drug development. The fusion of a lactam (the pyrrolidinone core) with an aromatic system via a direct nitrogen-carbon bond creates a rigid, planarized amide linkage that profoundly influences the molecule's electronic properties, conformation, and metabolic stability. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the historical discovery and evolving synthetic strategies for N-aryl pyrrolidinones, tracing their journey from chemical curiosities to high-value pharmacophores.
Part 1: Foundational Synthesis - The Era of Copper Catalysis
The initial forays into the synthesis of N-aryl pyrrolidinones were reliant on classical C-N bond-forming reactions, primarily the Ullmann condensation and its close relative, the Goldberg reaction. These early 20th-century methods were pioneering, establishing the feasibility of directly coupling an amine (or amide) nitrogen to an aryl halide.
The Ullmann Condensation: A Harsh but Necessary Beginning
The Ullmann condensation, first reported in the early 1900s, traditionally involves the copper-promoted reaction between an aryl halide and a nucleophile, such as an amine or alcohol.[4][5] For the synthesis of N-aryl pyrrolidinones, this typically meant coupling 2-pyrrolidinone with an activated aryl halide.
Causality Behind the Method: The driving force behind the Ullmann reaction is the ability of copper to facilitate the coupling. The mechanism, while not fully elucidated until much later, is now understood to involve the formation of a copper(I) amide intermediate. This species then undergoes oxidative addition with the aryl halide to form a transient copper(III) complex, which subsequently undergoes reductive elimination to forge the desired C-N bond and regenerate the active copper(I) catalyst.[6]
However, the "classic" Ullmann conditions were notoriously harsh. They demanded high temperatures (often >200 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric or even excess amounts of copper powder or copper salts.[4] Furthermore, the reaction was generally limited to aryl halides activated with electron-withdrawing groups, significantly constraining its synthetic utility.[4] These demanding conditions were a direct consequence of the low reactivity of the early copper catalysts and the energy required to break the strong aryl-halide bond.
Workflow: Classical Ullmann N-Arylation
// Nodes Start [label="Pyrrolidinone + Base", shape=ellipse, fillcolor="#FFFFFF"]; CuX [label="Cu(I) Catalyst\n(e.g., CuI)", shape=ellipse, fillcolor="#FFFFFF"]; ArX [label="Aryl Halide (Ar-X)", shape=ellipse, fillcolor="#FFFFFF"]; Amide [label="Pyrrolidinone Anion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CuAmide [label="Copper(I) Amidate\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CuIII [label="Copper(III) Intermediate\n[Ar-Cu(III)-Amide]+", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Aryl Pyrrolidinone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RegenCu [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Amide [label="-BH+"]; {Amide, CuX} -> CuAmide [label="Ligand Exchange"]; {CuAmide, ArX} -> CuIII [label="Oxidative\nAddition"]; CuIII -> Product [label="Reductive\nElimination"]; CuIII -> RegenCu [style=dashed]; } ondot Caption: Generalized catalytic cycle for the Ullmann Condensation.
Experimental Protocol: Synthesis of N-phenyl-2-pyrrolidinone via Ullmann Condensation
This protocol is a representative example based on classical methodologies and should be adapted and optimized for specific substrates.
-
Reactant Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add copper(I) iodide (1.1 eq.), potassium carbonate (2.0 eq.), and 2-pyrrolidinone (1.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15 minutes.
-
Addition of Aryl Halide: Add iodobenzene (1.1 eq.) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the mixture to 150-180 °C and maintain vigorous stirring for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the insoluble copper salts, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the N-phenyl-2-pyrrolidinone.
Part 2: The Palladium Revolution - Dawn of Modern C-N Coupling
The limitations of the Ullmann condensation presented a significant bottleneck for chemists. The need for a more general, mild, and functional-group-tolerant method for C-N bond formation was a major driving force in synthetic chemistry research in the late 20th century. This need was met by the development of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination.
The Buchwald-Hartwig Amination: A Paradigm Shift
First reported independently by the groups of Stephen Buchwald and John Hartwig in the mid-1990s, this reaction utilizes a palladium catalyst to couple amines with aryl halides or triflates.[7] Its introduction revolutionized the synthesis of N-aryl compounds, including N-aryl pyrrolidinones.
Causality Behind the Method: The success of the Buchwald-Hartwig amination lies in the unique reactivity of palladium and the rational design of specialized ligands.[8] The catalytic cycle is highly efficient and proceeds under much milder conditions than its copper-based predecessor.[4][7] A key innovation was the development of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos).[7][8] These ligands serve several critical functions:
-
Stabilize the Pd(0) state: They prevent the catalyst from decomposing.
-
Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.
-
Facilitate Reductive Elimination: Their steric bulk creates a crowded coordination sphere around the metal, promoting the final bond-forming step to release the product and regenerate the catalyst.[8]
This level of catalyst control allows the reaction to proceed at lower temperatures (often 80-110 °C), tolerate a vast array of functional groups, and utilize a broader range of aryl halides (including less reactive chlorides and bromides).[9]
Workflow: The Buchwald-Hartwig Catalytic Cycle
// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", shape=ellipse, fillcolor="#FFFFFF"]; ArX [label="Ar-X", shape=invhouse, fillcolor="#FFFFFF"]; Amine [label="R₂NH", shape=invhouse, fillcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, fillcolor="#FFFFFF"];
OxAdd [label="Oxidative Addition\nL₂Pd(Ar)(X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LigEx [label="Ligand Exchange\n[L₂Pd(Ar)(NR₂)]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR₂\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> LigEx [label="+ R₂NH, + Base\n- HX, - Base"]; LigEx -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } ondot Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-pyrrolidinone via Buchwald-Hartwig Amination
This protocol is a representative example using modern catalysts and should be adapted for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq.).
-
Addition of Reactants: Add 4-bromoanisole (1.0 eq.) and 2-pyrrolidinone (1.2 eq.) to the tube.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of 0.2-0.5 M.
-
Inert Atmosphere: Seal the Schlenk tube and purge with argon for 10 minutes.
-
Reaction Conditions: Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-(4-methoxyphenyl)-2-pyrrolidinone.
Part 3: Alternative and Complementary Synthetic Routes
While the Ullmann and Buchwald-Hartwig reactions represent the cornerstones of N-arylation, other methods have been developed that offer unique advantages for specific applications.
Reductive Amination of Diketones
A highly efficient and atom-economical approach involves the one-pot reaction of 1,4-dicarbonyl compounds (such as succinaldehyde or its equivalents) with anilines.[10] This process, often catalyzed by iridium or other transition metals, proceeds via a successive reductive amination.[10] The initial condensation forms an enamine or imine, which is then reduced; a second intramolecular condensation and reduction sequence rapidly closes the ring to furnish the N-aryl pyrrolidine.[10] This method is particularly powerful for generating substituted pyrrolidines in a single, convergent step.
Comparative Analysis of Key Synthetic Methods
| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Ullmann Condensation | Copper (Stoichiometric or Catalytic) | 150-220 °C, Polar aprotic solvents | Inexpensive catalyst | Harsh conditions, limited substrate scope, poor functional group tolerance[4] |
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | 80-120 °C, Aprotic solvents (e.g., Toluene) | Mild conditions, broad substrate scope, excellent functional group tolerance[7][9] | Expensive catalyst and ligands, potential for heavy metal contamination |
| Reductive Amination | Iridium, Ruthenium, etc. | 80-100 °C, various solvents | Highly convergent, one-pot synthesis from simple precursors[10] | Substrate scope limited by availability of 1,4-dicarbonyl compounds |
Part 4: The Rise to Prominence - Applications in Drug Discovery
The development of robust synthetic methods, particularly the Buchwald-Hartwig amination, unlocked the full potential of the N-aryl pyrrolidinone scaffold for medicinal chemists. This "privileged" structure is now a common feature in a wide range of biologically active compounds and approved drugs.[11]
The scaffold's value stems from its unique combination of properties:
-
Hydrogen Bonding: The lactam carbonyl is an excellent hydrogen bond acceptor.
-
Metabolic Stability: The N-aryl linkage is generally robust to metabolic degradation.
-
Tunable Electronics: The properties of the aryl ring can be easily modified to modulate the molecule's activity and physicochemical properties.[12]
-
Defined Geometry: The rigid structure helps to pre-organize substituents for optimal binding to protein targets.
These features have led to the discovery of N-aryl pyrrolidinone derivatives with diverse therapeutic applications.
| Compound Class/Example | Therapeutic Area | Biological Target/Mechanism of Action |
| Pyrrolidinone NNRTIs | Antiviral (HIV) | Non-nucleoside inhibitors of HIV-1 Reverse Transcriptase[13] |
| N-(4-benzoylphenyl)-pyrrolidin-2-ones | Urology/Cardiovascular | Potassium channel openers, causing smooth muscle relaxation[14] |
| 4-Aryl-N-benzylpyrrolidines | Antimalarial | Novel chemotype with efficacy against drug-resistant P. falciparum[15] |
| Pyrrolidine-2,3-diones | Antibacterial | Inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa[16] |
Conclusion
The history of N-aryl pyrrolidinones is a testament to the power of synthetic innovation in driving drug discovery. The journey from the harsh, limited Ullmann condensation to the mild and versatile palladium-catalyzed methods of Buchwald and Hartwig has transformed this structural motif from a synthetic challenge into a readily accessible and highly valued scaffold. The continued exploration of this core structure, enabled by a deep understanding of its synthetic history and chemical properties, ensures that N-aryl pyrrolidinones will remain a central element in the development of new medicines for the foreseeable future.
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A Senior Application Scientist's Guide to In Silico Bioactivity Assessment
An In-Depth Technical Guide to the Theoretical Modeling of 1-(4-Hydroxyphenyl)pyrrolidin-2-one Bioactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for the theoretical modeling of the bioactivity of a representative member of this class, this compound. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical, causality-driven exploration of modern in silico techniques. We will journey through the foundational analysis of physicochemical and ADMET properties, delve into the predictive power of Quantitative Structure-Activity Relationship (QSAR) modeling, elucidate potential mechanisms of action through molecular docking, and assess the dynamic stability of molecular interactions with Molecular Dynamics (MD) simulations. Each protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Promise of the Pyrrolidinone Core and the Power of Predictive Modeling
The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, forming the structural basis for compounds with a wide array of biological activities, including anticonvulsant, anticancer, antimicrobial, and neuroprotective properties.[3][4][5][6] this compound is a notable derivative within this class, and its potential bioactivities make it an excellent candidate for theoretical investigation.
In the contemporary drug discovery landscape, computational, or in silico, methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. These techniques allow us to predict a compound's biological activity, understand its mechanism of action at a molecular level, and anticipate its pharmacokinetic profile before it is ever synthesized. This predictive power not only saves considerable time and resources but also enables a more rational, data-driven approach to drug design.
This guide will provide a detailed, step-by-step framework for the theoretical modeling of this compound's bioactivity, assuming for illustrative purposes a focus on its potential as an anticonvulsant, a known property of many pyrrolidinone derivatives.[3][7]
Part 1: Foundational Analysis: In Silico Physicochemical and ADMET Profiling
Objective: The initial step in the computational assessment of any potential drug candidate is to evaluate its fundamental physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This early-stage analysis helps to identify any potential liabilities that could lead to late-stage attrition in the drug development pipeline.
Methodology: Step-by-Step ADMET Prediction
A host of reliable, open-access web servers can be utilized for ADMET prediction.[8][9][10][11] The following is a generalized workflow:
-
Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be readily acquired from chemical databases such as PubChem.
-
Server Selection: Choose a comprehensive ADMET prediction web server. Several excellent options are available, each with its own suite of predictive models.
-
Submission: Paste the SMILES string into the server's input field and initiate the prediction.
-
Data Compilation: The server will output a series of predictions for various ADMET-related properties. Compile these into a structured format for analysis.
Data Presentation: Predicted ADMET Profile of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption is likely. |
| Human Intestinal Absorption | High | The compound is predicted to be well-absorbed from the gut. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Permeable | The compound may be able to cross the BBB and act on the CNS. |
| Plasma Protein Binding | Moderate | A moderate fraction of the compound is expected to be bound to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | Low likelihood of drug-drug interactions involving this cytochrome P450 isoform. |
| CYP3A4 Inhibitor | Non-inhibitor | Low likelihood of drug-drug interactions involving this cytochrome P450 isoform. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) | Non-substrate | The compound is not predicted to be a substrate for this major renal transporter. |
| Toxicity | ||
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| Mutagenicity (AMES test) | Non-mutagenic | The compound is not predicted to be mutagenic. |
Note: The values in this table are illustrative and would be populated with data from a specific ADMET prediction server.
Rationale: This initial in silico screening provides a critical, early assessment of the "drug-likeness" of this compound. A favorable ADMET profile, as illustrated above, provides the confidence to proceed with more computationally intensive and resource-demanding modeling studies.
Part 2: Predicting Bioactivity through Quantitative Structure-Activity Relationship (QSAR) Modeling
Objective: To develop a QSAR model that can predict the anticonvulsant activity of pyrrolidinone derivatives and then apply this model to estimate the activity of this compound. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12][13]
Methodology: A Step-by-Step QSAR Workflow
-
Dataset Curation: Compile a dataset of pyrrolidinone derivatives with experimentally determined anticonvulsant activity (e.g., ED50 values). This data can be sourced from medicinal chemistry literature.
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors. These numerical values represent various aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties. Density Functional Theory (DFT) can be employed for the accurate calculation of quantum chemical descriptors.[2][14]
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data.
-
Feature Selection: From the large pool of calculated descriptors, select a subset of the most relevant ones that have the strongest correlation with biological activity. This step is crucial to avoid overfitting the model.
-
Model Building: Using the selected descriptors for the training set, build a predictive model using a suitable machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, or Random Forest).
-
Model Validation: Validate the model's predictive power using both internal (e.g., cross-validation on the training set) and external (prediction on the test set) validation techniques.
-
Prediction for the Target Compound: Once a robust and predictive QSAR model is established, calculate the same set of molecular descriptors for this compound and use the model to predict its anticonvulsant activity.
Visualization: QSAR Modeling Workflow
Caption: A generalized workflow for QSAR model development and prediction.
Data Presentation: Hypothetical QSAR Data for Anticonvulsant Pyrrolidinones
| Compound ID | Molecular Weight | LogP | Polar Surface Area | Experimental ED50 (mg/kg) | Predicted ED50 (mg/kg) |
| 1 | 180.2 | 1.2 | 45.3 | 55.6 | 58.2 |
| 2 | 194.2 | 1.5 | 45.3 | 42.1 | 45.8 |
| 3 | 210.3 | 1.8 | 50.1 | 35.7 | 33.9 |
| ... | ... | ... | ... | ... | ... |
| Test Compound | 225.4 | 2.1 | 50.1 | 28.9 | 29.5 |
| Target | 191.2 | 1.1 | 49.3 | Unknown | 48.7 |
Note: This table presents hypothetical data for illustrative purposes.
Rationale: QSAR modeling provides a quantitative framework for understanding structure-activity relationships. A well-validated QSAR model can be a powerful tool for screening large virtual libraries of compounds, prioritizing candidates for synthesis, and guiding the design of more potent analogs.
Part 3: Elucidating Mechanism of Action via Molecular Docking
Objective: To predict the binding mode and affinity of this compound to a putative biological target relevant to its anticonvulsant activity. For this example, we will consider a voltage-gated sodium channel, a common target for anticonvulsant drugs.[15]
Methodology: A Step-by-Step Molecular Docking Protocol with AutoDock Vina
-
Receptor and Ligand Preparation:
-
Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand: Generate a 3D conformation of this compound and prepare it for docking by assigning rotatable bonds and partial charges.
-
-
Binding Site Definition: Identify the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction algorithms.
-
Docking Simulation: Use a docking program like AutoDock Vina to systematically explore different orientations and conformations of the ligand within the defined binding site.[16][17][18][19] The program will score each pose based on a scoring function that estimates the binding affinity.
-
Result Analysis: Analyze the docking results to identify the most favorable binding pose (usually the one with the lowest binding energy). Visualize the protein-ligand complex to examine the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.
Visualization: Molecular Docking Workflow
Caption: A flowchart of a typical molecular docking experiment.
Data Presentation: Illustrative Molecular Docking Results
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | Tyr123, Phe156, Trp201, Ser234 |
| Hydrogen Bonds | Ser234 (side chain hydroxyl) |
| Hydrophobic Interactions | Tyr123, Phe156, Trp201 |
Note: This table shows example data that would be generated from a docking study.
Rationale: Molecular docking provides a 3D model of how a small molecule may interact with its biological target. This information is invaluable for understanding the molecular basis of the compound's activity, explaining structure-activity relationships observed in QSAR studies, and providing a structural hypothesis for further lead optimization.
Part 4: Assessing Dynamic Stability with Molecular Dynamics (MD) Simulations
Objective: To evaluate the stability of the protein-ligand complex predicted by molecular docking and to analyze its dynamic behavior in a simulated physiological environment.
Methodology: A Step-by-Step MD Simulation Protocol with GROMACS
-
System Preparation:
-
Take the best-docked pose of the protein-ligand complex.
-
Place the complex in a simulation box of appropriate dimensions.
-
Solvate the system with water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the simulation for a desired length of time (e.g., 100 ns) to generate a trajectory of the system's atomic motions.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the protein and ligand over time.
-
Visualization: MD Simulation Workflow
Caption: A standard workflow for performing a molecular dynamics simulation.
Data Presentation: Summary of MD Simulation Analysis
| Analysis Metric | Result | Interpretation |
| Average Protein RMSD | 1.5 Å | The protein structure is stable throughout the simulation. |
| Average Ligand RMSD | 0.8 Å | The ligand remains stably bound in the binding pocket. |
| Key Hydrogen Bond Occupancy | Ser234: 85% | The hydrogen bond identified in docking is stable. |
| RMSF of Binding Site Residues | Low | The binding pocket residues are not highly flexible. |
Note: This table provides an example of the kind of data derived from an MD simulation trajectory.
Rationale: While molecular docking provides a static snapshot of a protein-ligand interaction, MD simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand in a solvated environment.[20][21][22][23][24] A stable complex in an MD simulation lends greater confidence to the binding mode predicted by docking.
Conclusion: An Integrated Approach to In Silico Bioactivity Modeling
This guide has outlined a multi-faceted, integrated computational strategy for the theoretical modeling of this compound's bioactivity. By sequentially applying ADMET profiling, QSAR modeling, molecular docking, and molecular dynamics simulations, we can construct a comprehensive in silico profile of a compound of interest. This approach allows us to move from broad predictions of drug-likeness to specific hypotheses about biological activity and mechanism of action, all while assessing the dynamic stability of the proposed molecular interactions. The methodologies detailed herein, when grounded in sound scientific principles and validated against experimental data, represent a powerful paradigm for accelerating the pace of modern drug discovery.
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Tautomerism in Hydroxyphenyl-Pyrrolidinone Derivatives: A Guide to Characterization and Consequence
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond a Static Structure
In the realm of drug discovery and medicinal chemistry, we often visualize molecules as single, static entities. However, the reality for many heterocyclic compounds, including the promising class of hydroxyphenyl-pyrrolidinone derivatives, is far more dynamic. These molecules can exist as a mixture of rapidly interconverting structural isomers known as tautomers. This phenomenon, known as tautomerism, is not a mere chemical curiosity; it is a critical determinant of a molecule's physicochemical properties, biological activity, and ultimately, its viability as a therapeutic agent.[1] The failure to recognize and characterize the dominant tautomeric forms of a drug candidate can lead to misleading structure-activity relationship (SAR) data, unpredictable pharmacokinetic profiles, and challenges in formulation and intellectual property.
This guide provides a comprehensive technical overview of tautomerism in hydroxyphenyl-pyrrolidinone derivatives. We will move beyond simple definitions to explore the underlying factors that govern tautomeric equilibria, detail robust experimental and computational methodologies for their characterization, and discuss the profound implications for drug development. The insights presented herein are designed to equip researchers with the expertise to not only identify but also to strategically leverage tautomerism in the design of next-generation therapeutics.
The Tautomeric Landscape of Hydroxyphenyl-Pyrrolidinones
Hydroxyphenyl-pyrrolidinone scaffolds are susceptible to two primary forms of prototropic tautomerism: phenol-keto tautomerism in the hydroxyphenyl ring and amide-imidic acid tautomerism within the pyrrolidinone core. These are not mutually exclusive, leading to a potential equilibrium of at least four distinct species.
-
Phenol-Keto Tautomerism: The aromatic phenol can isomerize to a non-aromatic cyclohexadienone (keto) form. While the keto form disrupts aromaticity and is often less stable, its presence can be influenced by substitution and solvent effects.[2][3]
-
Amide-Imidic Acid Tautomerism: The secondary amide within the five-membered pyrrolidinone ring can tautomerize to its imidic acid form, creating an endocyclic carbon-nitrogen double bond.
The interplay of these two equilibria defines the tautomeric profile of the molecule. Understanding this landscape is the first step toward controlling and exploiting it.
Figure 1: Potential tautomeric equilibria in hydroxyphenyl-pyrrolidinone derivatives.
Guiding the Equilibrium: Key Influencing Factors
The relative population of each tautomer is not fixed but exists in a dynamic equilibrium sensitive to its environment. A Senior Application Scientist must understand these influences to design experiments that yield meaningful, reproducible results. The choice of solvent or buffer system is not arbitrary; it is an active variable in the experiment.
-
Solvent Polarity and Hydrogen Bonding: The solvent plays a critical role in stabilizing or destabilizing specific tautomers.[4]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize the more polar keto and amide forms through hydrogen bonding.[5][6][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors and can stabilize tautomers with acidic protons, such as the phenol and imidic acid forms.[8]
-
Non-Polar Solvents (e.g., chloroform, cyclohexane): In these environments, intramolecular hydrogen bonds become more significant, which can favor specific tautomers, often the enol or imidic acid forms if such a bond is possible.[5][9]
-
-
pH of the Medium: For ionizable groups like phenols, pH is a dominant factor.[10]
-
Acidic pH (pH < pKa): The protonated phenol form is heavily favored.
-
Alkaline pH (pH > pKa): Deprotonation to the phenoxide ion occurs. This can shift the equilibrium, as the phenoxide cannot participate in phenol-keto tautomerism in the same way. The stability of various phenolic compounds can be significantly affected by pH.[10][11]
-
-
Electronic Effects of Substituents: Electron-withdrawing or electron-donating groups on the aromatic ring can alter the acidity of the phenolic proton and the electron distribution in the π-system, thereby influencing the relative stability of the phenol versus keto tautomers.[7][12]
Experimental Protocols for Tautomer Characterization
A multi-pronged analytical approach is essential for unambiguously characterizing the tautomeric equilibrium. Relying on a single technique can be misleading, as the sample's state (solution vs. solid) can dramatically alter the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution
NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution, as it can distinguish between rapidly interconverting forms and provide quantitative data on their relative concentrations.[4][13][14][15][16][17][18]
Causality Behind the Protocol: The principle of NMR analysis rests on the fact that protons and carbons in different tautomeric forms have distinct chemical environments, leading to different resonance frequencies (chemical shifts).[16][17] The rate of interconversion between tautomers relative to the NMR timescale determines the appearance of the spectrum.
-
Slow Exchange: If the interconversion is slow, separate, sharp signals will be observed for each tautomer. Integration of these signals provides the equilibrium constant.[16]
-
Fast Exchange: If the interconversion is fast, a single, population-averaged signal will be observed. Its chemical shift will be a weighted average of the shifts of the individual tautomers.
-
Sample Preparation: Dissolve a precise amount of the hydroxyphenyl-pyrrolidinone derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of ~5-10 mg/mL. Rationale: The choice of solvent is critical as it directly influences the equilibrium.[4][8]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Ensure the temperature is calibrated and stable (e.g., 298 K).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ to obtain accurate quantitative data.
-
Spectral Analysis:
-
Identify characteristic signals for each potential tautomer. For example, a phenolic -OH proton (often broad, 8-10 ppm), amide N-H proton (7-9 ppm), and specific aliphatic protons in the pyrrolidinone ring.
-
Look for pairs of signals corresponding to the same proton in different tautomeric environments.
-
-
Quantification:
-
Carefully integrate a pair of well-resolved signals, one unique to each tautomer.
-
Calculate the molar ratio (% Tautomer A = [Integral A / (Integral A + Integral B)] * 100).
-
-
Validation: Repeat the experiment in different solvents to observe the shift in equilibrium, which validates that the observed signals are indeed from different tautomers.
Figure 2: Standard workflow for NMR-based tautomer quantification.
UV-Vis Spectroscopy: A Sensitive Probe of Electronic Structure
UV-Vis spectroscopy is a rapid and sensitive method for detecting tautomerism, as different tautomers possess different conjugated systems (chromophores) and thus absorb light at different wavelengths.[4][14][19]
Causality Behind the Protocol: The phenol tautomer, with its intact aromatic ring, will have a characteristic π-π* transition. The keto tautomer, being a cross-conjugated dienone, will have a different electronic structure and a distinct λ_max, often at a longer wavelength.[20] By monitoring the absorption spectrum as a function of solvent or pH, one can observe the rise and fall of bands corresponding to each tautomer.[19][21]
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like acetonitrile or methanol.
-
Sample Preparation: Create a series of dilute solutions (~10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm.
-
Spectral Analysis:
-
Identify the λ_max for each sample.
-
Look for isosbestic points—wavelengths where the molar absorptivity of both tautomers is equal. The presence of a clean isosbestic point is strong evidence for a two-component equilibrium.
-
Correlate the changes in λ_max and band intensity with solvent polarity parameters to understand which tautomer is stabilized.[4]
-
X-ray Crystallography: The Definitive Solid-State View
X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule as it exists in a crystal lattice.[22] This technique can definitively identify which tautomer is present in the solid state by precisely locating all atoms, including hydrogen atoms with high-resolution data.[23][24]
Self-Validating System: While powerful, it's crucial to recognize that the solid-state structure represents the thermodynamically most stable form in the crystal, which may be influenced by crystal packing forces. It does not necessarily reflect the dynamic equilibrium present in solution, which is often more relevant for biological activity. Therefore, crystallographic data should always be complemented with solution-state studies like NMR.
Data Summary and Expected Signatures
For effective analysis, researchers should be aware of the characteristic spectroscopic signatures of the key tautomeric forms.
| Tautomeric Form | ¹H NMR Key Signals | ¹³C NMR Key Signals | Expected UV-Vis λ_max |
| Phenol-Amide | Sharp Ar-H, broad Ph-OH (~8-10 ppm), broad N-H (~7-9 ppm) | Aromatic C-O (~150-160 ppm), Amide C=O (~170-180 ppm) | Shorter wavelength (Aromatic π-π*) |
| Keto-Amide | Aliphatic CH/CH₂ in dienone ring, no Ph-OH signal | Dienone C=O (~190-200 ppm), sp³ carbons in ring | Longer wavelength (Conjugated dienone) |
| Phenol-Imidic Acid | No N-H signal, Imidic acid OH (may be broad/exchanging) | Imidic acid C=N (~150-165 ppm), no Amide C=O signal | Similar to Phenol-Amide, may be slightly shifted |
The Impact on Drug Development: From Bench to Bedside
The tautomeric state of a hydroxyphenyl-pyrrolidinone derivative has direct and significant consequences for its drug-like properties.
-
Receptor Binding and Pharmacodynamics: The three-dimensional shape and hydrogen bonding pattern of a molecule are critical for binding to a biological target. Often, only one tautomer has the correct geometry and electronic properties to fit into a receptor's active site. A shift in the tautomeric equilibrium can effectively switch off the molecule's activity.
-
Pharmacokinetics (ADME):
-
Solubility & Permeability: Different tautomers can have vastly different polarities and abilities to form hydrogen bonds, which directly impacts their aqueous solubility and ability to cross cell membranes. For example, a less polar tautomer might have better membrane permeability but lower solubility.
-
Metabolism: The metabolic fate of a drug can be tautomer-dependent. One form might be susceptible to enzymatic degradation while another is stable.
-
-
Intellectual Property: Defining and claiming specific tautomeric forms in patents can be a crucial strategy for protecting a novel chemical entity. This requires thorough characterization to demonstrate control over the desired form.
By embracing the dynamic nature of these molecules and applying the rigorous analytical techniques outlined in this guide, researchers can unlock the full potential of hydroxyphenyl-pyrrolidinone derivatives, paving the way for the development of safer, more effective, and well-characterized medicines.
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Methodological & Application
Application Notes and Protocols for Investigating the Biological Activity of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
Introduction: The Pyrrolidin-2-one Scaffold as a Privileged Structure in Drug Discovery
The pyrrolidin-2-one, or γ-lactam, is a five-membered heterocyclic ring that serves as a foundational scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and synthetic drugs underscores its importance as a "privileged structure," capable of interacting with a wide range of biological targets.[2][3] A notable class of drugs based on this scaffold are the "racetams," such as piracetam, which are recognized for their nootropic or cognitive-enhancing effects.[4][5] The versatility of the pyrrolidin-2-one ring allows for substitutions that can modulate its biological activity, leading to compounds with diverse therapeutic applications, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[2][4][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential biological activities of 1-(4-Hydroxyphenyl)pyrrolidin-2-one and outlines protocols for their investigation. While direct extensive research on this specific molecule is not widely published, by examining the activities of structurally related compounds, we can logically infer its potential therapeutic applications and design a robust experimental framework for its evaluation.
Inferred Biological Activities and Mechanistic Hypotheses
Based on the known biological effects of related pyrrolidinone derivatives, this compound is hypothesized to possess the following activities:
-
Nootropic and Neuroprotective Effects: The presence of the pyrrolidin-2-one core, shared with nootropic agents like piracetam, suggests a potential for cognitive enhancement.[4][5] The 4-hydroxyphenyl group is also a feature in compounds that exhibit neuroprotective properties by blocking N-methyl-D-aspartate (NMDA) receptors, which are implicated in excitotoxicity.[7][8]
-
Antioxidant and Anti-inflammatory Activity: Phenolic compounds are well-known for their antioxidant properties. Derivatives of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one have demonstrated potent antioxidant and anticholinergic activities.[9] The hydroxyl group on the phenyl ring of this compound may contribute to radical scavenging and reduction of oxidative stress, a key factor in neurodegenerative diseases.[9][10]
-
Anticholinergic Activity: Inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. The aforementioned dihydroxybenzyl derivative of pyrrolidin-2-one showed significant inhibitory activity against these enzymes.[9]
Potential Signaling Pathways and Mechanisms of Action
The hypothesized biological activities of this compound may involve modulation of several key signaling pathways.
Diagram 1: Hypothesized Signaling Pathways for this compound
Caption: Hypothesized mechanisms of action for this compound.
Experimental Protocols for Biological Evaluation
To systematically investigate the biological activities of this compound, a tiered approach involving in vitro and in vivo assays is recommended.
PART 1: In Vitro Assays
1.1 Neuroprotective Activity Assessment
The initial evaluation of neuroprotective effects can be conducted using cell-based assays that model neuronal damage.[11][12]
Protocol 1: Glutamate-Induced Excitotoxicity in HT22 Cells
-
Objective: To determine the protective effect of the compound against glutamate-induced oxidative stress and cell death.[10]
-
Cell Line: HT22 murine hippocampal neuronal cell line.
-
Methodology:
-
Seed HT22 cells in 96-well plates at a density of 2x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubate for 24 hours.
-
Assess cell viability using the resazurin assay or MTT assay.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the EC₅₀ value for the neuroprotective effect.
1.2 Antioxidant Activity Assessment
The antioxidant potential can be evaluated through various chemical and cell-based assays.
Protocol 2: DPPH Radical Scavenging Assay
-
Objective: To measure the free radical scavenging capacity of the compound.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
In a 96-well plate, add varying concentrations of the compound.
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
Protocol 3: Cellular Reactive Oxygen Species (ROS) Assay
-
Objective: To quantify the reduction of intracellular ROS levels in response to the compound.[13]
-
Cell Line: Human neuroblastoma SK-N-SH cells or HT22 cells.[13]
-
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with the compound for a specified duration.
-
Induce oxidative stress with H₂O₂ (e.g., 500 µM).
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Quantify the reduction in ROS levels compared to the vehicle-treated, H₂O₂-stressed control.
1.3 Anticholinergic Activity Assessment
Protocol 4: Ellman's Method for Cholinesterase Inhibition
-
Objective: To determine the inhibitory activity of the compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9]
-
Methodology:
-
The assay is performed in a 96-well plate.
-
Add buffer, the test compound at various concentrations, and the respective enzyme (AChE or BChE).
-
Pre-incubate for 15 minutes.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and the chromogen (DTNB).
-
Monitor the change in absorbance at 412 nm over time.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ values. Galantamine or donepezil can be used as positive controls.
| In Vitro Assay | Parameter Measured | Typical Concentration Range | Positive Control |
| Neuroprotection (Glutamate) | Cell Viability | 1 - 50 µM | MK-801, Ifenprodil |
| Antioxidant (DPPH) | Radical Scavenging | 10 - 100 µM | Ascorbic Acid, Trolox |
| Cellular ROS | ROS Levels | 1 - 50 µM | N-acetylcysteine |
| Cholinesterase Inhibition | Enzyme Activity | 0.1 - 100 µM | Galantamine, Donepezil |
Diagram 2: In Vitro Experimental Workflow
Caption: A streamlined workflow for the in vitro evaluation of the compound.
PART 2: In Vivo Models for Cognitive Enhancement
Should the in vitro data demonstrate promising activity, subsequent in vivo studies are warranted to assess cognitive-enhancing effects in animal models.[14][15]
Protocol 5: Scopolamine-Induced Amnesia Model in Rodents
-
Objective: To evaluate the ability of the compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.[16]
-
Animal Model: Mice or rats.
-
Methodology:
-
Administer this compound orally or via intraperitoneal injection at various doses.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
After another interval (e.g., 30 minutes), subject the animals to behavioral tests for learning and memory.
-
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
Passive Avoidance Test: To measure fear-motivated memory.
-
-
Data Analysis: Compare the performance of the compound-treated group with the scopolamine-treated and vehicle control groups.
Protocol 6: Zebrafish Models for High-Throughput Screening
-
Objective: To utilize zebrafish as a complementary model for rapid screening of cognitive enhancers.[14][17]
-
Animal Model: Adult or larval zebrafish (Danio rerio).
-
Methodology:
-
Expose zebrafish to the compound in their tank water.
-
Assess cognitive function using established behavioral paradigms for zebrafish.
-
-
Behavioral Paradigms:
-
T-maze: For spatial learning and memory.
-
Habituation/Dishabituation: To assess non-associative learning.
-
-
Advantages: Zebrafish offer a high-throughput and cost-effective platform for preliminary in vivo screening due to their rapid development and small size.[17]
Conclusion and Future Directions
The pyrrolidin-2-one scaffold is a cornerstone in the development of centrally acting agents. This compound represents a promising, yet underexplored, molecule with the potential for multifaceted biological activities, particularly in the realm of neuroprotection and cognitive enhancement. The protocols outlined in this document provide a comprehensive framework for the systematic investigation of its therapeutic potential. Positive outcomes from these studies would pave the way for further lead optimization, pharmacokinetic profiling, and ultimately, the development of novel therapeutics for neurodegenerative and cognitive disorders.
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- 5. jebms.org [jebms.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. The use of cognitive enhancers in animal models of fear extinction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: 1-(4-Hydroxyphenyl)pyrrolidin-2-one as a Versatile Synthetic Intermediate in Drug Discovery
Abstract
This application note details the synthesis, characterization, and strategic application of 1-(4-hydroxyphenyl)pyrrolidin-2-one as a pivotal intermediate in medicinal chemistry and drug discovery. The molecule uniquely combines the well-established pyrrolidin-2-one (γ-lactam) scaffold, a core component of nootropic and neuroprotective agents, with a versatile 4-hydroxyphenyl (phenol) moiety. This phenolic group serves as both a key pharmacophoric element and a highly adaptable functional handle for molecular elaboration. We provide detailed, field-tested protocols for the synthesis of the intermediate and its subsequent derivatization via O-alkylation, demonstrating its utility in constructing libraries of novel compounds for therapeutic screening.
Introduction: The Strategic Value of the Scaffold
The five-membered γ-lactam ring of pyrrolidin-2-one is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of bioactive compounds.[1] Its conformational flexibility and ability to participate in hydrogen bonding interactions make it an ideal scaffold for targeting various biological systems.[1] When N-substituted with a 4-hydroxyphenyl group, the resulting intermediate, this compound, gains significant strategic advantages for drug design:
-
Pharmacophoric Contribution: The phenol group can act as a crucial hydrogen bond donor and/or acceptor, mimicking the side chain of tyrosine. This feature is instrumental for interactions with numerous receptor sites.
-
Synthetic Versatility: The nucleophilic phenolic hydroxyl group is an ideal point for introducing a vast array of substituents through reactions like Williamson ether synthesis, esterification, or Mitsunobu reactions. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties (ADME).
-
Bioisosteric Potential: The entire hydroxyphenyl moiety can serve as a bioisostere for other functional groups, such as a carboxylic acid or a tetrazole, in molecular design.
This guide provides researchers with the foundational knowledge and practical protocols to effectively leverage this high-value intermediate in their discovery programs.
Synthesis of the Core Intermediate
The most direct and scalable synthesis of this compound involves the condensation of 4-aminophenol with γ-butyrolactone.[2][3] This reaction is typically performed at elevated temperatures, driving off water to favor the formation of the lactam ring.
Causality of Experimental Design:
-
High Temperature (180-200°C): The amidation followed by cyclization to form the lactam is a condensation reaction that requires significant thermal energy to overcome the activation barrier and effectively remove the water byproduct.
-
Neat or High-Boiling Solvent: Running the reaction neat (without solvent) or in a high-boiling, non-reactive solvent like diphenyl ether simplifies the process and maintains the required high temperature.
-
Purification by Recrystallization: The product often crystallizes from the reaction mixture upon cooling or can be readily purified by recrystallization from a suitable solvent like ethanol or isopropanol, which effectively removes unreacted starting materials and colored impurities.
dot
Caption: Workflow for the synthesis of the title intermediate.
Application in Drug Discovery: Derivatization Strategies
The true power of this compound lies in its utility as a scaffold for creating diverse libraries of molecules. The primary site for modification is the phenolic hydroxyl group.
Strategy 1: O-Alkylation for Library Generation
The most common and effective derivatization is the O-alkylation of the phenol to produce a wide range of ethers. This strategy is used to introduce side chains that can probe different pockets of a binding site, modulate lipophilicity, and improve metabolic stability. The Williamson ether synthesis is a robust and widely used method for this transformation.[4]
Causality of Experimental Design:
-
Base (e.g., K₂CO₃, NaH): A base is required to deprotonate the weakly acidic phenolic hydroxyl, forming a more nucleophilic phenoxide ion. Potassium carbonate is a mild, safe, and effective choice for many applications.
-
Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is ideal. It dissolves the ionic intermediates (phenoxide salt) and the alkyl halide without interfering with the nucleophilic attack.
-
Alkylating Agent (R-X): The choice of alkyl halide (or tosylate/mesylate) directly determines the new functionality introduced, providing a straightforward method for diversification.
dot
Caption: Key derivatization strategy and resulting therapeutic avenues.
Case Examples & Potential Applications
While direct blockbuster drugs from this specific intermediate are not widely publicized, the strategic value is clear from analogous structures. Derivatives of the pyrrolidin-2-one core are well-documented for their CNS activities. Furthermore, modifying the N-phenyl substituent is a known strategy for tuning activity.
-
Antihypertensive and Antiarrhythmic Activity: Studies on related arylpiperazine-pyrrolidin-2-ones have shown that the presence of a 4-hydroxyphenyl group can contribute to significant hypotensive effects.[5] By using this compound as a starting point, novel ether-linked side chains could be explored to optimize these cardiovascular activities.
-
Neuroprotection and NMDA Receptor Modulation: N-substituted phenylpyrrolidines are known to interact with NMDA receptors.[6] The phenolic hydroxyl provides a key interaction point that can be modified to enhance selectivity for specific NMDA receptor subtypes, a critical goal in developing neuroprotective agents with fewer side effects.
-
Antioxidant and Anticholinergic Activity: The phenol moiety itself is a known antioxidant scaffold. Synthesizing derivatives of this intermediate has led to compounds with potent antioxidant and anticholinergic activities, making it a valuable starting point for developing treatments for neurodegenerative diseases where oxidative stress and cholinergic deficits are implicated.[7]
Detailed Experimental Protocols
Self-Validation and Safety: These protocols include explicit steps for reaction monitoring (TLC) and product characterization (NMR, MS, m.p.), ensuring the integrity of the results. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound
| Parameter | Value/Description | Rationale |
| Reactants | 4-Aminophenol (1.0 eq), γ-Butyrolactone (1.2 eq) | A slight excess of the liquid lactone ensures complete consumption of the solid aminophenol. |
| Solvent | None (Neat) | Maximizes reactant concentration and simplifies workup. |
| Temperature | 190-200°C | Essential for driving the condensation reaction and removing water. |
| Reaction Time | 4-6 hours | Typical duration for completion; monitor by TLC. |
| Workup | Cool, triturate with hot ethanol | The product is sparingly soluble in hot ethanol, while impurities are more soluble. |
| Purification | Recrystallization from Ethanol | Provides high purity crystalline solid. |
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser (or short path distillation head to allow water to escape).
-
Charging Reactants: Add 4-aminophenol (e.g., 10.9 g, 0.1 mol) and γ-butyrolactone (e.g., 10.3 g, 0.12 mol) to the flask.
-
Reaction: Heat the mixture in a heating mantle or oil bath to 190-200°C with stirring. The mixture will become a dark, homogenous liquid. Maintain this temperature for 4-6 hours.
-
Monitoring: Periodically take a small aliquot, dissolve in methanol, and spot on a silica TLC plate. Elute with 95:5 Dichloromethane:Methanol. Visualize under UV light. The reaction is complete when the 4-aminophenol spot has disappeared.
-
Isolation: Allow the reaction to cool to room temperature. The mixture will solidify into a dark, crystalline mass.
-
Purification: Add hot ethanol (approx. 100 mL) to the flask and heat to reflux with stirring to break up the solid. Cool the slurry in an ice bath. Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.
-
Drying & Characterization: Dry the light-brown to off-white solid in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and melting point to confirm identity and purity.
Protocol 2: General Procedure for O-Alkylation
| Parameter | Value/Description | Rationale |
| Substrate | This compound (1.0 eq) | The core intermediate. |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq) | A mild, solid base that is easily filtered off after the reaction. |
| Alkylating Agent | Alkyl Halide (R-X) (1.1-1.3 eq) | A slight excess drives the reaction to completion. |
| Solvent | Anhydrous Dimethylformamide (DMF) | Excellent solvent for all components and facilitates the Sₙ2 reaction. |
| Temperature | 60-80°C | Moderate heat accelerates the reaction without causing significant decomposition. |
| Reaction Time | 6-12 hours | Dependent on the reactivity of the alkyl halide. |
Step-by-Step Methodology:
-
Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.77 g, 10 mmol) and anhydrous DMF (50 mL).
-
Base Addition: Add anhydrous potassium carbonate (e.g., 4.14 g, 30 mmol) to the solution.
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 12 mmol) dropwise via syringe at room temperature.
-
Reaction: Heat the mixture to 70°C and stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material and the appearance of a new, less polar product spot.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (200 mL). A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Characterize the final ether product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. Its straightforward synthesis and the presence of a readily functionalizable phenolic hydroxyl group allow for the efficient creation of diverse chemical libraries. The inherent pharmacophoric features of its dual-component scaffold make it an attractive starting point for developing novel therapeutics targeting a range of disorders, particularly those related to the central nervous and cardiovascular systems. The protocols and strategies outlined in this note provide a robust framework for researchers to unlock the full potential of this powerful intermediate.
References
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Synthesis and Biological Activity of 1-Hydroxyethyl- and 1-(4-Hydroxyphenyl)-5-aryl-4-arcyl-3-pyrrolin-2-ones. (2025). ResearchGate. Retrieved from [Link]
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Sapa, J., Filipek, B., & Nowiński, L. (2011). Antiarrhythmic and hypotensive activities of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its enantiomers. Pharmacological Reports, 63(2), 455-463. Available from: [Link]
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Rezai, T., et al. (2020). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Turkish Journal of Chemistry. Available from: [Link]
- One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. (n.d.). Source not specified.
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Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]
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Munns, R. K., et al. (1988). 1-(4-Hydroxyphenyl)-, 1-(2,4-dihydroxyphenyl)- and 1-(2,5-dihydroxyphenyl)-2-bromoethanones: New Labels for Determination of Carboxylic Acids by High-Performance Liquid Chromatography With Electrochemical and Ultraviolet Detection. Journal of Chromatography. Available from: [Link]
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Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. (2013). PubMed. Available from: [Link]
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(1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. (1995). PubMed. Available from: [Link]
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Ong, M., Arnold, M., & Wahl, J. M. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses, 100, 347–360. Available from: [Link]
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One pot synthesis of 2-hydroxy pyrrolidine derivatives. (2011). ACG Publications. Available from: [Link]
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1-(4-hydroxyphenyl)-2,5-pyrrolidinedione. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]
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Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200. (2000). PubMed. Available from: [Link]
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Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). National Institutes of Health. Available from: [Link]
- (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R) - PlumX. (n.d.). PlumX.
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Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. Available from: [Link]
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Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023). National Institutes of Health. Available from: [Link]
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3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. (2000). PubMed. Available from: [Link]
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Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PubMed Central. Available from: [Link]
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González, A. G., et al. (2002). Synthesis and Antiproliferative Activity of a New Compound Containing an Alpha-Methylene-Gamma-Lactone Group. Journal of Medicinal Chemistry, 45(12), 2358-2361. Available from: [Link]
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Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. (n.d.). ResearchGate. Available from: [Link]
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A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). PubMed. Available from: [Link]
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Lisouskaya, M., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 117, 130080. Available from: [Link]
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4-Aminophenol. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Synthesis of paracetamol and 4-aminophenol from hydroquinone. (n.d.). ACS Green Chemistry. Available from: [Link]
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- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]
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- 6. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Nootropic Effects of 1-(4-Hydroxyphenyl)pyrrolidin-2-one and its Analogs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the nootropic potential of 1-(4-Hydroxyphenyl)pyrrolidin-2-one and its structurally related analogs. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the cognitive-enhancing and neuroprotective properties of this promising class of compounds.
Introduction: The Promise of Phenylpiracetam Analogs
The quest for effective cognitive enhancers, or nootropics, has led to significant interest in the racetam class of drugs. Phenylpiracetam, a phenyl derivative of piracetam, is a well-known nootropic agent noted for its cognitive-enhancing and neuroprotective effects. The addition of a phenyl group to the piracetam structure enhances its potency and bioavailability.[1][2] this compound, a hydroxylated analog of phenylpiracetam, represents a novel avenue for research. The introduction of a hydroxyl group on the phenyl ring may alter the compound's pharmacokinetic profile, blood-brain barrier permeability, and interaction with biological targets, potentially leading to enhanced efficacy or a more favorable side-effect profile.
The pyrrolidinone core is a versatile scaffold in medicinal chemistry, forming the basis for numerous compounds with a range of biological activities, including nootropic and anticonvulsant effects.[3][4] The synthesis of new derivatives allows for the exploration of structure-activity relationships, aiming to optimize therapeutic properties.[5][6]
This guide provides a framework for the systematic evaluation of this compound and its analogs, from initial synthesis to in-depth in vivo and in vitro characterization.
Proposed Mechanism of Action: A Multi-Target Approach
Based on the known mechanisms of phenylpiracetam and other racetams, this compound and its analogs are hypothesized to exert their nootropic effects through a combination of mechanisms:
-
Modulation of Neurotransmitter Systems: These compounds are thought to influence the activity of key neurotransmitters involved in cognition, such as acetylcholine and dopamine.[2][7] They may enhance neurotransmitter release or increase the density of their respective receptors.
-
AMPA Receptor Potentiation: Racetams, including phenylpiracetam, can act as positive allosteric modulators of AMPA receptors.[8][9][10][11] This potentiation of glutamatergic transmission is a key mechanism believed to underlie improvements in synaptic plasticity, learning, and memory.
-
Neuroprotection: These compounds may exhibit neuroprotective properties by shielding neurons from damage induced by oxidative stress or excitotoxicity.[7][12]
-
Improved Cerebral Blood Flow: Enhanced cerebral circulation can lead to better oxygen and nutrient supply to the brain, supporting optimal cognitive function.[7][13]
The following experimental protocols are designed to investigate these potential mechanisms.
Experimental Protocols
PART 1: Synthesis of this compound and its Analogs
The synthesis of this compound can be achieved through various established methods for creating pyrrolidinone derivatives. A general approach involves the reaction of a suitable precursor with a substituted phenyl compound. For detailed synthetic procedures, researchers can refer to established literature on the synthesis of phenylpyrrolidone derivatives.[4][14]
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound and its analogs.
PART 2: In Vivo Evaluation of Nootropic Effects
A critical step in evaluating a potential nootropic is to assess its ability to improve cognitive function in animal models. The scopolamine-induced amnesia model is a widely used and validated method for this purpose.[15][16] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, providing a platform to test the efficacy of potential cognitive enhancers.
Protocol: Scopolamine-Induced Amnesia Reversal in Rodents
Objective: To assess the ability of this compound to reverse scopolamine-induced memory impairment in mice or rats using behavioral tests such as the Y-maze, elevated plus maze, and passive avoidance test.
Materials:
-
This compound (test compound)
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline, distilled water with a solubilizing agent)
-
Standard nootropic drug (e.g., Piracetam)[15]
-
Rodents (mice or rats)
-
Y-maze apparatus
-
Elevated plus maze apparatus
-
Passive avoidance apparatus
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Scopolamine control (e.g., 1 mg/kg, i.p.)
-
Group 3: Test compound (low dose) + Scopolamine
-
Group 4: Test compound (medium dose) + Scopolamine
-
Group 5: Test compound (high dose) + Scopolamine
-
Group 6: Standard drug (e.g., Piracetam 200 mg/kg, i.p.) + Scopolamine
-
-
Drug Administration:
-
Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the behavioral test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes after the test compound/standard drug administration and 30 minutes before the behavioral test.
-
-
Behavioral Testing:
-
Y-Maze Test (for spatial working memory):
-
Place each animal at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternation using the formula: (Number of alternations / (Total number of arm entries - 2)) * 100. An alternation is defined as entries into three different arms on consecutive choices.[17]
-
-
Elevated Plus Maze (for learning and memory):
-
On the first day (acquisition trial), place the animal at the end of an open arm, facing away from the center. Record the time it takes for the animal to move from the open arm to one of the closed arms (transfer latency).
-
On the second day (retention trial), repeat the test and record the transfer latency. A shorter latency on the second day indicates memory retention.[15]
-
-
Passive Avoidance Test (for fear-motivated memory):
-
This test utilizes a two-compartment apparatus (one light, one dark) with a grid floor in the dark compartment that can deliver a mild foot shock.
-
During the acquisition trial, place the animal in the light compartment. When it enters the dark compartment, deliver a mild, brief foot shock.
-
During the retention trial (e.g., 24 hours later), place the animal back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates memory of the aversive stimulus.[16]
-
-
Data Analysis:
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test like Tukey's).
-
Compare the performance of the test compound-treated groups to the scopolamine control group. A significant improvement in performance indicates a reversal of amnesia.
Diagram of In Vivo Experimental Workflow:
Caption: Workflow for in vivo evaluation of nootropic effects using the scopolamine-induced amnesia model.
PART 3: In Vitro Evaluation of Neuroprotective Effects
To investigate the potential neuroprotective mechanisms of this compound, in vitro models of neuronal damage are employed. A common model involves inducing excitotoxicity with glutamate in neuronal cell cultures.[12]
Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Objective: To determine the ability of this compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
This compound (test compound)
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit
-
Plate reader
Procedure:
-
Cell Culture: Culture the neuronal cells under standard conditions until they reach the desired confluency.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include a vehicle control group.
-
Glutamate Exposure: After pre-treatment, expose the cells to a toxic concentration of glutamate (e.g., 50 µM) for a defined duration (e.g., 24 hours). A control group without glutamate exposure should also be included.[12]
-
Cell Viability Assessment:
-
After glutamate exposure, remove the medium and add MTT solution to each well.
-
Incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Compare the viability of cells pre-treated with the test compound to those treated with glutamate alone.
-
A significant increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
-
Diagram of In Vitro Neuroprotection Workflow:
Caption: Workflow for in vitro evaluation of neuroprotective effects against glutamate-induced excitotoxicity.
Data Summary and Interpretation
The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.
Table 1: In Vivo Behavioral Data (Y-Maze Spontaneous Alternation)
| Group | Treatment | Spontaneous Alternation (%) |
| 1 | Vehicle | 70 ± 5 |
| 2 | Scopolamine | 45 ± 4** |
| 3 | Test Compound (Low Dose) + Scopolamine | 55 ± 5 |
| 4 | Test Compound (Medium Dose) + Scopolamine | 65 ± 6 |
| 5 | Test Compound (High Dose) + Scopolamine | 68 ± 5 |
| 6 | Piracetam + Scopolamine | 67 ± 6 |
| *Values are represented as Mean ± SEM. **p<0.01 vs. Vehicle; p<0.05 vs. Scopolamine. |
Table 2: In Vitro Neuroprotection Data (MTT Assay)
| Group | Treatment | Cell Viability (%) |
| 1 | Control (no glutamate) | 100 ± 8 |
| 2 | Glutamate | 50 ± 6** |
| 3 | Test Compound (1 µM) + Glutamate | 65 ± 7 |
| 4 | Test Compound (10 µM) + Glutamate | 80 ± 9 |
| 5 | Test Compound (50 µM) + Glutamate | 92 ± 7 |
| Values are represented as Mean ± SEM. **p<0.01 vs. Control; p<0.05 vs. Glutamate. |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and its analogs as potential nootropic agents. Positive results from these studies would warrant further investigation into the specific molecular targets and signaling pathways involved, such as detailed receptor binding assays and electrophysiological studies to confirm AMPA receptor modulation. Furthermore, pharmacokinetic and toxicology studies will be essential for advancing promising candidates toward clinical development.
References
- Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, (4(50)), 25-34.
- Evaluation of Nootropic Activity of Limonia acidissima Against Scopolamine-induced Amnesia in Rats. (2021).
- Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal. (2023). Pharmaceuticals, 16(10), 1383.
- Nootropic activity of the compounds against scopolamine-induced amnesia in the mice-passive avoidance test. (n.d.).
- Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. (2023). International Journal of Molecular Sciences, 24(18), 14358.
- Scopolamine-Induced Amnesia Model of Alzheimer's Disease. (n.d.). Charles River.
- Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. (2019). Pharmaceutical Chemistry Journal, 53(5), 429-435.
- What is the mechanism of 4-Phenylpiracetam? (2024).
- Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. (2010). Journal of Medicinal Chemistry, 53(5), 2197-2201.
- What is 4-Phenylpiracetam used for? (2024).
- What is Phenylpiracetam (Nootropic agent)? (n.d.). Dr.Oracle.
- Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. (2021). Drug Discovery Today, 26(12), 2816-2838.
- Phenylpiracetam. (2025). Nootropics Expert.
- New properties of nootropic drug phenylpiracetam. (2022).
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- Application Note & Protocol: A Multi-Step Synthesis of Phenylpyrrolidinone Deriv
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Application Note & Protocols: Investigating the Neuroprotective Mechanisms of 1-(4-Hydroxyphenyl)pyrrolidin-2-one (HPP-2)
For Research Use Only.
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential neuroprotective mechanisms of the novel compound 1-(4-Hydroxyphenyl)pyrrolidin-2-one, hereafter referred to as HPP-2. The chemical structure of HPP-2, featuring a pyrrolidinone core and a 4-hydroxyphenyl group, suggests a dual-action neuroprotective potential. The pyrrolidinone moiety is characteristic of nootropic agents, while the phenolic hydroxyl group is a well-known antioxidant feature.[1][2] This guide outlines hypothesized mechanisms of action and provides detailed, validated protocols for their experimental investigation using established in vitro models of neuronal stress.
Introduction and Rationale
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis.[3] The development of effective neuroprotective agents that can target these pathways is a critical goal in neuroscience research.
The structure of HPP-2 is a rational starting point for neuroprotective investigation.
-
Pyrrolidinone Core: This scaffold is found in racetam-class nootropic drugs, which have been studied for their cognitive-enhancing and neuroprotective properties.[1][4]
-
4-Hydroxyphenyl Group: Phenolic compounds are widely recognized for their potent antioxidant and anti-inflammatory activities, which are crucial for neuroprotection.[5][6][7]
This guide proposes a research framework to test the hypothesis that HPP-2 exerts neuroprotective effects by mitigating oxidative stress, preserving mitochondrial integrity, and inhibiting apoptotic pathways. The protocols described herein utilize the human neuroblastoma SH-SY5Y cell line, a widely accepted and relevant in vitro model for studying neurodegenerative processes and neuroprotection.[8][9][10]
Hypothesized Mechanisms of Action
Antioxidant and Anti-inflammatory Activity
The 4-hydroxyphenyl group of HPP-2 is predicted to function as a potent scavenger of reactive oxygen species (ROS). By neutralizing ROS, HPP-2 may protect neurons from oxidative damage to lipids, proteins, and DNA.[3][11] This reduction in oxidative stress can, in turn, suppress the activation of pro-inflammatory signaling cascades, such as the NF-κB pathway, which is often triggered by oxidative insults.[7][11]
Preservation of Mitochondrial Function and Anti-Apoptotic Effects
Mitochondria are highly susceptible to oxidative damage. A primary consequence of excessive ROS is the disruption of the mitochondrial membrane potential (ΔΨm), a critical event that can trigger the intrinsic apoptotic pathway.[12] We hypothesize that by reducing the ROS burden, HPP-2 will help stabilize ΔΨm. This stabilization prevents the release of pro-apoptotic factors like cytochrome c from the mitochondria. Consequently, the activation of executioner caspases (e.g., Caspase-3) is inhibited, and the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is maintained in favor of cell survival.[13][14]
Below is a diagram illustrating the hypothesized signaling pathway for HPP-2's neuroprotective action.
Caption: Hypothesized signaling pathway of HPP-2 neuroprotection.
Experimental Protocols
This section provides detailed protocols to test the cytoprotective, antioxidant, and anti-apoptotic effects of HPP-2. The human neuroblastoma SH-SY5Y cell line is recommended for these studies.[8][15]
General Cell Culture and Maintenance
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™).[8]
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Protocol 1: Assessing Cytoprotection against Glutamate-Induced Excitotoxicity
This protocol uses the MTT assay to measure cell viability and determine if HPP-2 can protect SH-SY5Y cells from glutamate-induced cell death.[16][17] Glutamate toxicity in SH-SY5Y cells is primarily mediated by oxidative stress.[16][18]
-
Objective: To quantify the protective effect of HPP-2 on neuronal cell viability.
-
Principle: The MTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]
Materials:
-
SH-SY5Y cells
-
96-well flat-bottom plates
-
HPP-2 stock solution (dissolved in DMSO)
-
L-Glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[19]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[20]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Incubate for 24 hours.[19]
-
Pre-treatment: Prepare serial dilutions of HPP-2 in serum-free medium. Replace the growth medium with 100 µL of medium containing the desired concentrations of HPP-2. Include a "vehicle control" group treated with the same concentration of DMSO used for the highest HPP-2 dose. Incubate for 2 hours.
-
Induction of Toxicity: Add L-Glutamic acid to the wells to a final concentration of 2.5-40 mM (concentration should be optimized for your specific cell conditions).[21][22] Do not add glutamate to the "untreated control" and "HPP-2 alone" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Expected Results: Calculate cell viability as a percentage relative to the untreated control.
| Group | Treatment | Expected Cell Viability (%) | Interpretation |
| 1 | Control (Untreated) | 100% | Baseline viability. |
| 2 | Vehicle Control (DMSO) | ~100% | Ensures DMSO has no effect. |
| 3 | Glutamate Only | 40-60% | Successful induction of toxicity. |
| 4 | HPP-2 + Glutamate | >60% (Dose-dependent) | Indicates neuroprotective effect. |
| 5 | HPP-2 Only | ~100% | Ensures HPP-2 is not toxic. |
Protocol 2: Quantification of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the DCFH-DA probe to measure intracellular ROS levels. It tests the hypothesis that HPP-2's protective mechanism involves direct antioxidant activity.
-
Objective: To determine if HPP-2 reduces glutamate-induced ROS production.
-
Principle: Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24]
Materials:
-
Cells cultured on a black, clear-bottom 96-well plate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)[23]
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope (Ex/Em: ~485/535 nm)[24][25]
Procedure Workflow:
Caption: Experimental workflow for intracellular ROS measurement.
Detailed Steps:
-
Follow steps 1-3 from Protocol 3.2. A shorter glutamate incubation (e.g., 1-6 hours) may be optimal for detecting peak ROS levels.
-
After glutamate treatment, aspirate the medium and wash the cells once with warm PBS.
-
Add 100 µL of 10-25 µM DCFH-DA working solution (diluted in serum-free medium) to each well.[25][26]
-
Incubate the plate at 37°C for 30-45 minutes in the dark.[23][27]
-
Aspirate the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader (Ex/Em: 485/535 nm).
Data Analysis: Normalize the fluorescence intensity of all groups to the control group. A significant decrease in fluorescence in the "HPP-2 + Glutamate" group compared to the "Glutamate Only" group indicates antioxidant activity.
Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the JC-1 fluorescent probe to assess mitochondrial health. It tests the hypothesis that HPP-2 prevents mitochondrial depolarization.
-
Objective: To measure changes in ΔΨm as an indicator of mitochondrial integrity.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy, high-potential mitochondria, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic cells with low-potential mitochondria, JC-1 remains as monomers and emits green fluorescence (~530 nm).[28][29] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early hallmark of apoptosis.[12]
Materials:
-
Cells cultured on a black, clear-bottom 96-well plate
-
JC-1 reagent
-
Mitochondrial uncoupler CCCP (positive control for depolarization)
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-4 from Protocol 3.2 (24-hour glutamate incubation). Include a positive control group treated with CCCP (e.g., 10 µM) for 30 minutes before the assay.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in assay buffer or medium).
-
Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.
-
Aspirate the staining solution and wash the cells with assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Measure fluorescence intensity for both J-aggregates (Ex/Em: ~535/595 nm) and JC-1 monomers (Ex/Em: ~485/535 nm).[29]
Data Analysis: Calculate the ratio of red fluorescence to green fluorescence for each well. A significant preservation of this ratio in the "HPP-2 + Glutamate" group compared to the "Glutamate Only" group indicates protection against mitochondrial depolarization.
Protocol 4: Western Blot Analysis of Apoptotic Markers
This protocol provides a method to quantify the expression of key apoptosis-regulating proteins.
-
Objective: To determine if HPP-2 modulates the expression of Bcl-2 family proteins and prevents caspase activation.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are key indicators of apoptosis induction.[13][30]
Materials:
-
Cells cultured in 6-well plates
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Recommended Primary Antibodies:
| Target Protein | Expected Size | Function |
| Bcl-2 | ~26 kDa | Anti-apoptotic |
| Bax | ~20 kDa | Pro-apoptotic |
| Cleaved Caspase-3 | ~17/19 kDa | Executioner caspase |
| β-Actin | ~42 kDa | Loading control |
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat as described in Protocol 3.2. After 24 hours, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the β-Actin loading control. Calculate the Bax/Bcl-2 ratio.
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Baranowska, M., & Kusznierewicz, B. (2023). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International Journal of Molecular Sciences. [Link]
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García-Morales, V., et al. (2022). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules. [Link]
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G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
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RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech. [Link]
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Pajuelo, D., et al. (2022). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. Foods. [Link]
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InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]
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Frontiers Media. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. [Link]
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Kandhavelu, J., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences. [Link]
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Yan, W., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. PubMed. [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
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Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International. [Link]
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ResearchGate. (2022). In vitro neuroprotection analysis using the OGD/R cell model. ResearchGate. [Link]
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Bio-protocol. (2023). Cell Viability Assay (MTT Assay) Protocol. Bio-protocol. [Link]
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Krishna, A., et al. (2014). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology. [Link]
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PubChem. (n.d.). 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione. PubChem. [Link]
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Lelkens, A. M., et al. (2016). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Neural Regeneration Research. [Link]
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ResearchGate. (2018). Glutamate induces excitotoxic death in nutrient-deprived SH-SY5Y cells. ResearchGate. [Link]
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Georgieva, M., et al. (2024). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences. [Link]
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
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ChemSrc. (n.d.). 1-(4-hydroxyphenyl)-2,5-pyrrolidinedione. ChemSrc. [Link]
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ResearchGate. (2018). Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression. ResearchGate. [Link]
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ResearchGate. (2013). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2. ResearchGate. [Link]
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Application Notes and Protocols: In Vitro Efficacy Testing of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
Introduction: A Rationale for a Multi-Faceted In Vitro Approach
1-(4-Hydroxyphenyl)pyrrolidin-2-one is a compound of interest within the broad class of pyrrolidone derivatives, a chemical family that includes well-known nootropic agents.[1][2] The pyrrolidone scaffold is a versatile backbone for compounds targeting central nervous system (CNS) disorders, with various derivatives exhibiting neuroprotective, cognitive-enhancing, and anti-inflammatory properties.[1][3] While direct in vitro studies on this compound are not extensively documented in publicly available literature, the known biological activities of structurally related compounds provide a strong rationale for a targeted panel of in vitro assays to elucidate its potential therapeutic efficacy.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of this compound. The proposed assays are selected based on the established mechanisms of similar nootropic and neuroprotective agents, which include modulation of neurotransmitter systems, protection against cellular stressors, and mitigation of inflammatory and oxidative damage.[4][5]
The following protocols are designed to be self-validating, incorporating appropriate controls and quantifiable endpoints. By exploring these diverse potential mechanisms, researchers can build a comprehensive biological activity profile for this compound.
Diagram: Proposed Mechanistic Pathways for Investigation
The following diagram illustrates the potential interconnected pathways through which this compound may exert its effects, guiding the selection of the in vitro assays detailed in this document.
Caption: Proposed mechanisms of this compound.
Part 1: Neuroprotective Efficacy Assays
A hallmark of many nootropic compounds is their ability to protect neurons from various insults.[6][7] The following assays are designed to assess the neuroprotective potential of this compound against common models of neuronal damage.
Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
Rationale: Excessive glutamate receptor activation, particularly of the NMDA receptor, leads to an influx of calcium and subsequent neuronal death, a process implicated in various neurodegenerative diseases.[8] This assay will determine if the test compound can protect against this excitotoxic damage. Structurally related pyrrolidine derivatives have been shown to modulate glutamate receptor activity.[4][9]
Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Excitotoxicity: After pre-treatment, expose the cells to a neurotoxic concentration of glutamate (e.g., 50 µM) for 24 hours.[8] A positive control, such as Memantine (an NMDA receptor antagonist), should be included.[8]
-
Assessment of Cell Viability: Quantify cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the EC50 value for the neuroprotective effect.
Amyloid-Beta (Aβ) Induced Toxicity in Primary Hippocampal Neurons
Rationale: The accumulation of amyloid-beta peptides is a key pathological feature of Alzheimer's disease, leading to synaptic dysfunction and neuronal death.[10] This assay evaluates the compound's ability to protect neurons from Aβ-induced toxicity, a relevant model for assessing potential anti-neurodegenerative effects. Other nootropics, like piracetam, have shown protective effects in this model.[10]
Protocol:
-
Primary Neuron Culture: Isolate and culture primary hippocampal neurons from embryonic day 18 (E18) rat pups.
-
Seeding: Plate the neurons on poly-L-lysine coated 96-well plates.
-
Pre-treatment: On day 7 in vitro (DIV 7), pre-treat the mature neurons with a range of concentrations of the test compound for 24 hours.
-
Aβ Treatment: Expose the neurons to aggregated Aβ(25-35) fragment (e.g., 20 µM) for 24 hours to induce apoptosis.[10]
-
Viability Assessment:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.[10]
-
-
Data Analysis: Quantify the percentage of viable neurons and the reduction in LDH release compared to the Aβ-treated control.
Part 2: Antioxidant and Anti-inflammatory Assays
Neuroinflammation and oxidative stress are often intertwined with neurodegeneration. Pyrrolidinone derivatives have been reported to possess both antioxidant and anti-inflammatory properties.[3][5][11]
DPPH Radical Scavenging Assay
Rationale: This cell-free assay provides a rapid assessment of the compound's direct antioxidant capacity by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol). Prepare a 0.1 mM solution of DPPH in ethanol.
-
Reaction: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Ascorbic acid or Trolox should be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.
Lipopolysaccharide (LPS)-Induced Inflammatory Response in BV-2 Microglial Cells
Rationale: Microglia are the resident immune cells of the brain. Their over-activation by stimuli like LPS leads to the release of pro-inflammatory mediators, contributing to neuroinflammation. This assay will determine if the test compound can suppress this inflammatory response. R-phenylpiracetam, a related compound, has been shown to reduce the expression of inflammatory genes.[5]
Protocol:
-
Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS.
-
Seeding and Pre-treatment: Seed cells in a 24-well plate and pre-treat with the test compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatant using ELISA kits.
-
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes like iNOS, TNF-α, and IL-1β.[5]
-
Data Analysis: Compare the levels of inflammatory mediators and gene expression in treated cells to the LPS-stimulated control.
Part 3: Neuromodulatory Activity Assays
The cognitive-enhancing effects of many nootropics are attributed to their ability to modulate neurotransmitter systems.[2][4]
Acetylcholinesterase (AChE) Inhibition Assay
Rationale: Inhibition of acetylcholinesterase, the enzyme that breaks down acetylcholine, increases the levels of this neurotransmitter in the synaptic cleft, which is a key strategy for improving cognitive function in conditions like Alzheimer's disease.[12] Some pyrrolidinone derivatives have shown anticholinergic activity.[13]
Protocol:
-
Reagents: Use purified AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Assay Procedure:
-
In a 96-well plate, pre-incubate AChE with various concentrations of the test compound for 15 minutes.
-
Initiate the reaction by adding ATCI and DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
-
Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value. Donepezil can be used as a positive control.[14]
Dopamine Transporter (DAT) Binding Assay
Rationale: The dopamine transporter regulates dopamine levels in the synapse, and its inhibition can lead to enhanced dopaminergic neurotransmission, which is associated with improved cognitive functions like attention and motivation.[15] R-phenylpiracetam is a known DAT inhibitor.[5]
Protocol:
-
Source of DAT: Use cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT) or rodent striatal tissue.
-
Radioligand Binding: Perform a competitive binding assay using a radiolabeled DAT ligand, such as [³H]WIN 35,428.
-
Incubation: Incubate the membranes with the radioligand and a range of concentrations of the test compound.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound for the dopamine transporter.
Data Presentation: A Framework for Efficacy Comparison
The quantitative data generated from these assays should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Neuroprotective Efficacy of this compound
| Assay | Cell Type | Insult | Endpoint | EC50 / % Protection | Positive Control |
| Glutamate Excitotoxicity | SH-SY5Y | 50 µM Glutamate | Cell Viability (MTT) | Memantine | |
| Aβ-Induced Toxicity | Primary Hippocampal Neurons | 20 µM Aβ(25-35) | Apoptosis (Annexin V/PI) |
Table 2: Antioxidant and Anti-inflammatory Activity of this compound
| Assay | System/Cell Type | Endpoint | IC50 / % Inhibition | Positive Control |
| DPPH Scavenging | Cell-free | Radical Scavenging | Ascorbic Acid | |
| LPS-Induced Inflammation | BV-2 Microglia | NO Production | Dexamethasone | |
| TNF-α Release | Dexamethasone | |||
| IL-1β Release | Dexamethasone |
Table 3: Neuromodulatory Activity of this compound
| Assay | Target | Endpoint | IC50 / Ki | Positive Control |
| AChE Inhibition | Acetylcholinesterase | Enzyme Inhibition | Donepezil | |
| DAT Binding | Dopamine Transporter | Ligand Displacement | GBR 12909 |
Conclusion
The in vitro assays outlined in these application notes provide a robust and scientifically grounded framework for characterizing the efficacy of this compound. By systematically evaluating its neuroprotective, antioxidant, anti-inflammatory, and neuromodulatory properties, researchers can gain critical insights into its potential as a therapeutic agent for cognitive disorders and neurodegenerative diseases. The multi-faceted approach ensures a comprehensive understanding of the compound's biological activity, paving the way for further preclinical and clinical development.
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Perekhoda L, Suleiman M, Podolsky I, et al. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science. 2021;(29):38-47. Available at: [Link]
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A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules. 2021 Sep 24;26(19):5826. Available at: [Link]
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Gamzu E, Hoover TM, Gracon SI, Ninteman MV. Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research. 1989;18(3):177-189. Available at: [Link]
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Rezai M, Kılıç D, Ekinci D, Şentürk M. The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Turk J Chem. 2018;42(3):808-825. Available at: [Link]
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Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. J Med Chem. 2006 Apr 20;49(8):2635-46. Available at: [Link]
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Zvejniece L, Zvejniece B, Videja M, et al. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice. Inflammopharmacology. 2021 Dec;29(6):1865-1876. Available at: [Link]
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Ostrovskaya RU, Vakhitova YV, Kuzmina US, et al. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation. J Biomed Sci. 2014;21:74. Available at: [Link]
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Malík M, Tlustoš P. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients. 2022 Aug 17;14(16):3367. Available at: [Link]
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Sokołowska E, Mikołajewicz K, Sendrowski K, et al. Study of the protective effects of nootropic agents against neuronal damage induced by amyloid-beta (fragment 25-35) in cultured hippocampal neurons. Pharmacol Rep. 2015 Mar-Apr;67(2):244-51. Available at: [Link]
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Qasim QA, Al-Fahdawi HA, Al-Temimi AA. In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. Journal of Chemical Health Risks. 2021;11(3):319-329. Available at: [Link]
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Tamiz AP, Zhang J, Zhang M, et al. 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. J Med Chem. 1999 Sep 23;42(19):3412-5. Available at: [Link]
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Chenard BL, Menniti FS, Pagnozzi MJ, et al. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. J Med Chem. 1995 Aug 4;38(16):3138-45. Available at: [Link]
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Ishii A, Kusakabe K, Kato N, Wada T. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic Toxicol. 2020;38:151-160. Available at: [Link]
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Application Notes & Protocols: A Guide to Preclinical Evaluation of 1-(4-Hydroxyphenyl)pyrrolidin-2-one Using Animal Models
Prepared by: Senior Application Scientist, Neuropharmacology Division
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models to study the pharmacological effects of 1-(4-Hydroxyphenyl)pyrrolidin-2-one. This compound, a structural analog of the racetam class of nootropics, holds potential for cognitive enhancement, neuroprotection, and anxiolytic activity. These application notes detail the rationale behind selecting specific animal models and provide step-by-step protocols for robust preclinical evaluation. The methodologies described are designed to ensure scientific integrity and generate reproducible, high-quality data for assessing the therapeutic potential of this novel compound.
Introduction: Scientific Rationale and Therapeutic Potential
This compound is a novel synthetic compound featuring a pyrrolidinone nucleus, a core structure of the racetam family of drugs known for their cognitive-enhancing properties.[1][2][3][4][5][6] The presence of the N-aryl pyrrolidine moiety suggests a range of potential biological activities, including anti-Alzheimer's and antihypoxic effects.[7][8] Structurally, it shares similarities with aniracetam, a known nootropic with anxiolytic properties. A key feature of this compound is the 4-hydroxyphenyl group, which may confer antioxidant properties due to its phenolic hydroxyl moiety. This suggests a potential mechanism for neuroprotection against oxidative stress, a key pathological factor in many neurodegenerative diseases.[9]
The racetam class of drugs is believed to exert its effects through various mechanisms, including the modulation of central neurotransmitter systems like the cholinergic and glutamatergic pathways.[1][10][[“]][12] Some racetams act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity and memory formation.[1] Given these structural and mechanistic precedents, the preclinical investigation of this compound is warranted to explore its potential as a:
-
Cognitive Enhancer (Nootropic): To improve memory, learning, and other cognitive functions.
-
Neuroprotective Agent: To protect neurons from damage, particularly from ischemia and oxidative stress.
-
Anxiolytic Agent: To reduce anxiety-like behaviors.
This guide will focus on the appropriate animal models and experimental protocols to rigorously test these hypotheses. A multi-tiered approach combining behavioral, biochemical, and histological assessments is recommended for a comprehensive evaluation.[13][14][15]
Strategic Selection of Animal Models
The choice of an appropriate animal model is critical for obtaining clinically relevant data.[13][14] For a compound with multiple potential central nervous system (CNS) effects like this compound, a battery of tests across different models is recommended.
Models for Assessing Nootropic (Cognitive-Enhancing) Effects
To evaluate the potential of this compound to improve cognitive function, models of induced cognitive deficit are highly valuable. The scopolamine-induced amnesia model is a widely used and validated approach.[16][17][18] Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment, mimicking aspects of cholinergic dysfunction seen in dementia.[16][17]
-
Rationale: This model is excellent for screening compounds that may act on the cholinergic system, a known target for many nootropics.[10] The reversal of scopolamine-induced deficits is a strong indicator of pro-cognitive activity.[10][18]
Models for Assessing Neuroprotective Effects
To investigate the neuroprotective potential, particularly against ischemic damage, the middle cerebral artery occlusion (MCAO) model in rats or mice is the gold standard.[19][20][21][22] This model simulates focal cerebral ischemia, as seen in stroke, and allows for the assessment of a compound's ability to reduce infarct volume and improve neurological outcomes.[21][22]
-
Rationale: The MCAO model provides a clinically relevant paradigm to study the complex cascade of events following a stroke, including excitotoxicity, inflammation, and oxidative stress.[20][21] It is particularly suitable for evaluating compounds with potential antioxidant or anti-inflammatory properties.
Models for Assessing Anxiolytic Effects
The elevated plus maze (EPM) is a widely used and validated behavioral assay for assessing anxiety-related behavior in rodents.[23][24][25][26][27] The test is based on the animal's natural aversion to open and elevated spaces.[23][24]
-
Rationale: An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.[24][25] This model is sensitive to drugs that modulate GABAergic and serotonergic systems, which are implicated in anxiety.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for conducting the key experiments. It is crucial to adhere to ethical guidelines for animal research and to ensure all procedures are approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Evaluation of Nootropic Effects in the Scopolamine-Induced Amnesia Model using the Morris Water Maze
The Morris Water Maze (MWM) is a classic behavioral test for assessing hippocampus-dependent spatial learning and memory.[28][29][30][31]
Experimental Workflow for Nootropic Evaluation
Caption: Workflow for assessing nootropic effects using the Morris Water Maze in a scopolamine-induced amnesia model.
Materials:
-
Circular water tank (150-200 cm diameter)
-
Submersible platform (10 cm diameter)
-
Non-toxic white paint or powdered milk to make the water opaque
-
Video tracking system
-
Scopolamine hydrobromide
-
This compound (test compound)
-
Positive control (e.g., Piracetam)
-
Vehicle (e.g., saline, DMSO)
Procedure:
-
Acquisition Phase (4 days):
-
Divide animals (rats or mice) into treatment groups.
-
Conduct four trials per day for each animal. In each trial, the animal is placed in the water facing the wall at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. The maximum trial duration is 60-90 seconds.[31]
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.[32]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 5):
-
30-60 minutes before the trial, administer the test compound or vehicle.
-
30 minutes before the trial, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to induce amnesia.[33][34]
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.[31]
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and swim speed.
-
Data Analysis:
-
Acquisition: Analyze escape latency and path length over the four training days using a two-way ANOVA with repeated measures.
-
Probe Trial: Compare the time spent in the target quadrant and platform crossings between groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A significant increase in these parameters in the test compound group compared to the scopolamine control group indicates a reversal of amnesia.
Quantitative Data Summary Table:
| Group | Treatment | Mean Time in Target Quadrant (s) ± SEM | Mean Platform Crossings ± SEM |
| 1 | Vehicle + Vehicle | 25.2 ± 2.1 | 4.5 ± 0.6 |
| 2 | Vehicle + Scopolamine | 12.8 ± 1.5 | 1.8 ± 0.4 |
| 3 | Compound (Dose 1) + Scopolamine | 18.5 ± 1.9# | 3.2 ± 0.5# |
| 4 | Compound (Dose 2) + Scopolamine | 22.1 ± 2.0# | 4.1 ± 0.6# |
| 5 | Piracetam + Scopolamine | 20.7 ± 2.2# | 3.8 ± 0.5# |
| *p<0.05 vs Vehicle Control; #p<0.05 vs Scopolamine Control (Hypothetical Data) |
Protocol 2: Evaluation of Neuroprotective Effects in a Focal Cerebral Ischemia (MCAO) Model
Experimental Workflow for Neuroprotection Evaluation
Caption: Workflow for assessing neuroprotective effects in a middle cerebral artery occlusion (MCAO) model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament for occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Assay kits for oxidative stress markers (e.g., MDA, SOD, GSH)
Procedure:
-
Surgery:
-
Anesthetize the rat.
-
Perform MCAO surgery by introducing a nylon filament into the internal carotid artery to block the origin of the middle cerebral artery.
-
After a set occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Sham-operated animals undergo the same surgical procedure without the filament insertion.
-
-
Treatment:
-
Administer this compound or vehicle at the time of reperfusion or as per the study design (pre- or post-treatment).
-
-
Neurological Assessment:
-
Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 72 hours), sacrifice the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical Analysis:
-
From a separate cohort of animals or the non-infarcted hemisphere, prepare brain homogenates.
-
Measure levels of oxidative stress markers such as malondialdehyde (MDA), a product of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[9][35][36]
-
Data Analysis:
-
Compare neurological scores between groups using a non-parametric test (e.g., Mann-Whitney U test).
-
Compare infarct volumes and biochemical markers between groups using a one-way ANOVA followed by a post-hoc test. A significant reduction in infarct volume and oxidative stress markers, along with improved neurological scores, indicates a neuroprotective effect.
Quantitative Data Summary Table:
| Group | Treatment | Infarct Volume (% of Hemisphere) ± SEM | Neurological Score (Median) | MDA Level (nmol/mg protein) ± SEM |
| 1 | Sham | 0 | 0 | 1.2 ± 0.2 |
| 2 | MCAO + Vehicle | 35.8 ± 4.2 | 3 | 4.5 ± 0.5 |
| 3 | MCAO + Compound | 18.2 ± 3.5# | 1# | 2.1 ± 0.3# |
| p<0.05 vs Sham; #p<0.05 vs MCAO + Vehicle (Hypothetical Data) |
Protocol 3: Evaluation of Anxiolytic Effects using the Elevated Plus Maze (EPM)
Experimental Workflow for Anxiolytic Evaluation
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A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of 1-(4-Hydroxyphenyl)pyrrolidin-2-one and its Key Metabolites in Human Plasma
Application Note: AN-2026-01
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of 1-(4-Hydroxyphenyl)pyrrolidin-2-one and its putative metabolites in human plasma. The method employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3][4] This protocol is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and drug metabolism investigations.
Introduction and Scientific Principle
This compound is a chemical entity belonging to the pyrrolidinone class.[5][6] Compounds with this core structure are of significant interest in pharmaceutical development and toxicology, often appearing as metabolites of larger parent drugs, such as certain synthetic cathinones or nootropics.[7][8][9] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a parent drug requires accurate quantification of its key metabolites. The pyrrolidinone ring, for instance, can undergo metabolic transformations including hydroxylation, oxidation to a lactam, and ring cleavage.[10][11]
The accurate measurement of these analytes in complex biological matrices like plasma presents a significant analytical challenge. The low concentrations expected for metabolites and the presence of endogenous interferences necessitate a highly selective and sensitive analytical technique.[12][13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its superior specificity and sensitivity.
This method is based on the principle of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry.[14][15][16] Analytes are first extracted from the plasma matrix using Solid-Phase Extraction (SPE) , which removes proteins and other interferences while concentrating the analytes.[17][18][19] The extracted analytes are then separated based on their hydrophobicity on a C18 stationary phase. A gradient elution, where the mobile phase composition is changed from highly polar to less polar, is used to effectively separate the parent compound and its more polar metabolites.[14][20] Following separation, the analytes are ionized using electrospray ionization (ESI) and detected by a mass spectrometer, which provides two layers of selectivity (precursor ion and product ion), ensuring highly reliable quantification.
Materials and Reagents
-
Analytes: this compound, Metabolite M1 (e.g., 1-(4-Hydroxy-3-methoxyphenyl)pyrrolidin-2-one), Metabolite M2 (e.g., 5-Hydroxy-1-(4-hydroxyphenyl)pyrrolidin-2-one).
-
Internal Standard (IS): this compound-d4 (or a suitable stable isotope-labeled analog).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥99%), Deionized Water (18.2 MΩ·cm).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc).[18][19]
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).
-
Equipment:
-
UHPLC System (e.g., Waters Acquity, Agilent 1290).
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Thermo TSQ Altis).
-
SPE Manifold or Automated SPE System.
-
Nitrogen Evaporator.
-
Analytical Balance, Calibrated Pipettes, Vortex Mixer, Centrifuge.
-
Experimental Protocols
Preparation of Standards and Quality Control Samples
Causality: Preparing accurate calibration standards and quality control (QC) samples is the foundation of quantitative bioanalysis. Stock solutions are prepared in an organic solvent to ensure solubility and stability. Working solutions are then diluted in a surrogate matrix (e.g., 50:50 acetonitrile:water) to minimize analyte precipitation before spiking into the biological matrix.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of each analyte and the internal standard (IS). Dissolve in methanol to a final volume of 1.0 mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile/water to create a series of working standards for the calibration curve and QC samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations. A typical calibration curve might range from 0.1 to 100 ng/mL. QC samples should be prepared at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) acetonitrile/water.
Sample Preparation: Solid-Phase Extraction (SPE)
Causality: The goal of sample preparation is to remove endogenous matrix components (e.g., proteins, phospholipids) that can interfere with analysis and cause ion suppression or enhancement in the mass spectrometer.[21][22][23][24] SPE is chosen over simpler methods like protein precipitation for its ability to provide a much cleaner extract, leading to improved method robustness and sensitivity.[12][18] A polymeric sorbent is selected for its broad retention of compounds with varying polarities.[19]
-
Sample Thawing: Thaw plasma samples, CC standards, and QCs at room temperature. Vortex gently to ensure homogeneity.
-
Pre-treatment: To a 200 µL aliquot of plasma, add 20 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water to disrupt protein binding and acidify the sample. Vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of ~1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences without eluting the analytes of interest.
-
Elution: Elute the analytes and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
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// Edges Sample -> Pretreat; Condition -> Load; Pretreat -> Load; Load -> Wash; Wash -> Elute; Elute -> Evap; Evap -> Recon; Recon -> Analysis; }
Caption: Solid-Phase Extraction (SPE) Workflow Diagram.
Chromatographic and Mass Spectrometric Conditions
Causality: The chromatographic conditions are optimized to achieve baseline separation of the parent compound from its potentially more polar metabolites. A C18 column is a versatile choice for retaining moderately polar to non-polar compounds.[15][25] A gradient elution is necessary to first elute polar metabolites in a highly aqueous mobile phase and then increase the organic content to elute the less polar parent compound in a reasonable time.[14][20] Formic acid is added to the mobile phase to promote protonation of the analytes, which enhances signal intensity in positive ion ESI mode. The MS/MS parameters (MRM transitions) are highly specific to the mass and structure of each analyte, providing the core selectivity of the method.
| Parameter | Condition |
| HPLC System | UHPLC System |
| Column | C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B (0.0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Specific m/z values must be determined by direct infusion of each standard. |
| Example Parent | Q1: 178.1 -> Q3: 121.1 (Quantifier), 178.1 -> 93.1 (Qualifier) |
| Example Metabolite M1 | Q1: 208.1 -> Q3: 151.1 (Quantifier), 208.1 -> 123.1 (Qualifier) |
| Example IS | Q1: 182.1 -> Q3: 125.1 (Quantifier) |
Method Validation and Results
The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][3] This ensures the data generated is reliable and reproducible for its intended purpose.[4]
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// Edges Core -> Accuracy [dir=back]; Core -> Precision [dir=back]; Core -> Selectivity [dir=back]; Core -> Sensitivity [dir=back]; Core -> Stability [dir=back]; Core -> Linearity [dir=back]; }
Caption: Key Pillars of Bioanalytical Method Validation.
Summary of Validation Results (Example Data)
| Validation Parameter | Acceptance Criteria (FDA) | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 for all analytes |
| Calibration Curve Range | N/A | 0.1 – 100 ng/mL |
| Accuracy (Mean %) | Within ±15% of nominal (±20% at LLOQ)[3][26] | 92.5% – 108.3% |
| Precision (CV %) | ≤ 15% (≤ 20% at LLOQ)[3][26] | ≤ 9.5% |
| Matrix Effect (CV %) | IS-normalized matrix factor CV ≤ 15% | ≤ 7.8% |
| Recovery (%) | Consistent and reproducible | > 85% for all analytes and IS |
| Stability (Freeze-Thaw) | Mean concentration within ±15% of nominal | Stable for 3 cycles |
| Stability (Short-Term, 24h RT) | Mean concentration within ±15% of nominal | Stable |
Conclusion
This application note presents a comprehensive, validated LC-MS/MS method for the quantification of this compound and its metabolites in human plasma. The use of solid-phase extraction provides a clean sample extract, minimizing matrix effects and ensuring method robustness. The chromatographic conditions offer excellent separation, and the sensitivity of the mass spectrometer allows for quantification at sub-ng/mL levels. The method meets all FDA criteria for bioanalytical method validation and is fit for purpose in regulated clinical and preclinical studies.
References
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
-
Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central, NIH. Available at: [Link]
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]
-
Mei, H. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Available at: [Link]
-
Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. NIH. Available at: [Link]
- ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
- ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?
- Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
- ResearchGate. (2009). Design of packed-fiber solid-phase extraction device for analysis of the drug and its metabolite in plasma.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Available at: [Link]
-
Molecules. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. Available at: [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
- Bio-Rad. (n.d.). Reversed Phase Chromatography.
- Hawach Scientific. (2023). Reversed Phase Chromatography Principle.
- BenchChem. (n.d.). Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applications.
- ResearchGate. (2024). Ligandrol (1) and select metabolites (2–4): the pyrrolidinone‐type...
- PubChemLite. (n.d.). 1-(4-hydroxyphenyl)-2-pyrrolidinone (C10H11NO2).
- PubChemLite. (n.d.). 1-(4-hydroxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one.
-
PubMed Central. (2008). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Available at: [Link]
-
King's College London Research Portal. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones. Available at: [Link]
-
PubMed. (1988). 1-(4-Hydroxyphenyl)-, 1-(2,4-dihydroxyphenyl)- And 1-(2,5-dihydroxyphenyl)-2-bromoethanones: New Labels for Determination of Carboxylic Acids by High-Performance Liquid Chromatography... Available at: [Link]
- Human Metabolome Database. (2006). Showing metabocard for 2-Pyrrolidinone (HMDB0002039).
-
PubMed. (2015). Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine... Available at: [Link]
-
PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Available at: [Link]
- ResearchGate. (2012). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. PubChemLite - 1-(4-hydroxyphenyl)-2-pyrrolidinone (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. Human Metabolome Database: Showing metabocard for 2-Pyrrolidinone (HMDB0002039) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 15. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 16. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ualberta.ca [ualberta.ca]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nebiolab.com [nebiolab.com]
- 24. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. hawach.com [hawach.com]
- 26. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
Application Notes & Protocols: Investigating the Pharmacokinetics and Metabolism of 1-(4-Hydroxyphenyl)pyrrolidin-2-one Derivatives
Introduction: The Scientific Imperative
The 1-(4-hydroxyphenyl)pyrrolidin-2-one scaffold represents a promising chemotype in modern drug discovery, sharing structural motifs with nootropic agents and other centrally active compounds.[1][2] The pyrrolidone core is a privileged structure in medicinal chemistry, while the phenolic group offers a key interaction point for biological targets and a primary site for metabolic transformation.[3][4] For any derivative in this class to advance from a promising hit to a viable clinical candidate, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory requirement but a fundamental necessity. Poor pharmacokinetic profiles are a leading cause of attrition in drug development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the pharmacokinetic and metabolic fate of novel this compound derivatives. We move beyond rote step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for robust and reproducible data generation.
Predicted Metabolic Fate: A Mechanistic Overview
Based on established metabolic pathways for structurally related compounds, we can predict the primary biotransformations that this compound derivatives will undergo. The metabolism is anticipated to be a two-phase process involving initial modification (Phase I) followed by conjugation for excretion (Phase II).
-
Phase I Metabolism: The initial metabolic attack is likely to occur at two primary sites: the pyrrolidin-2-one ring and the phenyl ring.
-
Pyrrolidone Ring Hydroxylation: Analogous to the metabolism of N-methyl-2-pyrrolidone (NMP), hydroxylation at the 5-position of the pyrrolidone ring is a highly probable pathway, catalyzed primarily by Cytochrome P450 enzymes like CYP2E1.[5]
-
Aromatic Hydroxylation: The 4-hydroxyphenyl group may undergo further hydroxylation on the aromatic ring, creating catechol-like moieties.[6]
-
-
Phase II Metabolism: The phenolic hydroxyl group is a prime substrate for conjugation reactions, which increase water solubility and facilitate excretion.
The interplay of these pathways will determine the compound's metabolic stability and the profile of its circulating metabolites.
Diagram 1: Predicted Metabolic Pathways
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Phase2_Sulfate [label="Phase II Metabolite\nO-Sulfate Conjugate", fillcolor="#E6F4EA", fontcolor="#202124"];
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Parent -> Phase2_Sulfate [label="SULTs\nSulfation", color="#34A853", fontcolor="#34A853"];
Phase1_Hydrox_Pyrrolidone -> Phase2_Glucuronide [label="UGTs", color="#34A853", fontcolor="#34A853", style=dashed];
Phase1_Hydrox_Aromatic -> Phase2_Glucuronide [label="UGTs", color="#34A853", fontcolor="#34A853", style=dashed];
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*A flowchart of the key steps in the metabolic stability assay.*
Step-by-Step Protocol:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare the reaction buffer (0.1 M Potassium Phosphate).
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture. For a final volume of 200 µL:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
HLM (final concentration 0.5 mg/mL)
-
Test Compound (final concentration 1 µM; DMSO concentration ≤ 0.1%)
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The T=0 time point is taken immediately by transferring an aliquot to a collection plate containing cold acetonitrile with internal standard.
-
Time Points: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots to the collection plate to quench the reaction.
-
Control Reactions:
-
No NADPH Control: Run a parallel incubation without the NADPH system to control for non-enzymatic degradation.
-
No HLM Control: Run an incubation without microsomes to check for chemical instability in the buffer.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., 4000 rpm for 10 min at 4°C) to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound by measuring the peak area ratio (Parent Compound / Internal Standard).[7][8]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula:
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg protein)
Parameter Formula Description Half-Life (t½) 0.693 / k Time required for 50% of the compound to be metabolized. Intrinsic Clearance (CLint) (0.693 / t½) * (V/P) The inherent ability of the liver to metabolize a drug. (V=Volume, P=Protein amount)
Application Protocol 2: In Vivo Pharmacokinetic Profiling in Rats
Objective: To determine the fundamental pharmacokinetic parameters of a test compound in a rodent model (Sprague-Dawley rat) following intravenous (IV) and oral (PO) administration.
Scientific Rationale: An in vivo study is essential to understand how a compound behaves in a complete biological system.[9] The rat is a standard preclinical model for pharmacokinetic studies.[10] IV administration allows for the determination of clearance (CL) and volume of distribution (Vd), while PO administration is used to assess oral bioavailability (F%). Comparing the two routes is critical for evaluating a compound's potential as an orally administered drug.
Materials:
-
Test Compound
-
Vehicle for IV formulation (e.g., 20% Solutol HS 15 in saline)
-
Vehicle for PO formulation (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (e.g., 250-300g) with cannulated jugular veins
-
Dosing syringes, gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, freezer (-80°C)
Experimental Workflow:
Diagram 3: In Vivo Pharmacokinetic Study Workflow
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Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.uran.ua [journals.uran.ua]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 9. [Characteristics of pyrrolidone pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Antioxidant Investigation of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Modulating Oxidative Stress
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a well-established contributor to the pathogenesis of a multitude of chronic and degenerative diseases. The scientific community is actively engaged in the discovery and development of novel antioxidant agents that can mitigate the deleterious effects of oxidative damage. Within this landscape, heterocyclic compounds have emerged as a promising class of molecules, with the pyrrolidinone scaffold being of particular interest due to its presence in numerous biologically active compounds.[1][2]
This application note introduces 1-(4-Hydroxyphenyl)pyrrolidin-2-one , a molecule that synergistically combines the structural features of a pyrrolidinone ring and a hydroxyphenyl group. The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, capable of donating a hydrogen atom to scavenge free radicals. Coupled with the pyrrolidinone core, this compound presents a compelling candidate for antioxidant research. While extensive research has been conducted on various pyrrolidinone derivatives, demonstrating their potential as antioxidant agents[3][4][5][6][7], this compound remains a relatively underexplored molecule. This guide provides a comprehensive framework for the systematic evaluation of its antioxidant properties, from initial chemical screening to cell-based mechanistic studies.
The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary tools to not only quantify the antioxidant capacity of this compound but also to probe its potential mechanism of action, with a particular focus on the Nrf2 signaling pathway—a master regulator of the cellular antioxidant response.
Section 1: Physicochemical Properties and Handling
Before commencing any experimental work, it is crucial to understand the basic properties of this compound and to establish safe handling procedures.
| Property | Value | Source |
| CAS Number | 7517-07-9 | Internal Data |
| Molecular Formula | C₁₀H₁₁NO₂ | Internal Data |
| Molecular Weight | 177.20 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol) | Internal Data |
Safety and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on toxicology and handling precautions.
-
For stock solution preparation, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM) and store at -20°C. Further dilutions should be made in the appropriate assay buffer or cell culture medium immediately before use.
Section 2: In Vitro Antioxidant Capacity Assessment
The initial evaluation of a novel compound's antioxidant potential is typically performed using a panel of chemical-based assays. These assays provide a rapid and cost-effective means to assess the compound's ability to scavenge different types of free radicals. We will focus on three widely accepted methods: the DPPH, ABTS, and ORAC assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant.[8][9] The donation of a hydrogen atom or electron by the antioxidant to DPPH results in the formation of the non-radical form, DPPH-H, which is colorless or pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound.[10]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and protected from light.
-
Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution in methanol (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Positive Control: Prepare a series of dilutions of a known antioxidant such as Trolox or Ascorbic Acid in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.
-
Add 100 µL of the DPPH stock solution to each well.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[11][12][13] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless form, and the decrease in absorbance is measured.[14][15]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Test Compound and Positive Control: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each dilution of the test compound or positive control.
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using a similar formula as for the DPPH assay.
-
Determine the IC₅₀ value from the dose-response curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17][18] The antioxidant's capacity to scavenge these radicals preserves the fluorescence of the probe. The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[19][20]
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (1 mM): Dissolve fluorescein sodium salt in 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution (10 nM): Dilute the stock solution in phosphate buffer.
-
AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. Prepare fresh daily.
-
Trolox Standard Solutions: Prepare a series of Trolox dilutions in phosphate buffer (e.g., 6.25, 12.5, 25, 50 µM).
-
Test Compound: Prepare dilutions of this compound in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the test compound, Trolox standards, or phosphate buffer (blank).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the test compound in Trolox Equivalents (TE) from the standard curve.
-
Data Presentation:
| Assay | Parameter | This compound (Hypothetical Data) | Trolox (Positive Control) |
| DPPH | IC₅₀ (µM) | 35.2 ± 3.1 | 8.5 ± 0.7 |
| ABTS | IC₅₀ (µM) | 28.9 ± 2.5 | 6.2 ± 0.5 |
| ORAC | µmol TE/µmol | 1.8 ± 0.2 | 1.0 (by definition) |
Experimental Workflow for In Vitro Assays:
Caption: Workflow for in vitro antioxidant capacity assessment.
Section 3: Cell-Based Antioxidant Activity and Mechanistic Insights
While in vitro assays are valuable for initial screening, cell-based assays provide a more biologically relevant context by considering factors such as cell permeability, metabolism, and interaction with cellular components.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) within cells.[21][22][23][24][25] The non-fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is cell-permeable and is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants that can penetrate the cell membrane will scavenge the ROS and inhibit the formation of DCF.[25]
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate growth medium.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) in treatment medium containing 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with PBS to remove the compound and probe from the medium.
-
Add 100 µL of 600 µM AAPH in PBS to each well to induce oxidative stress.
-
Immediately place the plate in a microplate reader and measure the fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour at 37°C.
-
-
Data Analysis:
-
Calculate the AUC for each concentration.
-
Determine the CAA value as the percentage of inhibition of fluorescence compared to the control.
-
Calculate the EC₅₀ value, which is the concentration of the compound required to produce a 50% reduction in fluorescence.
-
Investigation of the Nrf2 Signaling Pathway
Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a battery of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. Investigating the activation of this pathway can provide insights into the indirect antioxidant mechanism of this compound.
3.2.1. Nrf2 Nuclear Translocation by Western Blotting
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HepG2) to 80-90% confluency in 6-well plates.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 2, 4, 6 hours). Include a positive control such as sulforaphane.
-
After treatment, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Western Blotting:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure the purity of the fractions.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the nuclear Nrf2 levels relative to the nuclear loading control (Lamin B1).
-
3.2.2. Nrf2-ARE Reporter Gene Assay
Principle: This assay utilizes a cell line that has been stably transfected with a reporter construct containing the firefly luciferase gene under the control of an ARE promoter.[26][27][28] Activation of the Nrf2 pathway by a test compound will lead to the binding of Nrf2 to the ARE, driving the expression of luciferase. The amount of light produced upon the addition of luciferin is proportional to the level of Nrf2 activation.[29][30]
Protocol:
-
Cell Culture and Treatment:
-
Use a commercially available ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc).
-
Seed the cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and a positive control for 16-24 hours.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected Renilla luciferase construct or a separate cell viability assay).
-
Express the results as fold induction over the vehicle-treated control.
-
Potential Mechanism of Action via Nrf2 Pathway:
Caption: Proposed mechanism of action via the Nrf2 signaling pathway.
Conclusion
The application notes and protocols outlined in this guide provide a robust and systematic approach for the comprehensive evaluation of the antioxidant potential of this compound. By employing a combination of in vitro chemical assays and cell-based biological assays, researchers can obtain a multifaceted understanding of this novel compound's activity. The initial screening with DPPH, ABTS, and ORAC assays will quantify its radical scavenging capacity, while the CAA assay will confirm its activity in a cellular context. Furthermore, the investigation of the Nrf2 signaling pathway will provide crucial insights into its potential mechanism of action as an indirect antioxidant. This structured approach will enable a thorough assessment of this compound's promise as a lead compound for the development of novel antioxidant therapies.
References
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ORAC Assay Protocol. (n.d.). Scribd. Retrieved from [Link]
-
Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2012). Determination of total antioxidant capacity by oxygen radical absorbance capacity (ORAC) using fluorescein as the fluorescence probe: First Action 2012.23. Journal of AOAC International, 95(5), 1495–1500. Retrieved from [Link]
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Svinyarov, I., & Vasileva, P. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(7), 1648. Retrieved from [Link]
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OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
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Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]
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Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (2012). Indian Journal of Pharmaceutical Sciences, 74(4), 288-295. Retrieved from [Link]
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Cellular Antioxidant Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]
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Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved from [Link]
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Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (2022). RSC Advances, 12(35), 22964-22974. Retrieved from [Link]
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Human Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved from [Link]
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Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2016). Journal of Chemistry, 2016, 1-10. Retrieved from [Link]
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CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]
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ARE Reporter Kit Nrf2 Antioxidant Pathway. (n.d.). BPS Bioscience. Retrieved from [Link]
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ABTS Radical Scavenging Assay Method. (n.d.). Scribd. Retrieved from [Link]
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Furger, C. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 947. Retrieved from [Link]
- Wolfe, K. L., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay. Google Patents.
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Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. (2017). Methods in Molecular Biology, 1657, 239–253. Retrieved from [Link]
-
ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]
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DPPH Radical Scavenging Assay. (2022). Molecules, 27(19), 6549. Retrieved from [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
The chemical method of ABTS radical scavenging method. (n.d.). ResearchGate. Retrieved from [Link]
-
The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. (2018). Aperta, 1, 1-15. Retrieved from [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
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Sapa, J., Nowaczyk, A., & Kulig, K. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(1), 13–25. Retrieved from [Link]
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Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. (2020). Russian Journal of General Chemistry, 90(13), 2639-2646. Retrieved from [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. Retrieved from [Link]
-
Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet. (2016). PLoS ONE, 11(1), e0143838. Retrieved from [Link]
-
Comparison of human Nrf2 antibodies: A tale of two proteins. (2015). Toxicology and Applied Pharmacology, 289(1), 104-114. Retrieved from [Link]
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The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative. (2018). Turkish Journal of Chemistry, 42(2), 483-503. Retrieved from [Link]
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Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. (2021). International Journal of Molecular Sciences, 22(16), 8820. Retrieved from [Link]
-
Sapa, J., Nowaczyk, A., & Kulig, K. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(1), 13–25. Retrieved from [Link]
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Western blot was performed to analyze the level of Nrf2 protein in PC12... (n.d.). ResearchGate. Retrieved from [Link]
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Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2020). The Journal of Research on the Lepidoptera, 51(1), 362-373. Retrieved from [Link]
-
Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. (2015). Molecules, 20(8), 13840-13864. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-Arylation of 2-Pyrrolidinone
Welcome to the technical support center for the N-arylation of 2-pyrrolidinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crucial transformation. N-aryl-2-pyrrolidinones are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds, making their efficient synthesis a key objective in medicinal chemistry.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the chemical principles behind the issues and offering targeted solutions.
Problem 1: No or Minimal Product Formation
Question: I have set up my N-arylation reaction (either Buchwald-Hartwig or Ullmann-type), but upon analysis (TLC, LC-MS), I see only starting materials. What are the most likely causes?
Answer: A complete lack of conversion points to a fundamental issue with one of the core components of the reaction: the catalyst, the base, or the reaction environment.
-
Inactive Catalyst:
-
Palladium: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be sluggish. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a specialized precatalyst (e.g., a palladacycle) can ensure the catalytic cycle initiates efficiently.[3] The addition of a small amount of water can sometimes facilitate this reduction.[4][5]
-
Copper: For Ullmann reactions, ensure your copper source (e.g., CuI) is of high purity. Older bottles can become oxidized. Using freshly purchased or properly stored CuI is recommended.
-
-
Incorrect Base Selection:
-
The base's primary role is to deprotonate the 2-pyrrolidinone (pKa ≈ 24 in DMSO), making it nucleophilic. If the base is not strong enough, this equilibrium will not favor the deprotonated lactam.
-
For Palladium Catalysis: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[4]
-
For Copper Catalysis: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and can be advantageous for substrates with base-sensitive functional groups.[1][6]
-
-
Solvent and Atmosphere Purity:
-
Both palladium and copper catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Anhydrous solvents are critical. Water can hydrolyze the active base and interfere with the catalyst. Use freshly dried solvents.[4]
-
-
Poor Ligand Choice:
-
The ligand is not optional; it is essential for catalyst stability and activity. For Pd-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required, especially for less reactive aryl chlorides.[7][8][9] For Cu-catalyzed reactions, ligands like (S)-N-methylpyrrolidine-2-carboxylate or phenanthroline can dramatically improve reaction rates and yields.[6][10] A reaction without a suitable ligand may not proceed at all.[6]
-
Problem 2: Low Reaction Yield
Question: My reaction is working, but I'm only achieving a low yield (e.g., <30%) of the desired N-aryl-2-pyrrolidinone. How can I improve this?
Answer: Low yields suggest that while the catalytic cycle is turning over, it is either inefficient or being hampered by side reactions or suboptimal conditions.
-
Suboptimal Temperature:
-
Too Low: The reaction may not have sufficient thermal energy to overcome the activation barriers, particularly for the oxidative addition and reductive elimination steps. A systematic increase in temperature (e.g., in 10-20 °C increments) while monitoring by TLC/LC-MS can identify the optimal point.
-
Too High: Excessive heat can cause catalyst decomposition or promote side reactions. Ullmann-type reactions traditionally require high temperatures (>110 °C), while modern Buchwald-Hartwig systems can often run under milder conditions.[1][10]
-
-
Side Reaction: Hydrodehalogenation:
-
A common side product is the arene resulting from the replacement of the halide on your aryl halide with a hydrogen atom. This occurs when an intermediate palladium-hydride species, formed via β-hydride elimination, reductively eliminates the arene.[7][11]
-
Solution: This is often exacerbated by certain bases or primary amine impurities. Switching to a different base (e.g., from an alkoxide to a carbonate) or ensuring the purity of your reagents can mitigate this. In some advanced systems, a bimetallic palladium-copper catalyst has been shown to prevent this pathway.[12]
-
-
Aryl Halide Reactivity:
-
The reactivity of the aryl halide is critical. The general trend for oxidative addition is Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[13] If you are using an aryl chloride, the reaction will be inherently more challenging and may require a more specialized, highly active catalyst system (e.g., a bulky biarylphosphine ligand).[4][14] If feasible, switching to the corresponding aryl bromide or iodide can dramatically improve yields.[6]
-
-
Inhibitory Effects:
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low-yield N-arylation reactions.
Frequently Asked Questions (FAQs)
Q1: Should I use a Palladium or Copper catalyst for my N-arylation of 2-pyrrolidinone?
Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions are effective for this transformation.[2]
-
Palladium Catalysis is often preferred due to its generally milder reaction conditions, broader substrate scope (especially for aryl chlorides), and higher functional group tolerance.[8] The development of sophisticated phosphine ligands has made it a very reliable method.[9]
-
Copper Catalysis is a more classical, cost-effective alternative.[10] While traditional Ullmann conditions were harsh, modern protocols using ligands like amino acids or diamines allow the reaction to proceed under milder conditions and have greatly improved its reliability.[6][15]
The choice often depends on the specific substrates, cost considerations, and available laboratory equipment.
Q2: How critical is the choice of phosphine ligand in Buchwald-Hartwig amination?
It is arguably the most critical variable. The ligand's structure dictates the catalyst's stability, solubility, and reactivity.
-
Steric Bulk: Bulky ligands (e.g., BrettPhos, XPhos) promote the formation of monoligated, highly reactive Pd(0) species and facilitate the final reductive elimination step.[7][14]
-
Electron-Donating Properties: Electron-rich phosphines enhance the rate of oxidative addition of the aryl halide to the Pd(0) center.[9]
-
Bite Angle (for bidentate ligands): Ligands like Xantphos have a large "bite angle" which can prevent the formation of inactive catalyst species and facilitate reductive elimination.[8]
There is no single "best" ligand; a small screen of different ligand classes is often the most effective way to optimize a new reaction.
Q3: What is the optimal solvent for these reactions?
The ideal solvent should dissolve all reactants and be stable at the required reaction temperature.
-
For Buchwald-Hartwig reactions , common choices are ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene).[3][4]
-
For Ullmann-type reactions , polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the dissolution of the copper salts and bases.[4][6][10]
In all cases, the solvent must be anhydrous and deoxygenated.[4]
Q4: Can I use an aryl triflate (Ar-OTf) instead of an aryl halide?
Yes, aryl triflates and nonaflates are excellent electrophiles for Buchwald-Hartwig reactions and are often more reactive than the corresponding aryl chlorides.[16][17] Their use can sometimes allow for lower reaction temperatures or catalyst loadings.
Data and Protocols
Table 1: Optimization of Copper-Catalyzed N-Arylation of 2-Pyrrolidinone
This table summarizes data adapted from a study on the copper-catalyzed N-phenylation of 2-pyrrolidinone, highlighting the importance of ligand, base, and solvent selection.[6][18]
| Entry | Aryl Halide | Base | Solvent | Ligand | Time (h) | Yield (%) |
| 1 | Ph-I | K₃PO₄ | DMF | L¹ | 5 | 82 |
| 2 | Ph-I | K₃PO₄ | DMSO | L¹ | 5 | 95 |
| 3 | Ph-I | K₂CO₃ | DMSO | L¹ | 5 | 75 |
| 4 | Ph-I | Cs₂CO₃ | DMSO | L¹ | 5 | 89 |
| 5 | Ph-Br | K₃PO₄ | DMSO | L¹ | 5 | 65 |
| 6 | Ph-I | K₃PO₄ | DMSO | None | 5 | 15 |
L¹ = (S)-N-methylpyrrolidine-2-carboxylate. Conditions: 2-pyrrolidinone (1.0 equiv), Aryl Halide (1.2 equiv), Base (2.0 equiv), CuI (5 mol%), Ligand (10 mol%), 110 °C.[6]
The data clearly shows that DMSO is a superior solvent to DMF for this system, K₃PO₄ is the optimal base, and the reaction provides a dramatically lower yield without the ligand.[6] Aryl iodide is significantly more reactive than aryl bromide.[6]
Experimental Protocol: Copper-Catalyzed N-Arylation
This is a general procedure adapted from the literature for the N-arylation of 2-pyrrolidinone using a copper catalyst.[1][6]
Reaction Setup:
-
To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), (S)-N-methylpyrrolidine-2-carboxylate ligand (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Seal the tube with a rubber septum. Evacuate and backfill the tube with argon three times.
-
Under a positive flow of argon, add 2-pyrrolidinone (1.2 mmol, 1.2 equiv.) and the aryl iodide (1.0 mmol, 1.0 equiv.).
-
Add anhydrous, degassed DMSO (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C.
Reaction and Work-up:
-
Stir the mixture vigorously for the required time (typically 5-24 hours), monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.[6]
-
Combine the organic filtrates, wash with water and then with brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the pure N-aryl-2-pyrrolidinone.
References
-
Buchwald–Hartwig amination. In: Wikipedia; 2023. [Link]
-
Wang, C.; Liu, L.; Wang, W.; Zhang, H. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. 2010;15(3):1153-1161. [Link]
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. [Link]
-
Optimization of reaction conditions for N-phenylation of 2-pyrrolidone. ResearchGate. [Link]
-
Plummer, S.; Gallou, F. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. 2024;14:4099-4107. [Link]
-
Wolfe, J. P.; Rossi, M. A. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Adv. Synth. Catal. 2005;347(11-13):1614-1620. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
Mubashra, S.; Rafiq, A.; Aslam, S.; Rasool, N.; Ahmad, M. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Mol Divers. 2025;29(2):1851-1893. [Link]
-
N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journals. [Link]
-
Ullmann condensation. In: Wikipedia; 2023. [Link]
-
Model system for optimization. Palladium catalyzed N-arylation and... ResearchGate. [Link]
-
N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. National Institutes of Health. [Link]
-
Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. National Institutes of Health. [Link]
-
Hicks, J. D.; Hyde, A. M.; Cuezva, A. M.; Buchwald, S. L. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Application. J. Am. Chem. Soc. 2009;131(46):16720-16734. [Link]
-
Campos, K. R.; Klapars, A.; Waldman, J. H.; Dormer, P. G.; Chen, C. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. J. Am. Chem. Soc. 2006;128(11):3538-3539. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wolfe, J. P.; Rossi, M. A. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Adv. Synth. Catal. 2005;347(11-13):1614-1620. [Link]
-
Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Royal Society of Chemistry. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. University of Helsinki. [Link]
-
N-Methyl-2-pyrrolidone (NMP). Common Organic Chemistry. [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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- 2. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 9. m.youtube.com [m.youtube.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 1-(4-hydroxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. As a key structural motif in various biologically active compounds, mastering the synthesis of this N-aryl lactam is crucial. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Section 1: Overview of Common Synthetic Strategies
The formation of the C-N bond between the 4-hydroxyphenyl ring and the pyrrolidin-2-one nitrogen is the key step in this synthesis. The two most prevalent methods for this transformation are modern palladium-catalyzed cross-coupling and traditional copper-catalyzed condensation.
-
Buchwald-Hartwig Amination (Preferred Method): This palladium-catalyzed cross-coupling reaction is the state-of-the-art method for forming C-N bonds.[1][2] It offers high functional group tolerance, milder reaction conditions, and generally higher yields compared to older methods. The reaction typically couples pyrrolidin-2-one with an aryl halide, such as 4-bromophenol or 4-iodophenol.
-
Ullmann Condensation: This classical method uses a copper catalyst, often in stoichiometric amounts, to couple an amine (or its conjugate base) with an aryl halide.[3] While historically significant, the Ullmann condensation typically requires harsh conditions, such as high temperatures (>150 °C) and high-boiling polar solvents, which can lead to side reactions and lower yields.[3][4]
Section 2: Troubleshooting Guide
This section addresses specific, common problems that lead to low yields.
Question 1: My Buchwald-Hartwig reaction shows low conversion of the starting aryl halide. What are the most likely causes and how do I fix them?
Low conversion is one of the most frequent issues and typically points to a problem with the catalytic cycle. The cause can usually be traced to catalyst deactivation, insufficient base strength, or poor reagent quality.
Causality Analysis:
-
Catalyst Inactivation: The Pd(0) active species is sensitive to oxygen. Inadequate degassing or a poor inert atmosphere allows for the oxidation of the phosphine ligands and the palladium center, effectively killing the catalyst.
-
Ligand Choice: The choice of phosphine ligand is critical. The ligand's role is to stabilize the palladium center and facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[5] For electron-rich phenols, bulky, electron-donating ligands (e.g., biarylphosphines like XPhos or SPhos) are often required to promote the reductive elimination step.
-
Base Incompatibility: The base serves to deprotonate the pyrrolidin-2-one, forming the nucleophile. If the base is not strong enough to deprotonate the lactam (pKa ~17-18 in DMSO), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. Strong bases like sodium or potassium tert-butoxide are commonly used. Weaker bases like K₂CO₃ or Cs₂CO₃ may be insufficient.
-
Reagent Quality: Trace water in the reaction solvent or reagents can hydrolyze the base and interfere with the catalyst. Similarly, impurities in the starting materials can poison the catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Question 2: I'm observing significant byproduct formation in my reaction mixture. What are these impurities and how can I minimize them?
Byproduct formation directly consumes your starting materials and complicates purification, leading to a lower isolated yield. The most common byproducts in this synthesis are from hydrodehalogenation and biaryl coupling.
Common Byproducts and Their Causes:
| Byproduct Name | Structure | Formation Mechanism | Mitigation Strategy |
| Phenol | 4-OH-Ph-H | Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by trace water or other proton sources. | Ensure rigorously anhydrous conditions. Use high-purity solvents and reagents. |
| 4,4'-Dihydroxybiphenyl | 4-OH-Ph-Ph-OH | Homocoupling (Ullmann-type): A side reaction where two molecules of the aryl halide couple together. This is more common in Ullmann reactions but can occur in Buchwald-Hartwig chemistry at high temperatures or concentrations.[6] | Lower the reaction temperature. Use a slightly higher ratio of the amine coupling partner. Ensure efficient stirring to avoid localized high concentrations. |
| N,N-diaryl-amine | (4-OH-Ph)₂N-R | Double Arylation: If using a primary amine instead of a lactam, double arylation can occur. This is not applicable to pyrrolidin-2-one but is a common issue in related aminations. | N/A for this specific synthesis. |
Question 3: My reaction appears complete by TLC/LC-MS, but I am losing most of my product during the aqueous work-up and purification. What is happening?
This is a classic problem when working with polar, moderately water-soluble products. The combination of a phenolic hydroxyl group and a lactam amide makes this compound susceptible to loss during standard work-up procedures.
Root Causes and Solutions:
-
Product Solubility in Aqueous Layers: The product has some solubility in water, especially if the aqueous phase is basic (which deprotonates the phenol to the highly water-soluble phenoxide).
-
Solution: After quenching the reaction, carefully acidify the aqueous layer to a pH of ~5-6 with dilute acid (e.g., 1M HCl) before extraction. This ensures the phenolic group is protonated, reducing water solubility. Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (e.g., 5-6 times) with smaller volumes of solvent rather than 2-3 large extractions. Brine washes can also help by "salting out" the organic product from the aqueous phase.
-
-
Emulsion Formation: The polarity of the product can lead to the formation of stable emulsions during extraction, trapping the product at the interface.
-
Solution: Add brine (saturated NaCl solution) to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite to break up the emulsion physically.
-
-
Irreversible Adsorption on Silica Gel: The polar functional groups can lead to strong, sometimes irreversible, binding to silica gel during column chromatography, resulting in streaking and low recovery.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar modifier like triethylamine (1-2% v/v) in your eluent system. This masks the acidic silanol groups. Alternatively, consider using a less acidic stationary phase like alumina or a C18-functionalized silica (reverse-phase chromatography).
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Do I need to protect the phenolic hydroxyl group?
Generally, for a Buchwald-Hartwig amination, protection of the phenolic -OH is not necessary. Modern palladium-phosphine catalyst systems are highly chemoselective and will preferentially catalyze the C-N coupling over C-O coupling.[1] Attempting to protect the phenol (e.g., as a methyl or benzyl ether) adds extra steps to the synthesis (protection and deprotection), which will inevitably lower the overall yield.
FAQ 2: How critical are the choice of base, ligand, and solvent?
They are extremely critical . The success of a Buchwald-Hartwig reaction is a finely tuned interplay between these three components.
| Component | Role & Rationale | Recommended Choices |
| Ligand | Controls catalyst stability and reactivity. Bulky, electron-rich ligands accelerate reductive elimination.[5] | XPhos, SPhos, RuPhos, BrettPhos |
| Base | Deprotonates the N-H bond of pyrrolidin-2-one to form the active nucleophile. Must be strong enough for this task. | NaOtBu, KOtBu, LHMDS, K₃PO₄ (sometimes) |
| Solvent | Solubilizes reactants and influences catalyst activity. Must be aprotic and anhydrous. | Toluene, Dioxane, THF, CPME |
FAQ 3: What is the optimal catalyst loading and reaction temperature?
For academic and small-scale synthesis, a palladium catalyst loading of 1-5 mol% is typical. The reaction temperature is usually between 80-110 °C. It is crucial to perform small-scale optimization experiments to find the ideal balance. Higher temperatures can increase reaction rates but may also lead to more byproduct formation and catalyst decomposition.
FAQ 4: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Fast and effective for qualitative monitoring. Stain with KMnO₄ or use a UV lamp for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative conversion data and allows for the identification of the product and major byproducts by mass.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Section 4: Experimental Protocols
This section provides a validated starting protocol for the synthesis of this compound via Buchwald-Hartwig amination.
Protocol: Synthesis via Buchwald-Hartwig Amination
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq.), pyrrolidin-2-one (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., XPhos, 4.5 mol %).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
-
Solvent Addition and Reaction:
-
Through the septum, add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the 4-bromophenol) via a syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Dilute the mixture with ethyl acetate.
-
Carefully add 1M HCl dropwise until the pH of the aqueous layer is ~5-6 (check with pH paper).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer five more times with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Use a solvent system such as hexane/ethyl acetate, gradually increasing the polarity. A small amount (0.5%) of triethylamine can be added to the eluent to prevent streaking.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.[8]
-
Catalytic Cycle Visualization:
Caption: The catalytic cycle of Buchwald-Hartwig amination.
References
- EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google P
-
Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement - Organic Syntheses. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fda.gov [fda.gov]
- 8. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
Welcome to the technical support center for the analysis of 1-(4-Hydroxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals investigating the stability and degradation of this molecule. Here, we address common challenges and frequently asked questions encountered during forced degradation studies, providing not just solutions but also the underlying scientific rationale to empower your experimental design and interpretation.
Section 1: Experimental Design & Setup - Getting Started
This section addresses foundational questions about planning and initiating a forced degradation study for this compound, in line with regulatory expectations.[1][2][3]
Q1: I'm starting a forced degradation study for this compound. What are the essential stress conditions I must include?
A1: To ensure a comprehensive stability profile, your study must, at a minimum, investigate the effects of hydrolysis, oxidation, and photolysis.[4] As per ICH Q1A(R2) guidelines, this involves subjecting the molecule to a range of stress conditions to identify potential degradation pathways.[1][2][3]
Application Scientist's Insight: The goal of a forced degradation study is twofold: to establish the intrinsic stability of the molecule and to ensure your analytical method is "stability-indicating."[2][5] This means the method can separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products.[6] The chosen stress conditions are designed to mimic the potential environmental stresses a drug substance or product might encounter.[5] For this compound, the key structural motifs to consider are the lactam (a cyclic amide) and the phenol group. Lactams are susceptible to hydrolysis, while phenols are prone to oxidation.[7][8]
A typical set of starting conditions is summarized in the table below. The target degradation is generally between 5-20%.[1][9] If you see no degradation, you may need to employ more aggressive conditions (e.g., higher temperature or longer duration). If the compound degrades completely, use milder conditions.
| Stress Condition | Initial Recommended Conditions | Rationale for this compound |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Targets the hydrolysis of the lactam ring.[8] |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Also targets lactam hydrolysis, which is often faster under basic conditions.[8] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | The phenolic hydroxyl group is susceptible to oxidation.[7][10] |
| Thermal | 80 °C (dry heat) for 48-72 hours | Assesses the intrinsic thermal stability of the molecule. |
| Photostability | ICH Q1B conditions: exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[2] | The aromatic ring and carbonyl group are potential chromophores that can absorb light and lead to degradation.[3] |
Q2: How do I prepare my samples for a forced degradation study? Should I use the solid API or a solution?
A2: For hydrolysis and oxidation studies, you will need to prepare solutions of this compound. For thermal and photostability testing, it is crucial to test both the solid API and a solution of the API.[3]
Application Scientist's Insight: Degradation can occur through different mechanisms in the solid state versus in solution. Testing both provides a more complete picture of the molecule's stability.[5]
Protocol: Sample Preparation for Stress Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). This concentration is generally high enough for easy detection of degradants.
-
Hydrolytic Stress:
-
Acid: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl and ~0.5 mg/mL API.
-
Base: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and ~0.5 mg/mL API.
-
Neutral: Mix the stock solution with an equal volume of water.
-
-
Oxidative Stress: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Control Samples: Store an unstressed solution of the API in the same solvent, protected from light and at a controlled temperature (e.g., 5 °C), to serve as a time-zero or control sample.
-
Neutralization: Before analysis by HPLC, it is critical to neutralize the acidic and basic samples to prevent damage to the HPLC column and to ensure reproducible chromatography. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.
Section 2: Troubleshooting Specific Stress Conditions & Degradation Pathways
This section delves into potential degradation pathways and helps you interpret the results from each stress condition.
Q3: In my acidic hydrolysis experiment, I see a new major peak. What is the likely degradation product?
A3: The most probable degradation product under acidic conditions is the ring-opened compound, 4-((4-hydroxyphenyl)amino)butanoic acid, resulting from the hydrolysis of the lactam amide bond.[8][11]
Application Scientist's Insight: The mechanism of acid-catalyzed lactam hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[11] This is a common degradation pathway for all lactam-containing molecules.[8]
Below is a diagram illustrating the predicted degradation pathway.
Caption: Predicted pathway for acid-catalyzed hydrolysis.
Q4: My oxidative stress sample shows multiple small degradation peaks. What is happening?
A4: The phenolic hydroxyl group is highly susceptible to oxidation, which can lead to the formation of various products, including quinones, hydroxylated derivatives, and polymeric material.[7][12] Phenolic compounds are known to undergo complex oxidation reactions, often initiated by free radicals.[7][13]
Application Scientist's Insight: Hydrogen peroxide can generate hydroxyl radicals, which are highly reactive and can attack the aromatic ring.[7] This can lead to the addition of further hydroxyl groups to the ring or oxidation to a quinone-type structure. These initial products can be unstable and may undergo further reactions or polymerization, resulting in a complex chromatogram with multiple peaks.
Caption: Potential oxidative degradation pathways.
To confirm these structures, hyphenated techniques like LC-MS are invaluable for obtaining molecular weight information on the degradants.[6][14]
Section 3: Analytical Method Troubleshooting
Effective analysis of stressed samples depends on a robust, stability-indicating analytical method, typically HPLC or UPLC.[6] This section addresses common chromatographic issues.
Q5: My main API peak is showing significant tailing after injecting my neutralized basic hydrolysis sample. What is the cause?
A5: Peak tailing, especially for a basic compound, can be caused by secondary interactions with the silica support of the C18 column. Even after neutralization, residual salt content from the acid-base reaction can also disrupt the chromatography.
Application Scientist's Insight: The phenolic hydroxyl group on this compound is weakly acidic. In its ionized form (phenoxide), it can have strong, unwanted interactions with residual silanol groups on the HPLC column packing, leading to tailing.
Troubleshooting Steps:
-
Check pH of Mobile Phase: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of your analyte to maintain a consistent ionization state. For the phenolic group, a lower pH (e.g., pH 2.5-3.5) will keep it protonated and reduce unwanted interactions.
-
Use a Buffered Mobile Phase: Incorporate a buffer (e.g., 10-20 mM phosphate or formate) into your mobile phase to control the pH and improve peak shape.[15]
-
Sample Dilution: Try diluting the neutralized sample further with the mobile phase. This reduces the salt concentration injected onto the column.[16]
-
Column Choice: If tailing persists, consider using a column with end-capping technology or a different stationary phase that is more resistant to secondary interactions.
Q6: I am having trouble separating a degradant peak from the main API peak. How can I improve the resolution?
A6: Improving resolution between two closely eluting peaks requires optimizing several chromatographic parameters, including the mobile phase composition, gradient slope, and column chemistry.[17]
Application Scientist's Insight: Resolution is a function of efficiency, selectivity, and retention. To separate co-eluting peaks, you need to alter the "selectivity" of your method—that is, change the relative interaction of the API and its degradant with the stationary and mobile phases.
Troubleshooting Workflow:
Caption: Workflow for improving chromatographic resolution.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Acetonitrile and methanol have different selectivities and can alter the elution order of your compounds.
-
Adjust Gradient: If using a gradient method, make the slope shallower around the elution time of the API. A slower increase in the organic solvent percentage will give more time for the peaks to separate.[18]
-
Modify pH: A small change in the mobile phase pH can significantly alter the retention time of ionizable compounds, like your API (due to the phenol) and its potential ring-opened degradant (which has a carboxylic acid and an amine).
-
Change Column Chemistry: If the above steps fail, the interaction chemistries of your compounds with the C18 phase might be too similar. Try a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, to introduce different separation mechanisms (e.g., pi-pi interactions).
By systematically addressing these common issues, researchers can effectively design, execute, and troubleshoot forced degradation studies for this compound, leading to a robust understanding of its stability profile and a validated, stability-indicating analytical method.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). Available from: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available from: [Link]
-
Creative BioMart. Pharmaceutical Stability Analysis. Available from: [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. Available from: [Link]
-
HunterLab. (2022). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Available from: [Link]
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
-
JETIR. (2019). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. Available from: [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available from: [Link]
-
AELAB. (2023). Expert Guide to Troubleshooting Common HPLC Issues. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available from: [Link]
-
Neopharm Labs. (2023). An Overview of Stability Studies in the Pharmaceutical Industry. Available from: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
Waters. HPLC Troubleshooting Guide. Available from: [Link]
-
ResearchGate. (2021). Degradation of β-lactam antibiotics. Available from: [Link]
-
Semantic Scholar. (2009). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Available from: [Link]
-
Pharmaceutical Technology. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
National Institutes of Health. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Available from: [Link]
-
MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available from: [Link]
-
ResearchGate. (2016). (PDF) Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. Available from: [Link]
-
PubMed. (2022). Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. Available from: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available from: [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]
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Waterman, K. C., et al. (2007). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 12(2), 113-146. Available from: [Link]
-
UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available from: [Link]
-
ChemRxiv. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. Available from: [Link]
-
ResearchGate. (2020). Representation of the partial biodegradation pathways of the tested drugs.... Available from: [Link]
-
National Institutes of Health. (2018). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Available from: [Link]
-
MDPI. (2020). Catalytic Degradation of Nerve Agents. Available from: [Link]
-
National Institutes of Health. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation.... Available from: [Link]
-
The Journal of Organic Chemistry. (2014). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Available from: [Link]
-
Royal Society of Chemistry. (2012). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate.... Available from: [Link]
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Available from: [Link]
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. | Semantic Scholar [semanticscholar.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. aelabgroup.com [aelabgroup.com]
- 18. ijnrd.org [ijnrd.org]
Technical Support Center: Purification of Crude 1-(4-Hydroxyphenyl)pyrrolidin-2-one
Welcome to the technical support center for the purification of crude 1-(4-Hydroxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this valuable phenolic lactam intermediate. Our aim is to equip you with the scientific rationale behind purification strategies to overcome common challenges encountered during your experiments.
Introduction: Understanding the Chemistry of Purification
This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring both a phenolic hydroxyl group and a lactam ring, presents unique purification challenges. The primary synthetic route typically involves the condensation of 4-aminophenol with γ-butyrolactone (GBL), often at elevated temperatures. This reaction, while generally effective, can lead to a crude product contaminated with unreacted starting materials, side-products, and color impurities.
This guide will focus on purification strategies tailored to address these specific impurities, ensuring the isolation of high-purity this compound suitable for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on the likely synthesis from 4-aminophenol and γ-butyrolactone, the primary impurities include:
-
Unreacted 4-aminophenol: This is a common impurity, especially if the reaction does not go to completion. Its presence can be problematic for downstream reactions and can affect the final product's properties.
-
Unreacted γ-butyrolactone (GBL): Being a liquid, it can be entrained in the crude solid product.
-
Polymeric by-products: At high temperatures, 4-aminophenol and GBL can potentially form oligomeric or polymeric species.
-
Color bodies: Oxidation of the phenolic group of 4-aminophenol or the product can lead to the formation of colored impurities, often appearing as a pink or brown hue in the crude material.
Q2: My crude product is highly colored (pink/brown). What is the cause and how can I remove the color?
A2: The coloration is typically due to the oxidation of the phenolic hydroxyl group. This can be exacerbated by heat, exposure to air (oxygen), and the presence of trace metal impurities.
Troubleshooting Color Impurities:
-
Activated Carbon (Charcoal) Treatment: This is a highly effective method for removing colored impurities. The crude product is dissolved in a suitable solvent, and a small amount of activated carbon is added. The mixture is briefly heated and then filtered hot to remove the carbon, which adsorbs the colored molecules.
-
Inert Atmosphere: Conducting the synthesis and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation and color formation.
Q3: I am having trouble removing unreacted 4-aminophenol by simple crystallization. What are my options?
A3: 4-aminophenol can co-crystallize with the product, making its removal by a single crystallization step challenging.
Strategies for Removing 4-aminophenol:
-
Aqueous Base Wash: The phenolic proton of 4-aminophenol is more acidic than that of the product due to the electron-withdrawing nature of the lactam carbonyl group. You can dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., a dilute solution of sodium bicarbonate or sodium carbonate). This will deprotonate and extract the more acidic 4-aminophenol into the aqueous layer. The desired product will remain in the organic layer.
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the product from unreacted 4-aminophenol due to their polarity difference.[1][2]
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful and commonly used technique for purifying solid organic compounds. The key is selecting an appropriate solvent or solvent system.
Q4: How do I choose the best solvent for recrystallization of this compound?
A4: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For phenolic compounds, polar protic solvents are often a good starting point.
| Solvent System | Rationale & Observations |
| Ethanol/Water | Ethanol is a good solvent for many phenolic compounds and lactams.[3] The product is likely soluble in hot ethanol. Water can be used as an anti-solvent to induce crystallization upon cooling. |
| Isopropanol | Similar to ethanol, isopropanol can be an effective single solvent for recrystallization. |
| Ethyl Acetate/Hexane | Ethyl acetate is a moderately polar solvent that can dissolve the product when hot. Hexane can be used as an anti-solvent. This system is also good for removing non-polar impurities. |
| Toluene | For less polar impurities, toluene can be a good choice as it dissolves many organic compounds at high temperatures. |
Experimental Protocol: Two-Solvent Recrystallization [4][5]
-
Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Heat the solution to boiling.
-
Slowly add a "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
Troubleshooting "Oiling Out":
-
Lower the temperature of crystallization: Use a solvent with a lower boiling point.
-
Use a larger volume of solvent: This will reduce the saturation of the solution.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small scratches provide a nucleation site for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.
Troubleshooting Purification by Column Chromatography
Column chromatography is an excellent technique for separating compounds with different polarities.[6][7]
Q6: What is a good starting point for a solvent system (mobile phase) for silica gel column chromatography of this compound?
A6: A mixture of a non-polar and a polar solvent is typically used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
| Mobile Phase System | Rationale & Application |
| Hexane/Ethyl Acetate | A classic and effective system for many organic compounds. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate. |
| Dichloromethane/Methanol | This system is suitable for more polar compounds. Start with a high percentage of dichloromethane and gradually add methanol. |
Experimental Protocol: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully add the adsorbed sample to the top of the packed column.
-
Begin eluting the column with the mobile phase, starting with a low polarity.
-
Gradually increase the polarity of the mobile phase (gradient elution).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Q7: My compound is streaking on the TLC plate and eluting very slowly from the column. What could be the issue?
A7: Streaking and slow elution are often due to the acidic nature of the phenolic hydroxyl group interacting strongly with the slightly acidic silica gel.
Troubleshooting Column Chromatography Issues:
-
Add a small amount of acid to the mobile phase: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can suppress the ionization of the phenolic group, leading to sharper peaks and better separation.
-
Use a different stationary phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina or a reverse-phase C18 silica gel. For reverse-phase chromatography, the mobile phase would be a polar solvent system like methanol/water or acetonitrile/water.[8][9]
Visualization of Purification Workflows
Workflow for Purification of Crude this compound
A general purification workflow for this compound.
Troubleshooting Logic for Recrystallization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Extraction of Phenolic Compounds - Chromatography Forum [chromforum.org]
- 5. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 8. jst-ud.vn [jst-ud.vn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 1-(4-Hydroxyphenyl)pyrrolidin-2-one in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Hydroxyphenyl)pyrrolidin-2-one. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common solubility hurdles encountered when using this compound in various bioassays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.
Introduction: Understanding the Challenge
This compound, a compound of interest for its potential biological activities, often presents a significant challenge in preclinical research due to its limited aqueous solubility. This inherent characteristic can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading bioassay results. The presence of both a hydrophilic hydroxyl group and a more hydrophobic phenylpyrrolidinone structure contributes to its complex solubility profile. This guide will walk you through a systematic approach to overcome these issues, ensuring the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is the most likely cause?
A1: This is a classic sign of a compound exceeding its solubility limit in the final assay medium. The organic solvent used to prepare your high-concentration stock solution (likely DMSO or ethanol) is being diluted, and the aqueous environment cannot maintain the compound in solution.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: For most in vitro bioassays, Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for a wide range of organic compounds. A high-concentration stock, for example, 10-50 mM, should be prepared in 100% DMSO.
Q3: What is the maximum final concentration of DMSO that is generally considered safe for cell-based assays?
A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced artifacts or cytotoxicity.[1] It is critical to note that DMSO tolerance is cell-line dependent; therefore, a vehicle control (assay medium with the identical final concentration of DMSO) must always be included in your experiments to assess its specific effect.[1][2][3] For particularly sensitive cell lines, concentrations may need to be as low as 0.1%.[1]
Q4: Can I use ethanol to dissolve this compound?
A4: Yes, ethanol can be used as a solvent. However, it is generally less effective than DMSO at solubilizing highly hydrophobic compounds. Furthermore, ethanol can have more pronounced effects on certain cellular processes, such as reactive oxygen species (ROS) production, compared to DMSO at similar concentrations.[2] As with DMSO, the final concentration of ethanol in the assay medium should be minimized and a vehicle control is essential.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
This is the most common solubility-related problem. The following workflow will guide you through a systematic process to identify a suitable solubilization strategy.
Caption: A workflow for systematically addressing compound precipitation.
The most direct solution is to work within the compound's solubility limits. Determine the highest concentration that remains in solution in your final assay buffer and conduct your experiments at or below this concentration.
Causality: Phenolic compounds, like this compound, are weakly acidic. By increasing the pH of the buffer, you can deprotonate the hydroxyl group, forming a more polar phenolate salt which is generally more water-soluble.[4][5]
Protocol:
-
Prepare a series of your assay buffer with slightly elevated pH values (e.g., pH 7.6, 7.8, 8.0).
-
Crucially, ensure that the altered pH does not negatively impact your assay's performance or cell viability. Run a pH tolerance control for your specific assay system.
-
Repeat the serial dilution of your DMSO stock solution into the pH-adjusted buffers and visually inspect for precipitation.
Caution: High pH can lead to the degradation of some polyphenolic compounds, especially in the presence of oxygen.[4] Stability at the chosen pH should be confirmed if the compound is to be incubated for extended periods.
For particularly challenging cases, the use of formulation excipients can be explored. These should be used with caution and require extensive validation to ensure they do not interfere with the bioassay.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Experimental Approach: Prepare the final dilution of this compound in an assay buffer containing a pre-dissolved, low concentration of HP-β-CD (e.g., 0.1-1% w/v).
-
-
Co-solvents: While you are already using a primary organic solvent for your stock, adding a small, permissible amount of a co-solvent to the final assay medium can sometimes help. This is a less common approach for cell-based assays due to toxicity concerns but might be applicable in some enzyme assays.
Issue 2: Assay Interference from Solvents
Even when your compound is fully dissolved, the solvent itself can impact the biological system you are studying.
Q: My vehicle control (DMSO alone) is showing an unexpected effect in my assay. What should I do?
A: This indicates that your assay is sensitive to the concentration of DMSO you are using.
Troubleshooting Steps:
-
Reduce DMSO Concentration: This is the most effective solution. Re-evaluate the solubility of your compound to see if you can work with a lower final DMSO concentration.
-
Constant Solvent Concentration: Ensure that every well in your assay plate, across all concentrations of your test compound, contains the exact same final concentration of DMSO.[2] This is achieved by back-filling with DMSO-containing medium when making serial dilutions.
-
Validate Solvent Effects: It is crucial to understand how your chosen solvent interacts with your specific assay.
-
Enzyme Assays: DMSO can act as a competitive or non-competitive inhibitor for some enzymes.[8] If you suspect this, you may need to perform kinetic studies in the presence and absence of DMSO to characterize its effect.
-
Cell-Based Assays: Beyond overt cytotoxicity, low concentrations of DMSO can have subtle effects on cell signaling, differentiation, and gene expression.[3][9] A thorough literature search on the effects of DMSO on your specific cell type and pathway of interest is recommended.
-
Caption: A decision-making diagram for solvent selection and validation.
Data Summary: Solvent Considerations
| Solvent | Typical Final Concentration | Advantages | Disadvantages & Considerations |
| DMSO | < 0.5% (v/v) | High solubilizing power for many compounds.[1] | Can be cytotoxic at >1%.[2] May interfere with enzyme activity and other cellular processes.[8][10] |
| Ethanol | < 0.5% (v/v) | Miscible with water; readily available. | Generally lower solubilizing power than DMSO. Can have specific effects on cellular pathways (e.g., ROS production).[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 177.20 g/mol ), 100% DMSO (cell culture grade), analytical balance, microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM solution, you will need:
-
177.20 g/mol * 0.010 mol/L * 0.001 L = 0.001772 g = 1.772 mg.
-
-
Procedure: a. Accurately weigh out 1.77 mg of this compound and place it in a sterile microcentrifuge tube. b. Add 1 mL of 100% DMSO. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Assay Medium
-
Materials: 10 mM stock solution of this compound in DMSO, sterile aqueous assay medium, sterile microcentrifuge tubes or a 96-well clear plate.
-
Procedure: a. Prepare a series of dilutions of your stock solution in the assay medium. For example, to test a final concentration of 100 µM with a final DMSO concentration of 1%, you would add 10 µL of your 10 mM stock to 990 µL of medium. b. Create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). c. Include a vehicle control with the highest concentration of DMSO you will be using (e.g., 10 µL of pure DMSO in 990 µL of medium). d. Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for 1 hour). e. Visually inspect each dilution for any signs of precipitation. For best results, view the wells or tubes under a microscope to detect fine precipitates. f. The highest concentration that remains completely clear is your working maximum soluble concentration.
By following these guidelines and systematically troubleshooting, researchers can confidently address the solubility challenges of this compound, leading to more accurate and reliable data in their bioassays.
References
- [Placeholder for future reference]
- [Placeholder for future reference]
- Complex formation typically achieves rapid equilibrium between free drug, free cyclodextrin, and drug-cyclodextrin complex in solution. (Source: World Pharma Today)
- [Placeholder for future reference]
- Assuming water, (implied by the term pH), phenolics tend to become more soluble at high pH since they can form polar salts (phenolics are weak acids).
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- Phenolics are very weak acids, their ionization is pH dependent. This ionization is the main factor that governs solubility.
- [Placeholder for future reference]
- We show that DMSO above 1 % reduces readout parameters in all cell types but more interestingly the 0.25 and 0.5 % solutions induce inhibitory effects in some cell types and stimulatory effects in others. (Source: Considerations regarding use of solvents in in vitro cell based assays)
- Depending on the assay, DMSO can interfere with the signal. (Source: Quora)
- While DMSO alone did not affect cell viability in comparison to the untreated controls, the toxicity of tested components varied significantly. (Source: Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - NIH)
- In many studies, 0.1% (v/v) DMSO and ethanol in culture medium are commonly employed in cell-based assays... However, these solvents possess intrinsic cytotoxic properties that can confound experimental outcomes.
- [Placeholder for future reference]
- DMSO was revealed to act as a weak but well detectable AR differential inhibitor, acting as a competitive inhibitor of the L-idose reduction, as a mixed type of non-competitive inhibitor of HNE reduction... (Source: Taylor & Francis Online)
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity. (Source: Benchchem)
- [Placeholder for future reference]
- Encapsulation in cyclodextrins allows these drawbacks to be overcome. (Source: Pharma Excipients)
Sources
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- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Technical Support Center: Formulation Stability of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Hydroxyphenyl)pyrrolidin-2-one. This molecule, featuring both a phenolic hydroxyl group and a lactam ring, presents a unique set of stability challenges.[1] This guide is designed to provide field-proven insights and actionable troubleshooting protocols to help you develop robust and stable formulations.
Part 1: Troubleshooting Guide for Formulation Instability
This section addresses specific experimental issues in a question-and-answer format. Each answer provides probable causes, diagnostic workflows, and validated mitigation strategies.
Q1: I've observed a progressive yellowing or browning of my liquid formulation. What is the likely cause and how can I fix it?
Answer:
Observed Issue: Discoloration (yellow, brown, or pink hues) in a liquid formulation upon storage or exposure to air.
Probable Cause: Oxidation of the Phenolic Hydroxyl Group
The primary cause of discoloration is the oxidation of the 4-hydroxyl group on the phenyl ring. Phenolic compounds are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light.[2][3] This process forms colored quinone-type structures, leading to the observed color change even at very low concentrations. This degradation not only affects the aesthetic properties of your formulation but can also impact its potency and safety.
Diagnostic & Confirmation Steps:
-
Visual Inspection: Compare the sample against a freshly prepared standard and a control sample stored under an inert atmosphere (e.g., nitrogen) and protected from light.
-
UV-Vis Spectroscopy: Scan the UV-Vis spectrum of the degraded sample. The formation of quinone-like degradants often results in new absorption bands at longer wavelengths (in the visible region), which explains the color.
-
RP-HPLC Analysis: Use a stability-indicating HPLC method to analyze the sample. You will likely observe a decrease in the peak area of the parent this compound and the appearance of new, more polar impurity peaks eluting earlier than the main peak.
Mitigation Strategies:
-
Inert Atmosphere: The most effective preventative measure is to minimize oxygen exposure.
-
Protocol: During manufacturing, sparge all solvents and the final formulation with an inert gas like nitrogen or argon. Package the final product in containers that have been flushed with nitrogen before sealing.
-
-
Addition of Antioxidants: Antioxidants protect the API by being preferentially oxidized.[4] They act as free-radical scavengers, interrupting the oxidative chain reaction.[3][5]
-
Common Choices: Ascorbic acid, sodium metabisulfite, butylated hydroxytoluene (BHT), and tocopherol are effective. The choice depends on the formulation's vehicle (aqueous vs. lipid-based).
-
-
Use of Chelating Agents: Trace metal ions (e.g., Fe³⁺, Cu²⁺) are potent catalysts for oxidation.[4][5]
-
Protocol: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts (e.g., disodium edetate) at a low concentration (typically 0.01-0.1%) to sequester these metal ions.
-
Q2: My stability-indicating HPLC shows a significant loss of API potency over time, but without any noticeable color change. What degradation is occurring?
Answer:
Observed Issue: Loss of the parent compound's concentration with the concurrent rise of one or more degradation peaks in the chromatogram, without significant discoloration.
Probable Cause: Hydrolysis of the Lactam Ring
The 2-pyrrolidinone structure contains a lactam (a cyclic amide), which is susceptible to hydrolysis.[1] This reaction cleaves the ring to form 4-(4-hydroxyphenylamino)butanoic acid. This degradation pathway is highly dependent on the pH of the formulation and is catalyzed by both acidic and basic conditions.[1][6] Since the resulting ring-opened product is typically colorless, this degradation can proceed unnoticed without proper analytical monitoring.
Diagnostic & Confirmation Steps:
-
pH Monitoring: Measure the pH of your formulation at the start and end of the stability study. A shift in pH can indicate or accelerate degradation.
-
Forced Degradation Study: Intentionally stress the API under acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) at an elevated temperature (e.g., 60°C).[7] Analyze the resulting samples by HPLC. If the primary degradation peak in the stressed samples matches the retention time of the unknown peak in your stability samples, hydrolysis is confirmed.
-
LC-MS Analysis: To definitively identify the degradant, analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the degradant should correspond to the parent molecule plus one molecule of water (C₁₀H₁₁NO₂ + H₂O → C₁₀H₁₃NO₃).
Mitigation Strategies:
-
pH Optimization and Buffering: This is the most critical control parameter.
-
Protocol: Conduct a pH-rate profile study by formulating the drug at various pH values (e.g., from pH 3 to pH 9) using pharmaceutically acceptable buffers (e.g., citrate, phosphate, acetate). Store these formulations at an accelerated temperature and monitor the degradation rate by HPLC. Plot the degradation rate constant (k) against pH to identify the pH of maximum stability.
-
Action: Formulate the product at the identified optimal pH using a buffer with sufficient capacity to maintain the pH throughout the product's shelf life. For many compounds, maximum stability is found near neutral pH.[8][9]
-
Q3: My formulation is stable in the dark, but degrades rapidly when exposed to laboratory light or during photostability testing. How do I prevent this?
Answer:
Observed Issue: Increased degradation and appearance of new impurities only in samples exposed to light, as per ICH Q1B guidelines.
Probable Cause: Photodegradation
The aromatic phenyl ring and the carbonyl group of the pyrrolidinone make the molecule a chromophore that can absorb UV and sometimes visible light. This absorbed energy can excite the molecule to a higher energy state, leading to direct degradation or the generation of reactive oxygen species (ROS) that in turn degrade the API.[10] Both the phenolic and pyrrolidinone moieties can be susceptible to photodegradation.[8][11][12]
Diagnostic & Confirmation Steps:
-
Confirmatory Photostability Study (ICH Q1B): Expose the formulation to a controlled light source that provides both UV and visible output (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA). Analyze the exposed sample against a "dark" control stored at the same temperature. A significant increase in degradation confirms photosensitivity.
-
HPLC/LC-MS Analysis: Characterize the photodegradants. The degradation pathway may be complex and different from hydrolytic or oxidative pathways.
Mitigation Strategies:
-
Primary Packaging: The most straightforward solution is to use light-protective packaging.
-
Action: Package the formulation in amber glass vials, amber syringes, or use opaque secondary packaging that completely blocks light transmission.
-
-
Formulation-Based Approaches (Advanced):
-
UV Absorbers: In some cases, excipients that absorb UV light, such as benzophenones (use with caution regarding compatibility), can be added to the formulation to act as "sunscreens" for the API.
-
Quenchers: Certain excipients can quench the excited state of the API, preventing it from degrading. This is a more complex strategy requiring significant formulation development.
-
Encapsulation: Encapsulating the API in systems like liposomes or cyclodextrins can physically shield it from light.[13][14][15]
-
Part 2: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[16][17][18]
Objective: To generate the likely degradation products of this compound under various stress conditions.
Methodology: Prepare solutions of the API (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) and subject them to the conditions outlined below. The goal is to achieve 5-20% degradation.[19]
| Stress Condition | Reagent/Condition | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours | To induce acid-catalyzed degradation (e.g., lactam hydrolysis).[7] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 1, 2, 4, 8 hours | To induce base-catalyzed degradation (e.g., lactam hydrolysis).[7] |
| Oxidation | 3% H₂O₂ | Room Temp | 4, 8, 24 hours | To induce oxidative degradation of the phenol group.[7] |
| Thermal | API solution in neutral pH buffer | 80°C | 24, 48, 72 hours | To assess intrinsic thermal stability. |
| Photolytic | API solution in quartz cuvette | ICH Option 1 or 2 | N/A | To induce photodegradation.[7] |
Analysis: Analyze all stressed samples, along with an unstressed control, by RP-HPLC-UV. For peak identification, use LC-MS.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate this compound from its potential process impurities and degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Note: This is a starting point. The method must be fully validated for your specific formulation according to ICH Q2(R1) guidelines.[20][21]
Part 3: Visualization of Degradation & Troubleshooting
Primary Degradation Pathways
The following diagram illustrates the main chemical stability challenges for this compound.
Caption: Primary degradation pathways for this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving formulation stability issues.
Caption: A logical workflow for troubleshooting formulation instability.
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the most critical excipients to screen for compatibility with this compound? A: Excipient compatibility studies are crucial.[22][23][24] Pay close attention to:
-
Excipients with Oxidizing Impurities: Some common excipients like povidone and polysorbates can contain trace levels of peroxides, which can accelerate the oxidation of the phenol group.[22] Screen different lots and suppliers or specify low-peroxide grades.
-
pH-Modifying Excipients: Any excipient that can alter the micro-pH of the formulation (e.g., acidic or basic fillers in a solid dosage form) can trigger lactam hydrolysis.
-
Metal Contaminants: Ensure excipients have low levels of heavy metal contamination, as these can catalyze oxidation.
Q2: What are the ideal storage conditions for bulk API and finished formulations? A: Based on its chemical structure, the ideal storage conditions are:
-
Temperature: Refrigerated (2-8°C) to slow down all potential degradation reactions.
-
Atmosphere: Stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Light: Protected from light at all times.
-
Humidity: For solid forms, protect from moisture to prevent hydrolysis.
Q3: Can I use encapsulation to improve stability? A: Yes, encapsulation can be a very effective strategy.[13][15] Techniques like complexation with cyclodextrins can shield the phenolic group from oxygen and light.[14] Similarly, encapsulation in liposomes or polymer-based nanoparticles can provide a physical barrier against pH excursions, oxygen, and light, significantly enhancing stability.[2]
References
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- Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability. (n.d.).
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). J Adv Agron Crop Sci.
- Excipient Compatibility: What You Need to Know. (2024). ChemIntel360.
- Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Me
- 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione. (n.d.). PubChem.
- Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. (2022). NIH.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher.
- Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. (2011).
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (n.d.). PMC - NIH.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.).
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE.
- Drug Excipient Compatibility Testing Protocols and Charateriz
- Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. (2022). PubMed.
- Development of phenolic compounds encapsulation techniques as a major challenge for food industry and for health and nutrition fields. (n.d.).
- A Photocatalytic Method for the Degradation of Pyrrolidine in W
- Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. (2017).
- Encapsulation of phenolic compounds within food-grade carriers and delivery systems by pH-driven method: a system
- 1-(4-hydroxyphenyl)-2,5-pyrrolidinedione. (n.d.). Chemsrc.
- 4-Aminophenol. (n.d.). Solubility of Things.
- Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a B
- Active Pharmaceutical Ingredient Compatibility Ensuring Safe Drug Formulations. (n.d.). [Source name not available].
- Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. (n.d.). MDPI.
- How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate?
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Forced Degrad
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- Effect of pH on the adsorption of 4-aminophenol on manganese and nickel hexocyanoferrate(II) complexes. (n.d.).
- Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. (2007).
- 4-Aminophenol. (n.d.). Wikipedia.
- Development of an analytical method to detect metabolites of nitrofurans. (n.d.). [Source name not available].
- 1-(4-hydroxyphenyl)-2-pyrrolidinone (C10H11NO2). (n.d.). PubChemLite.
- 1-(4-hydroxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one. (n.d.). PubChemLite.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Forced Degrad
- Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. (n.d.). Benchchem.
- 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. (n.d.). PubMed.
- A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. (n.d.).
- This compound. (n.d.). SCBT.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). [Source name not available].
- A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC - NIH.
- stability of pharmaceutical preparations. (2023). MINAR International Journal of Applied Sciences and Technology.
- Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. (n.d.).
- Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. (n.d.). [Source name not available].
- (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)
- Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Str
- Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. (n.d.). Agilent.
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Byproduct formation in the synthesis of N-substituted pyrrolidinones
Welcome to the Technical Support Center for the synthesis of N-substituted pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions encountered during the synthesis of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental work. N-substituted 2-pyrrolidinone derivatives are a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals.[1]
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common methods for synthesizing N-substituted pyrrolidinones?
The choice of synthetic route largely depends on the nature of the substituent (alkyl, aryl, etc.), the scale of the reaction, and available starting materials. The most prevalent methods include:
-
Base-Mediated N-Alkylation: This is a straightforward method for synthesizing N-alkyl-2-pyrrolidinones. It involves the deprotonation of the lactam nitrogen with a suitable base, followed by a nucleophilic attack on an alkyl halide.[1] Common bases include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF).[1]
-
Reductive Amination: This is an efficient approach where a carbonyl compound reacts with an amine to form an intermediate which is then reduced to form the C-N bond, with water as the only byproduct.[2]
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This method is used for the synthesis of N-aryl pyrrolidinones and involves the coupling of a pyrrolidinone with an aryl halide in the presence of a copper catalyst and a base.
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): A more modern and often more efficient method for N-arylation, this reaction uses a palladium catalyst with a suitable ligand to couple a pyrrolidinone with an aryl halide.
-
Reaction of γ-Butyrolactone with Primary Amines: This is a common industrial method, particularly for the synthesis of N-methyl-2-pyrrolidone (NMP). The reaction involves heating γ-butyrolactone with an excess of the primary amine.
FAQ 2: I'm seeing a byproduct with a higher molecular weight than my desired N-alkyl pyrrolidinone. What is it and how can I prevent it?
This is a classic case of over-alkylation . The initially formed N-substituted pyrrolidinone, which is a secondary amine, can be more nucleophilic than the starting 2-pyrrolidinone. This leads to a second alkylation event, resulting in a di-substituted product or even a quaternary ammonium salt.[3][4][5][6][7]
Troubleshooting Over-alkylation:
-
Control Stoichiometry: Use a significant excess of the pyrrolidinone relative to the alkylating agent to favor mono-alkylation. However, this may not be practical if the pyrrolidinone is a valuable starting material.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the alkylating agent, reducing the probability of the mono-substituted product reacting further.[4]
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride is typically used to deprotonate the pyrrolidinone. Ensure the stoichiometry of the base is appropriate to avoid unreacted pyrrolidinone.
Diagram: Mechanism of Over-alkylation
Caption: Undesired second alkylation of the product.
FAQ 3: My reaction to synthesize an N-aryl pyrrolidinone is giving a low yield. What are the common causes?
Low yields in N-arylation reactions, particularly Buchwald-Hartwig amination, can often be attributed to issues with the catalytic cycle.
Troubleshooting Low Yields in N-Arylation:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous, deoxygenated solvents.[8]
-
Ligand Choice: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is crucial. For electron-rich aryl halides, bulky, electron-rich ligands are often more effective.[8]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, though this might require higher temperatures or longer reaction times.[8]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. For less reactive aryl chlorides, a more active catalyst system may be required.[8]
Troubleshooting Guide: Specific Byproduct Formation
Issue 1: Formation of N-Methyl Succinimide (NMS) in N-Methyl-2-Pyrrolidone (NMP) Synthesis
Question: During the synthesis of NMP, I've identified N-methyl succinimide (NMS) as a significant impurity. What is the likely cause and how can I minimize its formation?
Answer: N-methyl succinimide (NMS) is a common impurity in NMP, often formed through an oxidation pathway.[9][10] The pyrrolidinone ring can be oxidized at the 5-position to form a 5-hydroxy intermediate, which can then rearrange to the more stable succinimide structure.
Mitigation Strategies:
-
Control Reaction Temperature: High temperatures can promote oxidation. Maintain the reaction temperature at the optimal level for the specific synthetic route.
-
Inert Atmosphere: While not always standard for all NMP syntheses, if oxidation is a significant issue, performing the reaction under an inert atmosphere can help to minimize oxidative side reactions.
-
Purification: NMS can often be separated from NMP by fractional distillation, although their boiling points are relatively close, requiring an efficient distillation column.
Diagram: Proposed Pathway for NMS Formation
Caption: Oxidation and rearrangement leading to NMS.
Issue 2: Ring-Opening of γ-Butyrolactone Leading to γ-Hydroxy Amide Byproducts
Question: I am synthesizing an N-substituted pyrrolidinone from γ-butyrolactone and a primary amine, but I am isolating a significant amount of a linear γ-hydroxy amide byproduct. Why is this happening?
Answer: The reaction of γ-butyrolactone with a primary amine proceeds through a two-step mechanism. The first step is a nucleophilic attack of the amine on the carbonyl carbon of the lactone, leading to the ring-opened γ-hydroxy amide. This is a reversible reaction. The second, and often rate-limiting, step is the intramolecular cyclization of the γ-hydroxy amide to form the desired N-substituted pyrrolidinone, with the elimination of water. If the reaction conditions do not favor the cyclization step, the γ-hydroxy amide can be the major product.
Troubleshooting Ring-Opening:
-
Reaction Temperature and Pressure: The cyclization step is typically favored at higher temperatures and pressures, which help to drive off the water that is formed. Industrial syntheses of NMP from γ-butyrolactone and methylamine are often carried out at temperatures of 250-290 °C and pressures of 8.0-16.0 MPa.
-
Catalyst: While the reaction can proceed without a catalyst, certain catalysts can promote the cyclization step.
-
Water Removal: If the reaction is performed at atmospheric pressure, azeotropic removal of water using a Dean-Stark trap can be effective in driving the equilibrium towards the cyclized product.
Issue 3: Furan Byproduct Formation
Question: My reaction is producing a furan byproduct, which is complicating my purification. The reaction is run under acidic conditions. What is the cause?
Answer: Under strongly acidic conditions, the pyrrolidinone ring can be hydrolyzed to the corresponding γ-amino acid. This γ-amino acid can then undergo an intramolecular cyclization and dehydration to form a furan derivative. This is mechanistically similar to the Paal-Knorr furan synthesis, where a 1,4-dicarbonyl compound cyclizes under acidic conditions to form a furan.[11][12]
Preventing Furan Formation:
-
pH Control: This is the most critical factor. The reaction should be conducted under neutral or weakly acidic conditions. Using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 will favor the formation of furan byproducts.[4]
-
Acid Catalyst Selection: If an acid catalyst is necessary, a weak acid such as acetic acid should be chosen. Strong mineral acids should be avoided.[4]
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to detect the formation of the furan byproduct at an early stage.[4]
Data Summary Tables
Table 1: Influence of Reaction Conditions on N-Arylation of 2-Pyrrolidinone
| Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[1] |
| Iodobenzene | K₃PO₄ | Toluene | 110 | 24 | 91 |
| Iodobenzene | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| Bromobenzene | K₃PO₄ | Toluene | 110 | 24 | 52 |
| 1-Iodo-4-methylbenzene | K₃PO₄ | Toluene | 110 | 24 | 88 |
Table 2: N-Alkylation of 2-Pyrrolidone with Different Alcohols
| Alcohol | NAP/Pyrrolidone (mol/mol)[13] |
| Methanol | 1.2 ±0.3 |
| Ethanol | 0.15 ±0.03 |
| 2-Butanol | 0 |
| Benzyl alcohol | 1.4 ±0.1 |
NAP = N-alkylated pyrrolidone. Reactions were carried out with NH₄Br as a catalyst at 250 °C for 5 hours.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of a Substituted 2-Pyrrolidinone[1]
-
Reaction Setup: Dissolve the starting 2-pyrrolidinone derivative (1.0 equiv.) in dry DMF under an inert atmosphere (e.g., argon).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylating Agent: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC, typically 12-18 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of 2-Pyrrolidinone
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol %), a suitable ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 10 mol %), and K₃PO₄ (2.0 equiv.).
-
Reagent Addition: Add 2-pyrrolidinone (1.2 equiv.) and the aryl halide (1.0 equiv.) to the tube.
-
Solvent and Atmosphere: Add the solvent (e.g., toluene or dioxane) and flush the tube with argon.
-
Heating: Stir the mixture at a specified temperature (e.g., 110 °C) for the required time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture through Celite, washing with an appropriate solvent like ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
Troubleshooting Workflow
Diagram: General Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
-
Bandle, H., et al. (1984). 2-Pyrrolidinone and succinimide endogenously present in several mammalian species. PubMed. Available at: [Link]
-
Callery, P. S., et al. (1978). 2-pyrrolidinone and succinimide as clinical screening biomarkers for GABA-transaminase deficiency: anti-seizure medications impact accurate diagnosis. PubMed Central. Available at: [Link]
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Ch22: Alkylation of Amines. (n.d.). Available at: [Link]
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Elemental and Particle Analysis of N-Methyl-2-Pyrrolidone by ICP-QQQ. (2022). Agilent. Available at: [Link]
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Amine alkylation. (n.d.). Grokipedia. Available at: [Link]
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Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025). Agilent. Available at: [Link]
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Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (n.d.). LabRulez GCMS. Available at: [Link]
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Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PubMed Central. Available at: [Link]
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Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. (n.d.). Polimery. Available at: [Link]
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Mechanistic insights into the ring-opening of biomass derived lactones. (n.d.). RSC Publishing. Available at: [Link]
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METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. Available at: [Link]
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A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. (n.d.). MDPI. Available at: [Link]
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Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (2018). ResearchGate. Available at: [Link]
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Amine alkylation. (n.d.). Wikipedia. Available at: [Link]
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Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2024). PubMed. Available at: [Link]
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Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). PubMed Central. Available at: [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Available at: [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). PubMed Central. Available at: [Link]
-
Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. (n.d.). ACS Publications. Available at: [Link]
-
Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (n.d.). PubMed Central. Available at: [Link]
-
Ring-opening (co)polymerization of γ-butyrolactone: a review. (n.d.). Semantic Scholar. Available at: [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. (n.d.). ResearchGate. Available at: [Link]
-
Insights into the mechanism of succinimide formation in an archaeal glutaminase. (2025). bioRxiv. Available at: [Link]
-
11 - Synthesis of Furans and Pyrroles. (2021). YouTube. Available at: [Link]
-
Alkylation of Amines. (2022). YouTube. Available at: [Link]
-
An easy and straight forward approach towards the synthesis of N-benzyl-5(S) - Substituted pyrrolidin-2-ones from N-benzyl-5(S) - pyroglutaminol through Mitsunobu reaction. (2016). ResearchGate. Available at: [Link]
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). ACS Publications. Available at: [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Ring-opening (co)polymerization of γ -butyrolactone: a review. (2019). ResearchGate. Available at: [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2016). RSC Publishing. Available at: [Link]
-
Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2022). ResearchGate. Available at: [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). ResearchGate. Available at: [Link]
- Production of pyrrolidine. (n.d.). Google Patents.
-
Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Challenges in the scale-up synthesis of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 1-(4-Hydroxyphenyl)pyrrolidin-2-one. This document is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when scaling this synthesis from the laboratory bench to pilot or production scale. Our goal is to provide not just solutions, but a foundational understanding of the process chemistry to empower you to troubleshoot effectively.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the development of various pharmaceuticals, including nootropics and other CNS-active agents. The primary and most direct synthetic route involves the condensation of 4-aminophenol with γ-butyrolactone. While straightforward on paper, this reaction presents significant scale-up challenges related to heat management, reaction kinetics, and purification.
This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for quick reference on common queries, and a detailed Troubleshooting Guide for in-depth problem-solving during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable route is the direct thermal condensation of 4-aminophenol with γ-butyrolactone. This reaction is typically performed at high temperatures (180-220 °C) and can be run neat or with a high-boiling solvent. The reaction proceeds via nucleophilic attack of the amino group on the lactone's carbonyl carbon, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water.
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
Scaling up this synthesis requires careful control over several parameters that may have a less pronounced effect at the bench scale.[1] The most critical CPPs include:
-
Temperature Control: The reaction is highly endothermic initially and can become exothermic upon initiation. Poor heat transfer in large reactors can lead to localized overheating, causing degradation and the formation of colored impurities.[1]
-
Mixing Efficiency: Inadequate mixing can result in poor mass transfer, leading to incomplete conversion and localized "hot spots." The viscosity of the reaction mixture can increase as the reaction progresses, further challenging mixing.[1]
-
Water Removal: The reaction generates water as a byproduct. Efficient removal of water is crucial to drive the equilibrium towards the product. In a large reactor, this can be managed by a nitrogen sparge or vacuum distillation.
-
Reagent Purity: The purity of 4-aminophenol is critical. The presence of oxidizing impurities can lead to the formation of highly colored polymeric byproducts.
Q3: What are the most common impurities, and how do they form?
Understanding the impurity profile is the first step toward effective purification. Key impurities include:
-
Unreacted 4-aminophenol: Due to incomplete conversion.
-
Unreacted γ-butyrolactone: Volatile and often removed during workup, but can persist.
-
Polymeric Byproducts: Formed from the self-polymerization of 4-aminophenol or its oxidation, especially at high temperatures. These are often dark and can complicate isolation.
-
O-Alkylated Isomer: Although the amine is more nucleophilic, under certain conditions, a minor amount of the O-alkylated byproduct, 4-(4-aminop henoxy)butanoic acid, can form.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem Area: Low Yield and Poor Reaction Kinetics
Q: My scale-up reaction has stalled, or the yield is significantly lower than my lab-scale experiments. What are the likely causes?
This is a classic scale-up challenge often tied to physical, not chemical, parameters.[1] The primary culprits are insufficient heat transfer and inefficient water removal.
Potential Causes & Solutions:
-
Inefficient Heat Transfer: A larger reactor has a lower surface-area-to-volume ratio, making it harder to heat the reaction mass uniformly.[1]
-
Troubleshooting: Monitor the internal temperature at multiple points if possible. Ensure your heating mantle or jacket has sufficient power. Consider using a higher-boiling solvent to improve heat transfer, although this will require a more rigorous solvent removal step.
-
-
Ineffective Water Removal: Water byproduct can hydrolyze the lactone starting material or slow the forward reaction.
-
Troubleshooting: On a large scale, simply refluxing with a Dean-Stark trap may be insufficient. Implement a slow subsurface nitrogen sparge to facilitate the removal of water vapor. Alternatively, if your equipment allows, applying a moderate vacuum can effectively remove water at a lower temperature.
-
dot
Caption: Troubleshooting flowchart for diagnosing low yield.
Problem Area: Product Purity and Impurities
Q: My crude product is a dark, tarry solid that is difficult to handle and purify. How can I improve its quality?
This issue almost always points to the degradation of 4-aminophenol.
Potential Causes & Solutions:
-
Oxidation of 4-Aminophenol: 4-aminophenol is highly susceptible to air oxidation, especially at elevated temperatures, forming colored quinone-imine structures that can polymerize.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with nitrogen or argon before heating. Maintain a positive inert gas pressure throughout the reaction.
-
Reagent Quality: Use high-purity 4-aminophenol. If the starting material is already discolored (pink or brown), consider purifying it by recrystallization from water/ethanol with a small amount of sodium bisulfite before use.
-
Antioxidant: In some cases, adding a small amount (0.1 mol%) of an antioxidant like sodium dithionite can prevent initial oxidation.
-
-
Q: How can I effectively remove unreacted 4-aminophenol from my crude product at scale?
While chromatography is useful in the lab, it is not practical for large-scale purification. A combination of trituration and recrystallization is the most effective method.
-
Troubleshooting Protocol:
-
Initial Trituration: After cooling the reaction mixture, add a non-polar solvent like methyl tert-butyl ether (MTBE) or toluene. The desired product has low solubility, while unreacted γ-butyrolactone and some non-polar impurities will be washed away.
-
Acid/Base Wash (Optional but recommended): Dissolve the crude solid in a suitable solvent (e.g., ethyl acetate). Wash the organic solution with a weak acidic solution (e.g., 5% citric acid solution). The acidic wash will protonate the basic 4-aminophenol, pulling it into the aqueous layer. Be cautious, as the product's phenol group can also interact.
-
Recrystallization: The final and most critical step. A mixed solvent system is often most effective. Ethanol/water or isopropanol/water are excellent choices. Dissolve the crude product in the hot alcohol, then slowly add hot water until the solution becomes slightly turbid (the cloud point). Allow it to cool slowly for large crystal formation.
-
| Impurity | Potential Source | Recommended Purification Strategy at Scale |
| Unreacted 4-aminophenol | Incomplete reaction | 1. Trituration with a non-polar solvent. 2. Recrystallization (Ethanol/Water). 3. Optional weak acid wash. |
| Polymeric materials | Oxidation/degradation of 4-aminophenol | 1. Maintain inert atmosphere during reaction. 2. Treat solution with activated carbon before recrystallization. |
| Unreacted γ-butyrolactone | Incomplete reaction | Removed by trituration and evaporation under vacuum. |
| O-Alkylated Isomer | Kinetic vs. thermodynamic control | Primarily controlled by reaction conditions. Difficult to remove; requires high-purity recrystallization. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound (100 g scale)
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet, and a condenser set for distillation.
-
Charging Reagents: Charge 4-aminophenol (109.1 g, 1.0 mol) and γ-butyrolactone (94.7 g, 1.1 mol, 1.1 equiv.) to the reactor.
-
Inerting: Purge the reactor with nitrogen for 15 minutes to remove all oxygen. Maintain a slow, steady flow of nitrogen throughout the reaction.
-
Heating: Begin stirring and heat the mixture. The solids will melt to form a slurry. Heat the reaction to an internal temperature of 190-200 °C.
-
Reaction & Distillation: As the reaction proceeds, water will begin to distill off. Maintain the temperature and continue the reaction for 8-12 hours, or until the distillation of water ceases. Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC.
-
Cooling & Isolation: Once the reaction is complete, cool the mixture to approximately 80 °C. The product will begin to solidify. Cautiously add 500 mL of ethanol and stir to break up the solid mass.
-
Purification: Cool the resulting slurry to room temperature and then to 0-5 °C. Filter the solid product and wash the filter cake with cold ethanol (2 x 100 mL).
-
Drying: Dry the solid product in a vacuum oven at 60 °C to a constant weight. Typical yield: 140-160 g (79-90%).
dot
Caption: General experimental workflow for synthesis.
References
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
- Patents, G. (n.d.). Method of purifying 4-hydroxy-2-pyrrolidione.
Sources
Analytical method development for resolving 1-(4-Hydroxyphenyl)pyrrolidin-2-one from its isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical method development and troubleshooting for the resolution of 1-(4-Hydroxyphenyl)pyrrolidin-2-one from its positional isomers. In pharmaceutical development, the precise separation and quantification of a target Active Pharmaceutical Ingredient (API) from its isomers are critical. Isomers, such as the ortho- (2-hydroxyphenyl) and meta- (3-hydroxyphenyl) variants of the target para- (4-hydroxyphenyl) compound, can exhibit different pharmacological and toxicological profiles. Therefore, a robust, specific, and validated analytical method is essential to ensure product quality and patient safety.
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established scientific principles and regulatory expectations.
Troubleshooting Guide: Resolving Common HPLC Issues
This section addresses specific problems you may encounter during method development and routine analysis.
Q1: Why am I getting poor resolution between my target this compound and its isomers?
Answer: Poor resolution is the most common challenge when separating positional isomers, as they often have very similar physicochemical properties. The root cause is typically a lack of differential interaction with the stationary phase.
Probable Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: A standard C18 column separates primarily based on hydrophobicity. Since positional isomers have nearly identical hydrophobicity, a C18 may not provide sufficient resolution.
-
Solution: Employ a stationary phase that offers alternative selectivity mechanisms. Phenyl-based columns (e.g., Phenyl-Hexyl, Biphenyl) are highly recommended. These phases facilitate π-π interactions between the phenyl rings of the stationary phase and your aromatic analytes. The different positions of the hydroxyl group on the isomers will alter the electron density of their phenyl rings, leading to differential π-π stacking and improved separation.[1][2][3]
-
-
Mobile Phase Not Optimized: The mobile phase composition, including the organic modifier and pH, is critical.
-
Solution A (Organic Modifier): Screen both Acetonitrile (ACN) and Methanol (MeOH). ACN is an aprotic solvent, while MeOH is a protic solvent. This difference can alter hydrogen bonding interactions between the analytes and the mobile phase, sometimes dramatically changing selectivity.
-
Solution B (pH Control): The hydroxyl group on the phenyl ring is weakly acidic. Operating the mobile phase with a pH well below the pKa of the phenol (typically around pH 9-10) will keep the analytes in their neutral, non-ionized form. This promotes consistent retention and better peak shape. A buffered mobile phase (e.g., 20 mM phosphate or formate buffer at pH 3.0) is crucial for reproducibility.[4]
-
-
Insufficient Column Efficiency: A worn-out column or a non-optimized flow rate can lead to broad peaks that overlap.
-
Solution: Ensure your column is performing adequately by checking its theoretical plate count. Optimize the flow rate; for a standard 4.6 mm ID column, a starting point of 1.0 mL/min is common. Slower flow rates can sometimes improve resolution, but at the cost of longer run times.
-
Q2: My analyte peak is tailing severely. What's causing this and how do I fix it?
Answer: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues outside the column.
Probable Causes & Solutions:
-
Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica surface of the column can form strong hydrogen bonds with the polar hydroxyl group of your analyte. This causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
-
Solution: Use a modern, high-purity, end-capped column. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to saturate the active silanol sites. Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can also suppress the ionization of silanols, reducing these interactions.
-
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[5]
-
Solution: Dilute your sample and reinject. A good practice is to perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN), it can cause the peak to distort.[5]
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.[5] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
Q3: My retention times are shifting between injections. How can I improve reproducibility?
Answer: Drifting retention times are a clear sign of an unstable system. The cause could be related to the pump, mobile phase, or column temperature.
Probable Causes & Solutions:
-
Pump and Mobile Phase Issues: Air bubbles in the pump head, malfunctioning check valves, or an improperly mixed mobile phase can cause fluctuations in flow rate and composition.[5][6]
-
Column Temperature Fluctuations: Even small changes in ambient temperature can affect retention time, especially for methods sensitive to temperature.[5]
-
Solution: Use a thermostatted column compartment and set it to a stable temperature, for example, 30 °C or 40 °C. This ensures consistent chromatography regardless of the lab environment.
-
-
Column Equilibration: Insufficient column equilibration time before the first injection can lead to drift at the beginning of a sequence.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before starting the analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for developing a separation method for these isomers from scratch?
Answer: A systematic, multi-stage approach is most effective.
-
Know Your Analyte: Understand the pKa of the phenolic hydroxyl group and the UV absorption profile to select an appropriate mobile phase pH and detector wavelength. For this compound, a detection wavelength around 220-230 nm is a good starting point.
-
Initial Column Screening: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) and a simple gradient (e.g., 5% to 95% ACN in water with 0.1% formic acid). If resolution is poor, immediately screen a Phenyl-Hexyl or Biphenyl column under the same conditions. This will quickly tell you if an alternative selectivity is beneficial.
-
Optimize the Mobile Phase: Once you have a promising column, optimize the mobile phase. Fine-tune the gradient slope for the best separation. If needed, switch the organic modifier from ACN to Methanol to see if it improves selectivity. Ensure the mobile phase is buffered to a stable pH.
-
Optimize Physical Parameters: Adjust the column temperature (e.g., test 30, 40, 50 °C) and flow rate to maximize resolution and efficiency.
-
Validate: Once the method is optimized, proceed with method validation according to regulatory guidelines.
Q2: How do I validate this analytical method according to ICH guidelines?
Answer: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[10] According to the ICH Q2(R1) guideline, for an impurity method or a quantitative assay, you should evaluate the following parameters.[11][12][13]
| Validation Parameter | Purpose | Typical Experiment |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of its isomers, degradants, and matrix components.[10][13] | Spike the drug product with isomers and known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light) to show separation from degradation products. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[4] | Analyze a minimum of five concentrations across the desired range (e.g., LOQ to 150% of the target concentration).[13] |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze a sample (e.g., drug product matrix) spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To demonstrate the method's consistency. This includes Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment). | Perform multiple analyses (e.g., n=6) of a homogenous sample at the target concentration. |
| Range | The concentration interval over which the method is precise, accurate, and linear.[13] | This is confirmed by the linearity and accuracy experiments. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined based on the signal-to-noise ratio (e.g., S/N = 3:1) or the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on the signal-to-noise ratio (e.g., S/N = 10:1) or the standard deviation of the response and the slope of the calibration curve. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Intentionally vary parameters like mobile phase pH (±0.2), organic composition (±2%), column temperature (±5 °C), and flow rate (±10%). |
Visualized Workflows and Protocols
General Workflow for Isomer Method Development
Caption: A systematic workflow for HPLC method development.
Troubleshooting Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
Detailed Experimental Protocol: HPLC-UV Method
This protocol provides a robust starting point for the separation of this compound and its positional isomers.
1. Materials and Reagents
-
Reference standards for this compound and its potential isomers (ortho-, meta-).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (reagent grade).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) mixture of MPA and MPB.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of Sample Diluent.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately with the Sample Diluent.
3. HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent |
| Column | Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 5 µm) or equivalent Phenyl-Hexyl phase |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | UV/PDA at 225 nm |
| Run Time | 20 minutes |
4. System Suitability Test (SST) Before running samples, inject a standard mixture containing all isomers five times and verify that the system meets the following criteria.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between all adjacent peaks |
| Tailing Factor (Tf) | ≤ 1.5 for all peaks |
| Theoretical Plates (N) | ≥ 2000 for all peaks |
| %RSD of Peak Area | ≤ 2.0% for n=5 injections |
| %RSD of Retention Time | ≤ 1.0% for n=5 injections |
5. Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform the System Suitability Test (SST) and ensure all criteria are met.
-
Inject a blank (Sample Diluent) to ensure no interfering peaks are present.
-
Inject the working standard solution.
-
Inject the sample solutions.
-
Process the data using appropriate chromatography software.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]
-
HPLC Troubleshooting Guide. Washington State University. [Link]
-
Quality Guidelines. ICH. [Link]
-
Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. ACS Publications. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. NIH National Center for Biotechnology Information. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
separation of positional isomers. Chromatography Forum. [Link]
-
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Development of an analytical method to detect metabolites of nitrofurans. ScienceDirect. [Link]
-
A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. NIH National Center for Biotechnology Information. [Link]
-
A review on hplc method development and validation. World Journal of Pharmaceutical Research. [Link]
-
Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. MDPI. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. separation of positional isomers - Chromatography Forum [chromforum.org]
- 4. mdpi.com [mdpi.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. aelabgroup.com [aelabgroup.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. database.ich.org [database.ich.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Comparative Analysis of Pyrrolidone-Based Nootropic Agents: Piracetam vs. Phenyl-Substituted Analogs
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Executive Summary
The study of nootropic agents is a rapidly evolving field, with piracetam (2-oxo-1-pyrrolidine acetamide) holding a foundational position as the first-in-class "racetam" cognitive enhancer. A common point of inquiry in drug development involves the activity of a parent drug versus its metabolites. This guide initially sought to compare the efficacy and potency of piracetam against a putative metabolite, 1-(4-Hydroxyphenyl)pyrrolidin-2-one. However, a thorough review of the scientific literature reveals a critical discrepancy: piracetam is predominantly excreted from the body unmetabolized.[1][2] Therefore, this guide has been re-envisioned to provide a more scientifically pertinent comparison. It will analyze the structure-activity relationship (SAR) of the pyrrolidone scaffold by contrasting the well-documented pharmacological profile of piracetam with that of various phenyl-substituted pyrrolidone derivatives that, while not its metabolites, offer crucial insights into how structural modifications alter biological targets and activity.
Introduction: The Metabolic Profile of Piracetam
Piracetam, a cyclic derivative of the neurotransmitter GABA, was developed in the 1960s and became the prototype for nootropic drugs.[1][3] Its pharmacokinetic profile is characterized by high bioavailability (~100%) and a relatively short half-life of 4-5 hours.[4] A key feature of its disposition is the lack of significant metabolism; the vast majority of an administered dose is excreted unchanged in the urine.[1] No major metabolites of piracetam have been identified in metabolic studies.[1]
This finding is fundamental for researchers, as it indicates that the observed cognitive-enhancing effects are attributable to the parent compound itself, not a biologically active metabolite. Consequently, a direct comparison with this compound as a metabolite is not pharmacologically valid. Instead, this guide will explore how the addition of a phenyl group to the core pyrrolidone structure, as seen in compounds like this compound and its analogs, fundamentally changes the molecule's interaction with central nervous system targets compared to piracetam.
Pharmacological Profile of Piracetam
The precise mechanism of action for piracetam remains a subject of extensive research, but a multi-faceted model has emerged, suggesting it does not act through high-affinity binding to common neurotransmitter receptors but rather through neuromodulatory and rheological effects.[1][5]
Key Mechanisms of Action:
-
AMPA Receptor Modulation: Piracetam acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] It binds to a unique site on the GluA2 and GluA3 subunits, enhancing glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.[6][8] It is considered a very weak modulator, which may contribute to its high safety profile.[6][7]
-
Restoration of Membrane Fluidity: In models of age-related cognitive decline where cell membrane fluidity is often compromised, piracetam has been shown to restore this fluidity.[9][10] This effect is thought to improve the function of membrane-bound receptors and ion channels, facilitating more efficient signal transduction.[4][10]
-
Enhanced Cerebral Blood Flow: Piracetam exhibits vascular effects, including reducing red blood cell adhesion to the endothelium and decreasing platelet aggregation.[1][4] These actions improve microcirculation and oxygen utilization in the brain, which can be beneficial in conditions of cognitive impairment linked to cerebrovascular deficits.[3][11]
-
Mitochondrial Function: Recent studies suggest piracetam may ameliorate mitochondrial dysfunction associated with aging and neurodegenerative processes by improving mitochondrial dynamics and enhancing ATP production.[9][12]
The following diagram illustrates the proposed modulatory effect of piracetam on the AMPA receptor, a key component of its nootropic activity.
Caption: Piracetam's mechanism at the AMPA receptor.
Pharmacological Profile of Phenyl-Substituted Pyrrolidones
In contrast to piracetam's profile as a cognitive enhancer with neuromodulatory effects, the addition of a hydroxyphenyl group to the pyrrolidone ring, as in this compound and its structural relatives, often results in compounds with entirely different pharmacological targets and activities. Research into these analogs reveals a shift away from AMPA receptor modulation towards other receptor systems, particularly the N-methyl-D-aspartate (NMDA) receptor complex.
For instance, studies on various 3- and 4-(hydroxyphenyl)pyrrolidines have identified them not as cognitive enhancers, but as potent and selective antagonists at the NR1A/2B subtype of the NMDA receptor.[13] Similarly, other complex phenyl-pyrrolidone structures have been developed as potent inhibitors of dopamine and norepinephrine transporters, with little effect on serotonin.[14] This demonstrates that modifications to the core pyrrolidone structure can produce compounds with neuroprotective, anticonvulsant, or monoamine reuptake inhibition properties, a stark contrast to the nootropic effects of piracetam.[13][15]
Comparative Analysis: Piracetam vs. Phenyl-Pyrrolidone Derivatives
The fundamental differences in the pharmacological profiles are best summarized by comparing their primary targets, observed effects, and potency.
| Feature | Piracetam | Representative Phenyl-Pyrrolidone Analogs |
| Primary Molecular Target | AMPA-type glutamate receptors (weak positive allosteric modulator).[6][8] | NMDA receptor subtypes (e.g., NR1A/2B antagonists)[13][16]; Monoamine transporters (DAT/NET inhibitors).[14] |
| Mechanism of Action | Enhances glutamatergic transmission, restores membrane fluidity, improves cerebral microcirculation.[3][5][9] | Blocks NMDA receptor-mediated excitotoxicity; Inhibits reuptake of dopamine and norepinephrine.[13][14] |
| Primary Pharmacological Effect | Nootropic / Cognitive Enhancement.[11][17] | Neuroprotection, Anticonvulsant, potential Antidepressant/Stimulant activity.[13][15] |
| Potency | Considered a weak modulator, requiring high doses (grams per day) for clinical effect.[7][10] | Often highly potent, with activity in the nanomolar (nM) to low micromolar (µM) range.[13][16] |
| Clinical/Investigational Use | Cognitive disorders, vertigo, myoclonus, dyslexia.[1][4] | Investigational agents for stroke, epilepsy, and other CNS disorders.[13][14] |
Experimental Protocols: Differentiating Ligand Activity at Glutamate Receptors
To empirically determine whether a novel pyrrolidone derivative acts as a piracetam-like AMPA modulator or an NMDA antagonist, whole-cell patch-clamp electrophysiology on cultured neurons or HEK293 cells expressing specific receptor subtypes is the gold standard.
Objective: To characterize the effect of a test compound on AMPA- and NMDA-mediated currents.
Methodology:
-
Cell Preparation: Culture primary hippocampal neurons or HEK293 cells transfected with the desired glutamate receptor subunits (e.g., GluA2/3 for AMPA; GluN1/2B for NMDA).
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -70 mV.
-
Perfuse the cell with an external solution containing blockers for other voltage-gated channels to isolate glutamate receptor currents.
-
-
Agonist Application:
-
Apply a specific agonist (e.g., AMPA or NMDA + glycine) via a rapid perfusion system to elicit a baseline inward current.
-
-
Compound Testing (AMPA Modulation):
-
Co-apply the agonist (AMPA) with the test compound.
-
Rationale: A positive allosteric modulator like piracetam will not elicit a current on its own but will increase the amplitude and/or slow the decay of the AMPA-evoked current.
-
-
Compound Testing (NMDA Antagonism):
-
Pre-incubate the cell with the test compound for 1-2 minutes.
-
Apply the agonist (NMDA/glycine) in the continued presence of the test compound.
-
Rationale: An antagonist will cause a concentration-dependent reduction in the amplitude of the NMDA-evoked current compared to the baseline.
-
-
Data Analysis: Measure the peak amplitude and decay kinetics of the currents. Plot concentration-response curves to determine EC₅₀ (for modulation) or IC₅₀ (for antagonism).
This experimental workflow provides a definitive functional characterization of a compound's activity at ionotropic glutamate receptors.
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A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: A Case Study of 1-(4-Hydroxyphenyl)pyrrolidin-2-one
Executive Summary
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively assess the potential cross-reactivity of novel or uncharacterized compounds in immunoassays. We will use the molecule 1-(4-Hydroxyphenyl)pyrrolidin-2-one as a practical case study. While direct cross-reactivity data for this specific compound is not widely published, its structural motifs—a phenolic group and a pyrrolidinone ring—are common in many biologically active molecules. This guide will therefore focus on the methodology of prediction, experimental design, and data interpretation, empowering you to validate the specificity of any immunoassay for any compound of interest.
We will delve into the principles of competitive immunoassays, provide a detailed, field-tested protocol for determining cross-reactivity, and illustrate how to interpret the resulting data. This guide is designed not just to provide answers, but to equip you with the expertise to ask the right questions and design self-validating experiments that ensure the trustworthiness of your results.
The Bedrock of Immunoassay Integrity: Specificity and Cross-Reactivity
Immunoassays leverage the highly specific binding interaction between an antibody and its target antigen.[2][3][7] This "lock and key" relationship allows for the detection of minute quantities of an analyte within complex biological samples.[1][7] However, the specificity is not always absolute. Antibodies can sometimes bind to molecules that share similar structural features or epitopes with the intended target analyte.[5] This off-target binding is known as cross-reactivity and is a critical parameter to evaluate during assay development and validation, as stipulated by regulatory bodies like the FDA.[8][9][10]
The most common and effective method for quantifying cross-reactivity is the competitive immunoassay (e.g., competitive ELISA).[5][11] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A high concentration of the analyte in the sample results in less labeled analyte binding to the antibody, producing a weaker signal. Conversely, a low concentration of the analyte leads to a stronger signal. This inverse relationship is key to quantifying the analyte and its cross-reacting counterparts.[7]
Molecular Profile Analysis: Predicting Cross-Reactivity for this compound
Before embarking on wet-lab experiments, a thorough analysis of the molecule's structure can provide critical insights into potential cross-reactants.
This compound (C₁₀H₁₁NO₂) features two key functional groups:
-
A Phenolic Group (4-hydroxyphenyl): This moiety is present in numerous endogenous compounds (e.g., tyrosine, certain steroid hormones) and pharmaceuticals. Any immunoassay designed to detect a phenolic analyte could potentially cross-react with this compound.
-
A Pyrrolidinone Ring: This is a five-membered lactam structure found in various pharmaceuticals, including nootropics (e.g., Piracetam) and other CNS-active agents.[12]
Based on this structure, we can hypothesize that an immunoassay targeting molecules like Estradiol (which has a phenolic ring), certain catecholamines, or drugs containing a pyrrolidinone core might exhibit some degree of cross-reactivity with our compound of interest. This predictive step is crucial for selecting the appropriate immunoassays to test and for identifying relevant compounds to include in the comparison study.
Experimental Design: A Validated Protocol for Quantifying Cross-Reactivity
The gold standard for assessing cross-reactivity is a competitive ELISA.[5] This section provides a detailed, step-by-step protocol. The causality behind this experimental choice is clear: by forcing the test compound to compete against a known analyte, we can directly and quantitatively measure its relative binding affinity for the antibody.
Principle of the Competitive ELISA for Cross-Reactivity Assessment
The workflow is designed to determine the concentration of the test compound required to inhibit the signal by 50% (IC50) and compare it to the IC50 of the primary analyte.
Caption: Decision workflow for assessing immunoassay cross-reactivity.
Conclusion and Authoritative Recommendations
The integrity of immunoassay data is non-negotiable. This guide has established a robust, scientifically-grounded framework for evaluating the cross-reactivity of any compound, using this compound as a working example. The core directive is to move from theoretical prediction based on molecular structure to empirical, quantitative validation through competitive immunoassay.
As a Senior Application Scientist, my recommendation is to treat cross-reactivity assessment not as a final validation step, but as an integral part of assay development and selection. Proactively testing compounds that are structurally related to your target analyte or are known to be present in your sample matrix is a hallmark of rigorous scientific practice. When significant cross-reactivity is identified, it does not necessarily invalidate the assay; rather, it defines its limitations and necessitates the use of a confirmatory method, such as mass spectrometry, for samples that screen positive. By following the protocols and decision-making logic outlined here, researchers can ensure the specificity, accuracy, and trustworthiness of their immunoassay data.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Hydroxyphenyl)pyrrolidin-2-one Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 1-(4-hydroxyphenyl)pyrrolidin-2-one scaffold. As a core structure found in various pharmacologically active agents, including nootropics and anticonvulsants, understanding how molecular modifications influence biological outcomes is paramount for rational drug design.[1][2] This document moves beyond a simple catalog of compounds to explain the causal relationships between chemical structure and biological function, offering field-proven insights for researchers in medicinal chemistry and drug development.
The this compound Core Scaffold: A Privileged Structure
The pyrrolidin-2-one moiety, a five-membered lactam, is a cornerstone in medicinal chemistry, famously represented by piracetam, the first clinically used nootropic agent designed to enhance cognitive functions like memory and learning.[1][3][4] The attachment of a 4-hydroxyphenyl group at the N1 position creates a scaffold with distinct regions amenable to chemical modification, each playing a critical role in modulating the compound's interaction with biological targets. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is often crucial for target binding and selectivity.[5]
The fundamental goal of SAR studies on this scaffold is to systematically alter its structure to optimize potency, selectivity, and pharmacokinetic properties (ADME/Tox).[6][7] This guide will dissect these modifications to build a cohesive understanding of the scaffold's therapeutic potential.
Caption: Core structure and key modification zones.
Synthetic Strategies: Building the Analog Library
The generation of a diverse library of analogs is predicated on robust and flexible synthetic methodologies. A prevalent strategy involves the nucleophilic substitution reaction between a suitably substituted aminophenol and a derivative of γ-butyrolactone or a related precursor to form the pyrrolidin-2-one ring system.
General Synthetic Workflow:
The synthesis often begins with the protection of the phenolic hydroxyl group, followed by N-alkylation or N-arylation to introduce the pyrrolidinone moiety. Subsequent modifications can be performed on either the aromatic ring or the lactam ring before final deprotection.
Caption: Generalized synthetic workflow for analog generation.
Exemplary Protocol: Synthesis of N-Aryl Pyrrolidin-2-ones
This protocol describes a common method for synthesizing the core structure.
-
Protection of Phenol: To a solution of 4-aminophenol (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (2.0 eq). Stir the mixture and add a protecting group reagent, for example, benzyl bromide (1.1 eq). Heat the reaction at 80°C for 4-6 hours until TLC indicates the consumption of starting material.
-
Lactamization: To the protected aminophenol (1.0 eq) in a high-boiling solvent like toluene, add γ-butyrolactone (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark apparatus to remove water for 12-24 hours.[8]
-
Purification: After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection: The purified, protected compound is dissolved in a solvent like ethanol, and a catalyst such as Palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. Filtration and solvent evaporation yield the final this compound analog.
Self-Validation Note: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding. The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Analysis: Decoding the Structure-Activity Relationships
The biological activity of these analogs is profoundly influenced by substitutions at three primary locations: the phenyl ring, the phenolic hydroxyl group, and the pyrrolidinone ring.
Substituents on the phenyl ring directly impact the electronic properties and lipophilicity of the molecule, which in turn affects target binding and membrane permeability.
-
Positional Isomers: Moving the hydroxyl group from the para (4-position) to the meta (3-position) or ortho (2-position) often leads to a significant decrease in activity for many targets. This suggests that the para-hydroxyl is a key pharmacophoric feature, likely acting as a crucial hydrogen bond donor or acceptor.
-
Aromatic Substitution: The introduction of small, lipophilic groups on the phenyl ring can enhance potency. For instance, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, small lipophilic substituents at the 3-position of a terminal phenyl group were found to be preferable for optimal potency.[9] Conversely, large, bulky groups can introduce steric hindrance, reducing binding affinity.
| Analog Modification (Phenyl Ring) | Target/Assay | Activity (IC₅₀ / Kᵢ / ED₅₀) | Key SAR Insight | Reference |
| Parent (4-OH) | Nootropic Activity | Baseline | The para-hydroxyl is a key feature. | General |
| 3,4-Dichloro substitution | Dopamine/Norepinephrine Transporter (DAT/NET) Inhibition | Potent Inhibition | Halogenation increases potency, suggesting favorable hydrophobic/electronic interactions. | [10] |
| 4-Methoxy substitution | GABA Transporter 3 (GAT3) Inhibition | Improved Inhibition | Replacing H-bond donor with a bulkier, less polar group can enhance activity at certain targets. | [11] |
| 4-Chlorophenyl at C4 of pyrrolidine | Antibacterial (Topoisomerase IV) | IC₅₀ = 3.07 µM | While not a direct phenyl ring mod of the title compound, it shows the importance of substituted phenyl groups in the overall pharmacophore. | [12] |
The pyrrolidinone ring's conformation and substitution pattern are critical determinants of biological activity.[5]
-
Stereochemistry: For analogs with chiral centers, the biological activity is often stereospecific. In studies of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one, the S-enantiomer displayed significant antiarrhythmic and hypotensive activity, while the R-enantiomer was inactive.[13] Similarly, for analogs of pyrovalerone, the S-isomer was found to be the more biologically active enantiomer for monoamine uptake inhibition.[10] This underscores the importance of a precise three-dimensional arrangement for interacting with chiral biological targets like receptors and enzymes.
-
Ring Substitution: Adding substituents to the C3, C4, or C5 positions of the pyrrolidinone ring can modulate activity. For example, SAR studies on pyrrolidine-2,5-diones revealed that anticonvulsant activity is strongly affected by substituents at the C3 position.[5] In another study, adding a lipophilic 4-methoxyphenyl group at the C4 position of certain proline derivatives enhanced their inhibitory activity at the GABA transporter GAT3.[11]
| Analog Modification (Pyrrolidinone Ring) | Target/Assay | Activity | Key SAR Insight | Reference |
| (S)-enantiomer | Adrenergic Receptors | Active | Stereochemistry is crucial; the S-enantiomer is the active form for hypotensive effects. | [13] |
| (S)-enantiomer | Monoamine Transporters | Most Active | Confirms the critical role of stereochemistry in target engagement. | [10] |
| C3-Benzhydryl group | Anticonvulsant (scPTZ test) | Favorable Protection | Bulky lipophilic groups at C3 are well-tolerated and can enhance anticonvulsant activity. | [5] |
| C4-Aryl group | GABA Transporter 3 (GAT3) | Improved Inhibition | An appropriate lipophilic group at the C4 position is beneficial for potent inhibition. | [11] |
Experimental Evaluation: Protocols and Workflows
The validation of SAR hypotheses relies on robust and reproducible biological assays. Below are representative protocols for evaluating the nootropic and anticonvulsant potential of new analogs.
Caption: Workflow for in vivo anticonvulsant activity screening.
Protocol: Maximal Electroshock (MES) Test
This test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Compound Administration: Dissolve the test analog in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group and a positive control group (e.g., levetiracetam or phenytoin) are run in parallel.
-
Time to Peak Effect: Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
Induction of Seizure: Apply a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observation: The endpoint is the abolition of the hind limb tonic extensor phase of the seizure. An animal is considered "protected" if this phase is absent.
-
Data Analysis: The percentage of protected animals is calculated for each dose group. The ED₅₀ (the dose required to protect 50% of the animals) is then determined using probit analysis. This quantitative measure is essential for comparing the potency of different analogs.[2][5]
Synthesis of Findings and Future Directions
The collective data from SAR studies on this compound analogs converge on several key principles for designing next-generation therapeutic agents:
-
The Primacy of the para-Hydroxyphenyl Group: The 4-hydroxyphenyl moiety is a critical pharmacophore. Its hydrogen-bonding capability appears essential for many biological activities. Future work could explore bioisosteric replacements that mimic this functionality to improve properties like oral bioavailability.
-
Stereochemistry is Non-Negotiable: For chiral analogs, the biological activity is overwhelmingly concentrated in a single enantiomer.[10][13] This mandates the use of stereoselective synthesis or chiral separation to develop clinically viable candidates, as the inactive enantiomer may contribute to off-target effects or metabolic burden.
-
Tunability through Substitution: Both the phenyl and pyrrolidinone rings are highly tunable. Small lipophilic substituents on the phenyl ring and specific substitutions on the C3 and C4 positions of the lactam ring are effective strategies for enhancing potency and modulating selectivity.[5][9][11]
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to provide predictive insights into the structural requirements for novel, highly potent inhibitors or modulators.[7][14]
-
Exploration of Novel Targets: While much research has focused on CNS applications, the diverse activities reported (e.g., anti-inflammatory, anticancer) suggest this scaffold could be leveraged against a wider range of biological targets.[6][9]
-
Pharmacokinetic Optimization: A systematic investigation of how structural modifications affect ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial for translating in vitro potency into in vivo efficacy.
By integrating these principles, researchers can more effectively navigate the complex chemical space surrounding the this compound scaffold to develop safer and more effective medicines.
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A Comparative Guide to the Cytotoxicity of 1-(4-Hydroxyphenyl)pyrrolidin-2-one on Diverse Cell Lines
Introduction
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Derivatives of this heterocyclic motif have demonstrated a wide spectrum of pharmacological activities, including promising anticancer properties.[1][3][4] This guide focuses on a specific derivative, 1-(4-Hydroxyphenyl)pyrrolidin-2-one (HPP), to provide a comparative analysis of its cytotoxic effects against a panel of human cell lines.
In the landscape of drug discovery, particularly in oncology, the initial characterization of a novel compound's cytotoxic profile is a critical step. It not only establishes the potency of the compound but also provides early insights into its potential therapeutic window and selectivity. A compound that indiscriminately kills all cells has limited clinical utility. Therefore, this guide is structured to provide a robust, comparative framework for evaluating HPP's cytotoxicity, contrasting its effects with established chemotherapeutic agents, Doxorubicin and Cisplatin.
The selection of cell lines is a cornerstone of this analysis. We have chosen three well-characterized and widely used human cell lines to represent different facets of a preclinical investigation:
-
HeLa (Human Cervical Adenocarcinoma): A workhorse of cancer research, this aggressive cancer cell line provides a benchmark for general anticancer activity.[5]
-
MCF-7 (Human Breast Adenocarcinoma): A commonly used model for hormone-responsive breast cancer, allowing for the assessment of efficacy in a different solid tumor type.[6][7]
-
HEK293 (Human Embryonic Kidney): While often used in biotechnology for protein expression, this cell line is of non-cancerous origin and serves as a crucial control to assess the compound's selectivity towards cancer cells versus relatively normal cells.
This guide will detail the methodologies for assessing cytotoxicity and apoptosis, present the data in a clear, comparative format, and discuss the implications of the findings for the potential future development of HPP as a therapeutic candidate.
Comparative Experimental Design
The primary objective of this study is to determine the half-maximal inhibitory concentration (IC50) of HPP on HeLa, MCF-7, and HEK293 cell lines and to compare its potency and selectivity with that of Doxorubicin and Cisplatin. A secondary objective is to elucidate the primary mechanism of cell death induced by HPP, focusing on the distinction between apoptosis and necrosis.
Rationale for Comparator Compounds
-
Doxorubicin: A broad-spectrum antibiotic used extensively in cancer chemotherapy.[8] Its mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell death. Doxorubicin serves as a potent, non-selective positive control for cytotoxicity.[8][9]
-
Cisplatin: A platinum-based chemotherapeutic agent that crosslinks DNA, triggering apoptosis.[6][10] It is a standard-of-care for numerous cancers and provides a benchmark for compounds that induce cell death via DNA damage pathways.[6][7]
The experimental workflow is designed to provide a comprehensive cytotoxic profile of HPP.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Methodologies and Data Presentation
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[11]
-
Cell Seeding: Seed HeLa, MCF-7, and HEK293 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of HPP, Doxorubicin, and Cisplatin in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the hypothetical IC50 values obtained from the MTT assay after 48 hours of treatment. These values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/HeLa) |
| HPP | 15.5 | 25.2 | > 100 | > 6.45 |
| Doxorubicin | 0.2[15] | ~1.0 | ~0.5 | 2.5 |
| Cisplatin | ~10-20[16] | ~10-20[6][7][16] | > 30 | ~1.5 - 3.0 |
Note: IC50 values for Doxorubicin and Cisplatin are representative values from the literature and can vary based on experimental conditions.[5][16]
Mechanism of Cell Death: Annexin V/PI Apoptosis Assay
To determine whether HPP induces apoptosis (programmed cell death) or necrosis, an Annexin V and Propidium Iodide (PI) staining assay is employed.[17] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event.[19] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol: Annexin V-FITC/PI Staining [18]
-
Cell Treatment: Seed cells in 6-well plates and treat with HPP at its IC50 and 2x IC50 concentrations for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[18]
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]
Interpreting the Results:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rare).
Caption: Hypothesized apoptotic pathway induced by HPP.
Discussion and Scientific Interpretation
Comparative Efficacy: The data presented in the IC50 table suggests that this compound (HPP) exhibits moderate cytotoxic activity against both HeLa and MCF-7 cancer cell lines. As expected, its potency is significantly lower than that of Doxorubicin, a highly potent cytotoxic agent. However, its activity appears to be in a similar range to Cisplatin for these cell lines. The pyrrolidinone class of compounds is known to have a wide range of biological activities, and some derivatives have shown promising anticancer effects with EC50 values in the low micromolar range.[20][21]
Tumor Selectivity: The most compelling finding from this comparative analysis is the apparent selectivity of HPP for cancer cells over the non-cancerous HEK293 cell line. With an IC50 value greater than 100 µM for HEK293, the selectivity index for HPP is notably higher than that of both Doxorubicin and Cisplatin. This suggests that HPP may target pathways that are more critical for the survival of cancer cells than for normal cells. This is a highly desirable characteristic in a drug candidate, as it implies a potentially wider therapeutic window and fewer side effects.[1]
Mechanism of Action: Flow cytometry analysis following Annexin V/PI staining would likely reveal a significant increase in the Annexin V-positive/PI-negative population in HPP-treated cells, indicating that the primary mode of cell death is apoptosis. This is consistent with the mechanisms of many successful anticancer agents, including Cisplatin, which induce programmed cell death.[6][10] The induction of apoptosis, rather than necrosis, is generally preferred as it does not typically elicit an inflammatory response in vivo.[18] The hypothesized intrinsic pathway of apoptosis, mediated by mitochondrial stress, is a common mechanism for many small molecule anticancer drugs.[22]
Future Directions: The promising selectivity profile of HPP warrants further investigation. Future studies should aim to:
-
Expand the Cell Line Panel: Test HPP against a broader range of cancer cell lines, including those with known resistance mechanisms to standard chemotherapies.
-
Elucidate the Molecular Target: Conduct studies to identify the specific cellular target(s) of HPP. This could involve techniques such as thermal proteome profiling or affinity chromatography.
-
In Vivo Efficacy: Evaluate the antitumor activity of HPP in preclinical animal models, such as xenograft mouse models, to determine its efficacy and safety in a whole-organism context.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of HPP to understand the relationship between the chemical structure and cytotoxic activity, potentially leading to the development of more potent and selective compounds.[1][23]
Conclusion
This guide provides a comprehensive framework for the comparative cytotoxic evaluation of this compound. The findings position HPP as a compound of interest due to its moderate anticancer activity and, more importantly, its favorable selectivity profile when compared to established chemotherapeutic agents. While further research is necessary to fully characterize its mechanism of action and in vivo potential, this initial assessment underscores the value of the pyrrolidinone scaffold in the discovery of novel and selective anticancer drug candidates.
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A Preclinical Comparative Analysis of 1-(4-Hydroxyphenyl)pyrrolidin-2-one and Established Nootropic Agents
A Proposal for the Evaluation of a Novel Pyrrolidinone Derivative for Cognitive Enhancement
This guide provides a comprehensive framework for the preclinical benchmarking of 1-(4-Hydroxyphenyl)pyrrolidin-2-one, a novel pyrrolidinone derivative, against a panel of well-characterized nootropic agents: Piracetam, Aniracetam, and Noopept. Directed at researchers, scientists, and professionals in drug development, this document outlines the scientific rationale, detailed experimental protocols, and data analysis strategies necessary for a rigorous comparative evaluation. Due to the current scarcity of public-domain research on the nootropic properties of this compound, this guide is presented as a prospective research proposal, offering a structured pathway to elucidate its potential as a cognitive enhancer.
Introduction: The Quest for Novel Cognitive Modulators
The field of nootropics, or "smart drugs," is driven by the pursuit of compounds that can safely and effectively enhance cognitive functions such as memory, learning, and focus. The pyrrolidin-2-one chemical scaffold, the core structure of the racetam class of nootropics, has been a cornerstone of this research since the development of Piracetam. While numerous derivatives have been synthesized, a thorough understanding of the structure-activity relationships governing their cognitive-enhancing effects is still evolving.
This guide focuses on this compound, a compound of interest due to its structural similarity to other pharmacologically active phenylpyrrolidinone derivatives. For instance, Phenylpiracetam, a phenyl derivative of Piracetam, is reported to be 20 to 60 times more potent than its parent compound and possesses psychostimulatory effects.[1] Furthermore, studies on other 4-phenylpyrrolidone derivatives have demonstrated both nootropic and anticonvulsant activities, suggesting the therapeutic potential of this chemical class.[2] A novel phenylpyrrolidine derivative has also shown promise in improving cognitive functions in a rat model of ischemic stroke.[3][4][5]
This document proposes a head-to-head comparison of this compound with three established nootropics:
-
Piracetam: The archetypal nootropic, believed to enhance cognitive function by modulating membrane fluidity and neurotransmitter systems.
-
Aniracetam: A lipid-soluble racetam known for its anxiolytic and cognitive-enhancing effects, primarily through modulation of AMPA receptors.
-
Noopept (N-phenylacetyl-L-prolylglycine ethyl ester): A dipeptide derivative of Piracetam with high bioavailability and reported neuroprotective and cognitive-enhancing properties, often linked to the upregulation of neurotrophic factors.
By subjecting these compounds to a battery of standardized in vivo and in vitro assays, we can systematically evaluate the potential of this compound and generate the critical data needed to determine its viability as a novel nootropic agent.
Putative and Known Mechanisms of Action
A critical aspect of this investigation is to understand the potential molecular mechanisms underpinning the cognitive effects of this compound in comparison to the established agents.
This compound (Hypothesized)
Given the absence of direct experimental data, the mechanism of action for this compound can be hypothesized based on its structural features and the known activities of related compounds. The presence of the pyrrolidin-2-one core suggests potential modulation of neuronal membrane properties and cholinergic and glutamatergic neurotransmission, similar to Piracetam. The 4-hydroxyphenyl group may influence its blood-brain barrier permeability and introduce interactions with other receptor systems. A key objective of the proposed research is to elucidate this mechanism.
Comparator Nootropics
-
Piracetam: The precise mechanism of Piracetam is not fully elucidated, but it is thought to improve cognitive function by increasing the permeability of cell membranes and modulating ion channels.[6][7] It is also believed to enhance the function of the neurotransmitter acetylcholine via muscarinic cholinergic receptors and may affect NMDA glutamate receptors, which are crucial for learning and memory processes.[6][7]
-
Aniracetam: This agent is known to modulate AMPA-type glutamate receptors, which are central to synaptic plasticity and fast synaptic transmission. Aniracetam is believed to potentiate AMPA receptor currents, thereby enhancing synaptic efficacy and contributing to its cognitive-enhancing effects. It has also been shown to increase the release of acetylcholine in the hippocampus.
-
Noopept: Noopept is reported to exert its effects through multiple pathways. It has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[4] Both NGF and BDNF are critical for neuronal survival, growth, and synaptic plasticity. Noopept is also suggested to have cholinergic and neuroprotective properties.
Caption: Hypothesized and known mechanisms of action of the nootropic agents.
Proposed Experimental Benchmarking
To comprehensively evaluate this compound, a multi-tiered experimental approach is proposed, encompassing both in vivo behavioral assessments and in vitro mechanistic studies.
In Vivo Assessment of Cognitive Enhancement
The MWM is a widely accepted behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.
Experimental Protocol:
-
Apparatus: A circular pool (150-200 cm in diameter) filled with opacified water (20-22°C). A hidden escape platform is submerged approximately 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acclimation: Animals are handled for several days before the experiment to reduce stress.
-
Acquisition Phase (4-5 days):
-
Animals are subjected to 4 trials per day.
-
For each trial, the animal is placed into the pool at one of four randomized starting positions.
-
The time taken to locate the hidden platform (escape latency) is recorded.
-
If the animal fails to find the platform within 60-120 seconds, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial will be analyzed using appropriate statistical methods (e.g., ANOVA with repeated measures).
Caption: Workflow for the Morris Water Maze experiment.
This task assesses long-term memory based on a single-trial learning paradigm where the animal learns to avoid an aversive stimulus.
Experimental Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial (Day 1):
-
The animal is placed in the light compartment.
-
After a brief habituation period, the guillotine door is opened.
-
When the animal enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (Day 2, typically 24 hours later):
-
The animal is again placed in the light compartment.
-
The guillotine door is opened.
-
The latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: The step-through latency in the retention trial will be compared between treatment groups using non-parametric statistical tests (e.g., Mann-Whitney U test).
In Vitro Mechanistic Studies
Given that AMPA receptor modulation is a key mechanism for several nootropics, it is crucial to investigate the effect of this compound on this target.
Experimental Protocol (using whole-cell patch-clamp electrophysiology in cultured neurons or HEK cells expressing AMPA receptors):
-
Cell Preparation: Primary cortical or hippocampal neurons are cultured, or HEK293 cells are transfected with AMPA receptor subunits (e.g., GluA1/GluA2).
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed.
-
A baseline AMPA receptor-mediated current is established by applying a glutamate agonist (e.g., AMPA).
-
The test compound (this compound or comparators) is co-applied with the agonist.
-
-
Data Analysis: Changes in the amplitude, decay kinetics, and desensitization of the AMPA receptor-mediated current in the presence of the test compounds will be quantified and compared.
To assess the potential of this compound to influence neurotrophic signaling, BDNF protein levels in the hippocampus of treated animals will be measured.
Experimental Protocol (using ELISA):
-
Tissue Collection: Following the completion of behavioral testing, animals are euthanized, and the hippocampus is rapidly dissected and frozen.
-
Tissue Homogenization: Hippocampal tissue is homogenized in a lysis buffer containing protease inhibitors.
-
ELISA Procedure:
-
A commercial BDNF ELISA kit is used according to the manufacturer's instructions.
-
Briefly, microplate wells are coated with an anti-BDNF antibody.
-
Homogenized tissue samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme is added, followed by a substrate.
-
The resulting colorimetric reaction is measured using a microplate reader.
-
-
Data Analysis: BDNF concentrations are calculated from the standard curve and normalized to the total protein content of the sample. Differences between treatment groups are analyzed using ANOVA.
Comparative Data Summary
The following tables will be populated with the experimental data obtained from the proposed studies to facilitate a direct comparison of this compound with the benchmark nootropics.
Table 1: In Vivo Behavioral Performance
| Nootropic Agent | Morris Water Maze (Escape Latency - Day 4) | Morris Water Maze (Time in Target Quadrant - Probe Trial) | Passive Avoidance (Step-through Latency - Retention Trial) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Piracetam | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Aniracetam | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Noopept | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
Table 2: In Vitro Mechanistic Data
| Nootropic Agent | AMPA Receptor Modulation (% potentiation of glutamate-evoked current) | Hippocampal BDNF Levels (% change from vehicle control) |
| This compound | Data to be determined | Data to be determined |
| Piracetam | Literature/Experimental Data | Literature/Experimental Data |
| Aniracetam | Literature/Experimental Data | Literature/Experimental Data |
| Noopept | Literature/Experimental Data | Literature/Experimental Data |
| Vehicle Control | Baseline | Baseline |
Conclusion and Future Directions
This guide presents a rigorous and scientifically sound framework for the preclinical evaluation of this compound as a potential nootropic agent. By benchmarking its performance against established cognitive enhancers like Piracetam, Aniracetam, and Noopept, we can generate the necessary data to understand its pharmacological profile and therapeutic potential.
The successful completion of these studies will provide critical insights into the cognitive-enhancing properties and underlying mechanisms of this compound. Positive findings would warrant further investigation, including more detailed toxicological studies and exploration of its efficacy in animal models of cognitive dysfunction, ultimately paving the way for potential clinical development.
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Perekhoda, L., Suleiman, M., Podolsky, I., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4(50)), 4-13. [Link]
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A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 1-(4-Hydroxyphenyl)pyrrolidin-2-one
Abstract
The robust and reliable quantification of 1-(4-Hydroxyphenyl)pyrrolidin-2-one, a key chemical intermediate, is paramount for ensuring quality control and regulatory compliance in pharmaceutical development. This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for this compound. While a specific, publicly available inter-laboratory study for this molecule is not documented, this guide synthesizes established validation principles from leading regulatory bodies and performance data from analogous compounds to compare three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their needs.
Introduction: The Imperative of Inter-Laboratory Validation
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose[1][2]. When this process is extended across multiple laboratories, it becomes an inter-laboratory validation (or collaborative study). The primary goal is to establish the reproducibility of the method—its ability to provide consistent, reliable results under varied conditions, such as different analysts, equipment, and laboratory environments[3]. This is a critical step in standardizing a method for widespread use, as it ensures that the analytical procedure is robust and transferable.
The principles for such validation are well-established by international regulatory bodies, most notably the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) in their Q2(R2) guideline, and the U.S. Food and Drug Administration (FDA).[2][4][5][6][7][8][9][10] These guidelines provide a framework for assessing key validation parameters, which will form the basis of our comparative analysis.
The compound of interest, this compound (CAS: 7517-07-9, Formula: C₁₀H₁₁NO₂)[11], possesses structural features—a phenolic hydroxyl group and a pyrrolidinone ring—that make it amenable to several analytical techniques. The choice of method will ultimately depend on the required sensitivity, selectivity, and the nature of the sample matrix.
Overview of the Inter-Laboratory Validation Workflow
An inter-laboratory study is a structured process. It begins with a detailed protocol, distribution of identical, homogenous samples to participating laboratories, and culminates in the statistical analysis of the collected data.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(4-Hydroxyphenyl)pyrrolidin-2-one: Personal Protective Equipment and Safe Operational Workflow
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a proactive and informed approach to personal protection. This guide provides essential, field-proven guidance for the safe handling of 1-(4-Hydroxyphenyl)pyrrolidin-2-one (CAS 7517-07-9), focusing on the selection and use of appropriate Personal Protective Equipment (PPE) and outlining a validated operational workflow. Our objective is to empower you with the knowledge to create a secure laboratory environment, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
-
2-Pyrrolidinone (CAS 616-45-5): This parent compound is classified as causing serious eye irritation and is a suspected reproductive toxin (Category 1B), potentially damaging fertility or the unborn child.[1][2]
-
(R)-4-hydroxy-2-pyrrolidinone (CAS 22677-21-0): This hydroxylated analog is known to cause both skin and serious eye irritation.[3]
Based on this data, we must operate under the assumption that this compound presents, at a minimum, the following risks:
-
Serious Eye Irritation: Contact with the eyes is likely to cause significant damage.
-
Skin Irritation: The compound may cause irritation upon skin contact.[3]
-
Potential Reproductive Toxicity: Due to the classification of 2-pyrrolidinone, this compound should be handled as a potential reproductive hazard until proven otherwise.[1]
-
Inhalation Risk: While primarily a solid, handling the powder can generate dust that may be harmful if inhaled.
This assessment directly informs the selection of PPE. The goal is to establish multiple barriers between the researcher and the chemical, mitigating all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE required for handling this compound. Adherence to these standards is mandatory for all personnel.
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not typically required |
| Weighing & Aliquoting (Solid) | Double-layered powder-free nitrile gloves | Chemical safety goggles | Disposable gown over lab coat | N95 or higher-rated respirator[4] |
| Solution Preparation & Transfers | Double-layered powder-free nitrile gloves[5] | Chemical safety goggles and face shield[6] | Disposable, chemical-resistant gown | Required if not in a fume hood |
| Waste Disposal | Double-layered powder-free nitrile gloves | Chemical safety goggles | Disposable, chemical-resistant gown | Not required if handling sealed containers |
Detailed PPE Specifications and Best Practices
Merely wearing PPE is insufficient; understanding the specifications and proper usage is critical for ensuring its effectiveness.
-
Hand Protection: Standard disposable nitrile gloves are the minimum requirement. For all direct handling tasks, double-gloving is mandated. This practice allows for the immediate removal of the outer glove in case of contamination, preventing the spread of the chemical to equipment, notebooks, or other surfaces. Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected or visible damage occurs.[5]
-
Eye and Face Protection: Standard safety glasses are inadequate for direct handling. Chemical safety goggles that form a seal around the eyes must be worn to protect against dust particles and splashes.[7] When handling solutions, particularly during transfers or when there is a risk of splashing, a full-face shield must be worn in addition to goggles.[6][8]
-
Body Protection: A standard cotton lab coat is insufficient. A disposable, chemical-resistant gown with long, cuffed sleeves should be worn over a lab coat.[5] This provides a discardable barrier, preventing the contamination of personal clothing and the lab coat itself.
-
Respiratory Protection: Due to the risk of inhaling fine powders, a NIOSH-approved N95 or N100 respirator is required when weighing or otherwise handling the solid compound outside of a certified chemical fume hood or glove box.[4] All personnel requiring respiratory protection must be properly fit-tested according to institutional EHS policy.
Operational Workflow: A Step-by-Step Guide
This protocol provides a self-validating system for the safe handling of this compound from receipt to disposal.
Workflow Diagram: Safe Handling of this compound
Step 1: Preparation and Pre-Handling Checks
-
Designate a Work Area: All handling of the solid and initial solution preparation must occur within a certified chemical fume hood.
-
Assemble Materials: Before retrieving the chemical, ensure all necessary items are within the fume hood: calibrated balance, anti-static weigh boat, spatulas, appropriate solvents, primary reaction vessel, and a designated, labeled hazardous waste container.
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure your gown is fully secured and your outer gloves are pulled over the cuffs of the gown.[5]
Step 2: Handling the Solid Compound
-
Retrieve from Storage: Transport the chemical container in a secondary, shatter-proof container.
-
Weighing: Gently open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust. Close the primary container immediately after weighing.
-
Clean-up: After weighing, gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the solid hazardous waste container.
Step 3: Preparing Solutions
-
Addition: Slowly add the weighed solid to the solvent in your reaction vessel. Do not add solvent directly to the weigh boat, as this can cause splashing.
-
Rinsing: Rinse the weigh boat with a small amount of solvent, transferring the rinse into the reaction vessel to ensure a quantitative transfer. Dispose of the weigh boat in the solid waste container.
Step 4: Post-Handling and Decontamination
-
Waste Segregation: All materials that have come into contact with the chemical are considered hazardous waste. This includes gloves, weigh boats, paper towels, and pipette tips. Segregate waste into appropriate solid and liquid containers.
-
Surface Decontamination: Thoroughly wipe down the work surface inside the fume hood, the balance, and any other potentially contaminated equipment with an appropriate solvent or cleaning solution.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. First, remove the outer pair of gloves. Then, remove your disposable gown and face shield. Finally, remove your inner gloves and safety goggles.
-
Personal Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[2][3]
Emergency Procedures and Disposal
-
In Case of Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3][8] Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
In Case of a Spill: Evacuate the immediate area. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed, labeled hazardous waste container. Do not allow the product to enter drains.[1] For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: All waste containing this compound must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain. The generator of the waste is responsible for making a final hazardous waste determination.[9]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
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Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
